Product packaging for 2-(4-Chloro-3-fluorophenoxy)acetic acid(Cat. No.:CAS No. 331-41-9)

2-(4-Chloro-3-fluorophenoxy)acetic acid

Cat. No.: B3035549
CAS No.: 331-41-9
M. Wt: 204.58 g/mol
InChI Key: MJANPPVGNVZMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Chloro-3-fluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6ClFO3 and its molecular weight is 204.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO3 B3035549 2-(4-Chloro-3-fluorophenoxy)acetic acid CAS No. 331-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJANPPVGNVZMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-41-9
Record name 2-(4-chloro-3-fluorophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid is a substituted phenoxyacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. A comprehensive understanding of its synthesis is therefore crucial for researchers engaged in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

The synthesis of this target molecule is primarily achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] This approach involves the reaction of a substituted phenol with an α-halo acid derivative. In this specific case, the key precursors are 4-chloro-3-fluorophenol and a suitable two-carbon component, typically chloroacetic acid or its corresponding salt.[2][3]

This document will elucidate the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's efficiency and the purity of the final product. Furthermore, we will explore the synthesis of the key starting material, 4-chloro-3-fluorophenol, to provide a complete synthetic roadmap.

Core Synthesis Pathway: The Williamson Ether Synthesis

The cornerstone of the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-chloro-3-fluorophenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate, displacing the chloride leaving group, and forming the desired ether linkage.[6]

The choice of base is critical. While strong bases like sodium hydride can be used, for phenols, which are more acidic than aliphatic alcohols, a moderately strong base such as sodium hydroxide or potassium hydroxide is sufficient and more practical for laboratory-scale synthesis.[2] The reaction is typically carried out in a polar solvent that can facilitate the SN2 reaction.[7]

Diagram of the Core Synthesis Pathway

Synthesis_Pathway 4-Chloro-3-fluorophenol 4-Chloro-3-fluorophenol Phenoxide_Intermediate 4-Chloro-3-fluorophenoxide 4-Chloro-3-fluorophenol->Phenoxide_Intermediate Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Phenoxide_Intermediate Target_Molecule 2-(4-Chloro-3- fluorophenoxy)acetic acid Phenoxide_Intermediate->Target_Molecule SN2 Attack Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Target_Molecule

Caption: Williamson Ether Synthesis of the Target Molecule.

Experimental Protocols

Part 1: Synthesis of the Precursor - 4-Chloro-3-fluorophenol

A common route to 4-chloro-3-fluorophenol starts from o-fluoronitrobenzene.[8] This multi-step process involves reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the chloro group, and finally, conversion of the amino group to a hydroxyl group. A detailed protocol is as follows:

Step 1: Reduction of o-Fluoronitrobenzene to 2-Fluoroaniline

  • In a sealed reaction vessel, a mixture of deionized water and anhydrous ethanol is prepared.

  • Concentrated sulfuric acid is carefully added, followed by o-fluoronitrobenzene and a palladium-on-carbon catalyst.[8]

  • The vessel is purged with hydrogen gas, and the pressure is maintained at 0.1-0.4 MPa.

  • The mixture is stirred vigorously (e.g., 1000 rpm) and heated to approximately 60°C.

  • The hydrogen pressure is increased to 0.4-0.6 MPa, and the reaction is allowed to proceed for about 1 hour.[8]

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is extracted multiple times with ethyl acetate.

  • The combined organic phases are subjected to vacuum distillation to yield the crude 2-fluoroaniline.

Step 2: Diazotization and Chlorination to yield 1-Chloro-2-fluorobenzene

  • The crude 2-fluoroaniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid.

  • The solution is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, a solution of copper(I) chloride in hydrochloric acid is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) chloride solution, leading to the formation of 1-chloro-2-fluorobenzene.

Step 3: Introduction of the Hydroxyl Group to yield 4-Chloro-3-fluorophenol

  • The synthesized 1-chloro-2-fluorobenzene can be hydroxylated through various methods, including nucleophilic aromatic substitution. However, a more direct route from a different starting material is often employed for better regioselectivity. An alternative and often preferred synthesis involves the direct chlorination of 3-fluorophenol.

Alternative Synthesis of 4-Chloro-3-fluorophenol

  • 3-Fluorophenol is dissolved in a suitable solvent, such as a chlorinated hydrocarbon.

  • A chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂), is added portion-wise at a controlled temperature, typically with cooling.

  • The reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • The reaction mixture is then carefully quenched with water.

  • The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.

  • The organic solvent is removed under reduced pressure, and the crude 4-chloro-3-fluorophenol is purified, typically by distillation or recrystallization.

Part 2: Synthesis of this compound

The following protocol is a representative procedure for the Williamson ether synthesis of the target molecule.

Materials and Reagents:

  • 4-Chloro-3-fluorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of sodium hydroxide in deionized water. For example, 4 grams of KOH in 8 mL of water.[3]

  • To this solution, add the 4-chloro-3-fluorophenol (e.g., 2 grams) and stir until a homogeneous solution is formed.[3] This step generates the sodium or potassium 4-chloro-3-fluorophenoxide in situ.

  • Heat the mixture to a gentle reflux.

  • In a separate beaker, prepare a solution of chloroacetic acid in water (e.g., a 50% aqueous solution).

  • Add the chloroacetic acid solution dropwise through the top of the condenser to the refluxing phenoxide solution over a period of approximately 10 minutes.[3]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 10-30 minutes to ensure the reaction goes to completion.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, which can be confirmed with pH paper. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.[2]

  • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.[2]

Purification and Characterization

The primary method for purifying the final product is recrystallization. The choice of solvent is crucial to obtain a high-purity product. Hot water is often a good starting point for phenoxyacetic acids.[2]

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

    • ¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-O-C ether linkage.

Data Presentation

ParameterValue/RangeReference
Precursor: 4-Chloro-3-fluorophenol
Molecular FormulaC₆H₄ClFO[9]
Molecular Weight146.55 g/mol [9]
Melting Point54-56 °C[9]
Boiling Point84 °C / 44 mmHg[9]
Target Molecule: this compound
Molecular FormulaC₈H₆ClFO₃[10]
Molecular Weight204.59 g/mol [10]
Typical Yield50-95% (general Williamson ether synthesis)[5]

Conclusion

The synthesis of this compound is reliably achieved through the well-established Williamson ether synthesis. This technical guide has provided a comprehensive overview of the synthetic pathway, including a detailed, practical experimental protocol and insights into the underlying chemical principles. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The provided information, grounded in authoritative sources, serves as a solid foundation for the successful laboratory preparation of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9), a halogenated phenoxyacetic acid derivative. With applications in agrochemical research, particularly as a potential herbicidal agent, a thorough understanding of its molecular characteristics is paramount for formulation development, toxicological assessment, and environmental fate modeling. This document synthesizes critical data on its molecular structure, thermal properties, solubility, and spectroscopic signature. Furthermore, it outlines robust, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind the choice of methodology. This guide is intended for researchers, chemists, and drug development professionals who require a consolidated and technically rigorous resource on this compound.

Introduction and Scientific Context

This compound is a synthetic organic compound belonging to the class of phenoxy herbicides.[1] Its structural architecture, featuring a phenoxyacetic acid core with chlorine and fluorine substituents on the aromatic ring, is designed to interact with specific biological targets in plants.[1] Emerging research has identified it as a protoporphyrinogen oxidase (PPO) inhibitor, a mechanism that disrupts chlorophyll biosynthesis, leading to rapid cellular damage and plant death.[1]

The efficacy, stability, and environmental impact of such a compound are intrinsically linked to its physicochemical properties. Properties like melting point dictate storage and processing conditions, while solubility and acidity (pKa) govern its behavior in biological systems and the environment. Spectroscopic data provide the unequivocal fingerprint for its identification and quality control. This guide serves as a foundational document, consolidating these properties and the methodologies used to ascertain them.

Molecular Structure and Identification

The identity of a compound is fundamentally defined by its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity and physical behavior.

Chemical Structure

The molecule consists of a central phenoxyacetic acid backbone. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 3-position with a fluorine atom.[1] The electron-withdrawing nature of these halogens significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid moiety.

Figure 1: Molecular Structure cluster_ring cluster_chain C1 C C2 C C1->C2 O1 C1->O1 O C3 C C2->C3 C4 C C3->C4 F F C3->F F C5 C C4->C5 Cl Cl C4->Cl Cl C6 C C5->C6 C6->C1 CH2 CH₂ O1->CH2 C_acid C CH2->C_acid O_double O C_acid->O_double = OH OH C_acid->OH

Caption: Molecular structure of this compound.

Key Chemical Identifiers

For unambiguous identification in research, regulatory submissions, and procurement, a standardized set of identifiers is crucial.

IdentifierValueSource(s)
CAS Number 331-41-9[1][2][3]
Molecular Formula C₈H₆ClFO₃[1][2][3]
Molecular Weight 204.58 g/mol [1][4]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=C(C=C1OCC(=O)O)F)Cl[1]
InChI InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)[1]

Core Physicochemical Properties

The physical and chemical behaviors of the compound in bulk form are detailed below. These properties are critical for every stage of the development lifecycle, from synthesis and purification to formulation and application.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. A sharp, well-defined melting range suggests a high degree of purity.

PropertyValueSource(s)
Melting Point 132-134 °C[1][3]

While traditional capillary melting point apparatus provides a visual endpoint, DSC offers superior accuracy, reproducibility, and quantitative data on thermal transitions. It is the industry standard for pharmaceutical and chemical development.

Causality: DSC is chosen because it measures the heat flow required to raise a sample's temperature, providing a precise endothermic peak corresponding to the melting transition. This is less subjective than visual methods and can reveal other thermal events, such as decomposition or phase changes.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

  • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature well above the melting point (e.g., 180 °C).

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The narrow range of 132-134 °C indicates high purity.[1][3]

Solubility Profile

Solubility is a critical parameter influencing bioavailability, formulation options, and environmental distribution. This compound is noted for its low aqueous solubility.[1]

The shake-flask method is a globally recognized standard for determining the water solubility of chemical compounds. Its simplicity and robustness make it a cornerstone of regulatory data packages.

Causality: This method ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution, which is the definition of solubility. Controlling temperature is critical, as solubility is highly temperature-dependent. For an acidic compound like this, pH control is equally vital, as ionization to its conjugate base will dramatically increase aqueous solubility.

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of this compound to a known volume of a suitable buffer solution (e.g., pH 7.4 phosphate buffer to simulate physiological conditions, or pH 7 for environmental relevance) in a glass-stoppered flask.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved. Preliminary tests should confirm the time required to reach equilibrium.

  • Phase Separation: Allow the mixture to stand at the same constant temperature to let undissolved solids settle. Centrifuge or filter the solution to remove all solid particles.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Expression: Express the solubility in units of mg/L or g/100 mL at the specified temperature and pH.

Acidity and Ionization (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its acidic and conjugate base forms. For a carboxylic acid, this value is crucial for predicting its absorption, distribution, and transport across biological membranes. While a specific experimental pKa value for this compound was not found in the reviewed literature, its structure allows for an expert estimation. The carboxylic acid group is the primary acidic center, and its pKa will be influenced by the electron-withdrawing effects of the aromatic fluorine and chlorine atoms.

Potentiometric titration is the gold standard for pKa determination. It provides a direct measure of the compound's buffering capacity against a strong base.

Causality: This method relies on the Henderson-Hasselbalch equation. By monitoring the pH of a solution of the weak acid as a strong base is added, a titration curve is generated. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add small, precise aliquots of the titrant (NaOH) to the sample solution while stirring continuously. Record the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the resulting buffer region or by calculating the first derivative of the titration curve to find the equivalence point.

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, essential for structural confirmation, quality control, and quantitative analysis.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrometer would confirm the exact mass consistent with the molecular formula C₈H₆ClFO₃.

LC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. It is ideal for identifying and quantifying compounds in complex mixtures.[5]

Figure 2: LC-MS Analytical Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC Injection & Separation (Reverse-Phase C18 Column) Sample->HPLC Inject Ionization Ion Source (ESI) (Negative Ion Mode) HPLC->Ionization Elute MassAnalyzer Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalyzer Accelerate Ions Detector Detector MassAnalyzer->Detector Separate Ions Data Data System (Mass Spectrum Generation) Detector->Data Signal

Caption: A typical workflow for analyzing the compound via LC-MS.

Step-by-Step Protocol (adapted from EPA methods for similar compounds[5]):

  • Standard & Sample Prep: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by dilution. Prepare the unknown sample by dissolving it in the initial mobile phase.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient mobile phase, for example, starting with a high percentage of water with 0.1% formic acid (for protonation in positive mode) or ammonium acetate (for negative mode) and ramping up to a high percentage of acetonitrile or methanol.

  • Ionization: The column eluent is directed into an electrospray ionization (ESI) source. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 203.58.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is used for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. While specific spectra for this compound are not publicly available in the search results, a theoretical prediction based on its structure provides valuable insight.

  • ¹H NMR: One would expect to see signals for the three distinct aromatic protons, exhibiting complex splitting patterns due to H-H and H-F couplings. A singlet would be observed for the methylene (-CH₂) protons adjacent to the ether oxygen. A broad singlet, which may be exchangeable with D₂O, would correspond to the carboxylic acid proton.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a carboxylic acid carbon, carbons of the substituted aromatic ring, and the methylene carbon.

Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

  • ~1700-1730 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the carboxylic acid.

  • ~2500-3300 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

  • ~1200-1300 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Safety and Handling

Based on available data, this compound is classified as an irritant.[2][3] Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

    • Avoid inhalation of dust and direct contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

    • Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

Conclusion

This technical guide has synthesized the core physicochemical properties of this compound, grounding the data in established analytical methodologies. The compound's defined melting point, low aqueous solubility, and characteristic spectroscopic profile provide a solid foundation for its further development and study. The protocols and expert insights detailed herein are designed to ensure that researchers can generate reliable, reproducible data, which is the cornerstone of scientific integrity and successful product development.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 2-(4-Chloro-3-fluorophenoxy)acetic acid, a synthetic auxin herbicide. Synthesizing current research, this document elucidates its interaction with the core auxin signaling pathway, detailing its role in inducing phytotoxicity through the disruption of regulated plant growth. This guide is intended for researchers, scientists, and drug development professionals engaged in herbicide research, plant biology, and agrochemical development. We will explore the biochemical cascade initiated by this molecule, from receptor binding to downstream physiological and morphological consequences. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to investigate and validate the auxin-like activity of this and similar compounds.

Introduction: The Chemical Identity and Herbicidal Significance of this compound

This compound is a member of the phenoxyacetic acid class of herbicides, a group of synthetic compounds designed to mimic the activity of the natural plant hormone indole-3-acetic acid (IAA). Its chemical structure, characterized by a chlorinated and fluorinated phenyl ring linked to an acetic acid moiety, is pivotal to its biological activity. This structural analogy to IAA allows it to hijack the plant's natural growth regulation machinery, leading to uncontrolled and disorganized growth, and ultimately, plant death.

The herbicidal efficacy of phenoxyacetic acids is particularly pronounced in dicotyledonous (broadleaf) plants, making them valuable for selective weed control in monocotyledonous crops such as cereals.[1] The precise arrangement of substituents on the phenyl ring influences the molecule's affinity for auxin receptors and its overall herbicidal potency.

Molecular Mechanism of Action: A Synthetic Auxin Perspective

The primary mechanism of action of this compound is the overstimulation of the auxin signaling pathway. Unlike natural auxins, whose concentrations are tightly regulated by the plant, synthetic auxins like the topic compound are more resistant to degradation and lead to a persistent and overwhelming hormonal signal.[2]

The TIR1/AFB Co-Receptor Complex: The Lock and Key

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] this compound, acting as an IAA mimic, facilitates the interaction between these two proteins.

The TIR1/AFB protein is the F-box component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] The binding of the synthetic auxin to the TIR1/AFB protein enhances its affinity for the Aux/IAA repressor. This interaction forms a stable ternary complex: TIR1/AFB - auxin - Aux/IAA.

Figure 1: The canonical auxin signaling pathway activated by a synthetic auxin.
Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.[2] The degradation of the Aux/IAA repressor is a critical step in the activation of the auxin response.

Liberation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of the ARFs.

The degradation of Aux/IAA repressors liberates the ARFs, allowing them to either activate or repress the transcription of a vast array of genes involved in cell division, expansion, and differentiation. The persistent signal from a synthetic auxin like this compound leads to a sustained and amplified transcriptional response, disrupting the carefully orchestrated patterns of gene expression required for normal plant development.

Physiological and Morphological Consequences of Auxin Overload

The massive and unregulated changes in gene expression induced by this compound manifest as a suite of physiological and morphological aberrations, particularly in susceptible broadleaf plants. These include:

  • Epinasty: The downward bending of leaves and petioles due to differential growth rates in the upper and lower surfaces.

  • Stem and Petiole Swelling and Twisting: Uncontrolled cell division and elongation in vascular tissues lead to abnormal growth and distortion.

  • Root Growth Inhibition: While low concentrations of auxin can promote root growth, the high concentrations resulting from herbicide application are strongly inhibitory to primary root elongation.[3]

  • Callus Formation: Undifferentiated cell proliferation can occur on stems and roots.

  • Senescence and Necrosis: Ultimately, the profound disruption of normal metabolic and developmental processes leads to tissue death and the demise of the plant.

Table 1: Comparative Physiological Effects of Natural vs. Synthetic Auxins

FeatureNatural Auxin (IAA)This compound
Concentration Tightly regulated by biosynthesis, transport, and degradation.Persists at high concentrations due to slower degradation.[2]
Response Coordinated and concentration-dependent physiological responses.Uncontrolled, exaggerated, and sustained responses.
Outcome Normal plant growth and development.Phytotoxicity, leading to plant death.

Experimental Protocols for a Self-Validating System

To facilitate further research and validation of the mechanism of action of this compound and other synthetic auxins, the following detailed experimental protocols are provided.

Root Growth Inhibition Assay

This bioassay is a classic and quantitative method to assess the auxin-like activity of a compound.

Methodology:

  • Seed Sterilization and Germination:

    • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Stratify seeds at 4°C in the dark for 2-4 days to synchronize germination.

    • Plate seeds on Murashige and Skoog (MS) agar plates.

    • Germinate seeds vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

  • Treatment Application:

    • After 4-5 days of germination, transfer seedlings to MS agar plates supplemented with a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a known synthetic auxin like 2,4-D as a positive control.[2]

    • Use a solvent control (e.g., DMSO or ethanol) at a concentration equivalent to the highest concentration of the test compound.

  • Data Collection and Analysis:

    • After 3-5 days of growth on the treatment plates, scan the plates at high resolution.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the solvent control for each concentration.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits root growth by 50%).

Figure 2: Workflow for the root growth inhibition assay.
Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

The Y2H system is a powerful in vivo technique to study protein-protein interactions. It can be adapted to demonstrate the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of a TIR1/AFB protein (e.g., Arabidopsis TIR1) into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.

    • Clone the coding sequence of an Aux/IAA protein (e.g., Arabidopsis IAA7) into a yeast expression vector containing a transcriptional activation domain (AD), such as pGADT7.

  • Yeast Transformation:

    • Co-transform the BD-TIR1/AFB and AD-Aux/IAA constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Select for diploid yeast cells containing both plasmids on appropriate selective media (e.g., SD/-Leu/-Trp).

  • Interaction Assay:

    • Grow the transformed yeast cells in liquid selective media to mid-log phase.

    • Spot serial dilutions of the yeast culture onto selective media (e.g., SD/-Leu/-Trp/-His) containing a range of concentrations of this compound, IAA (positive control), and a solvent control.

    • The HIS3 reporter gene allows for growth on media lacking histidine, indicating a protein-protein interaction.

    • Include a second reporter, such as LacZ, for a colorimetric assay (e.g., X-gal overlay or liquid β-galactosidase assay) to quantify the strength of the interaction.

  • Data Analysis:

    • Document yeast growth on the selective plates after 2-5 days of incubation at 30°C.

    • Quantify β-galactosidase activity for a more quantitative measure of interaction strength.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This technique allows for the quantification of changes in the transcript levels of specific auxin-responsive genes following treatment with the test compound.

Methodology:

  • Plant Material and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

    • Treat the seedlings with this compound at a concentration known to elicit a physiological response (e.g., the IC50 from the root growth assay) for a specific time course (e.g., 0, 30, 60, 120 minutes). Include a solvent control and an IAA or 2,4-D positive control.[4]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Design and validate primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene with stable expression (e.g., ACTIN2 or UBIQUITIN10).

    • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

    • Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the reference gene.

    • Determine the fold change in gene expression in the treated samples relative to the solvent control.

Conclusion: A Unifying Mechanism with Diverse Implications

This compound exerts its potent herbicidal activity by acting as a synthetic mimic of the plant hormone auxin. Its mechanism of action is intricately linked to the core auxin signaling pathway, where it promotes the formation of a co-receptor complex between TIR1/AFB proteins and Aux/IAA transcriptional repressors. This leads to the proteasomal degradation of the repressors, unleashing a cascade of unregulated gene expression that culminates in catastrophic developmental failure and plant death. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other synthetic auxins, enabling a deeper understanding of their molecular interactions and physiological consequences. This knowledge is paramount for the development of more effective and selective herbicides and for advancing our fundamental understanding of plant biology.

References

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic auxin derivative, 2-(4-Chloro-3-fluorophenoxy)acetic acid. Primarily recognized for its potent herbicidal properties, this document delves into its mechanism of action as a protoporphyrinogen oxidase (PPO) inhibitor. Beyond its agricultural applications, this guide explores the potential for other biological activities, drawing insights from the broader class of phenoxyacetic acids, which have demonstrated therapeutic promise as anti-inflammatory and anticonvulsant agents. Detailed experimental protocols for assessing its primary and potential secondary activities are provided, alongside a discussion of its known toxicological profile and regulatory status. This guide is intended to be a valuable resource for researchers in agrochemistry, pharmacology, and toxicology, stimulating further investigation into the multifaceted biological effects of this compound.

Introduction: Unveiling the Profile of a Halogenated Phenoxyacetic Acid

This compound is a synthetic organic compound characterized by a phenoxyacetic acid core substituted with chlorine and fluorine atoms on the phenyl ring.[1] This specific halogenation pattern significantly influences its physicochemical properties and, consequently, its biological interactions. While its most prominent and commercially relevant activity is as a selective herbicide, the broader family of phenoxyacetic acid derivatives has garnered interest for a range of pharmacological applications.[2][3] This guide will first meticulously explore its established role as a phytotoxic agent and then venture into its potential, yet underexplored, activities in mammalian systems.

Chemical Structure and Properties:

PropertyValue
CAS Number 331-41-9[4]
Molecular Formula C₈H₆ClFO₃[5]
Molecular Weight 204.58 g/mol [1]
Appearance Solid[6]
Melting Point 132-134 °C[6]
Hazard Irritant[4][6]

Primary Biological Activity: Herbicidal Action via Protoporphyrinogen Oxidase Inhibition

The primary and well-documented biological activity of this compound is its potent herbicidal effect against a variety of broadleaf weeds.[1] This phytotoxicity stems from its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1]

Mechanism of Action: Disrupting a Fundamental Plant Pathway

Protoporphyrinogen oxidase (PPO) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8][9][10] Inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the plant cells.[7] This excess protoporphyrinogen IX leaks from its normal location in the plastids into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes to protoporphyrin IX.[7]

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[7] These reactive oxygen species (ROS) then initiate a cascade of destructive events, including lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death and desiccation of the plant tissue.[1]

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks out Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation Chlorophyll Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll Oxidized_ProtoIX Oxidized Protoporphyrin IX Accumulated_ProtoIX->Oxidized_ProtoIX Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Oxidized_ProtoIX->ROS Generates Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death Induces Inhibitor 2-(4-Chloro-3-fluorophenoxy) acetic acid Inhibitor->PPO Inhibits Light Light & Oxygen

Figure 1: Mechanism of herbicidal action of this compound via PPO inhibition.
Experimental Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on PPO.

Materials:

  • Isolated plant mitochondria or chloroplasts (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Spectrofluorometer

Procedure:

  • Enzyme Preparation: Isolate mitochondria or chloroplasts from a suitable plant source (e.g., spinach, etiolated barley) using differential centrifugation. Resuspend the pellet in the assay buffer.

  • Substrate Preparation: Synthesize protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme preparation, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control group with no inhibitor.

  • Initiation of Reaction: Add protoporphyrinogen IX to each well to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) in the dark for a specific period (e.g., 20 minutes).

  • Measurement: Stop the reaction (e.g., by adding a quenching agent or by immediate measurement). Measure the fluorescence of the produced protoporphyrin IX using a spectrofluorometer (excitation ~405 nm, emission ~630 nm).

  • Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

PPO_Assay_Workflow Start Start Enzyme_Prep Enzyme Preparation (Mitochondria/Chloroplast Isolation) Start->Enzyme_Prep Substrate_Prep Substrate Preparation (Protoporphyrinogen IX Synthesis) Start->Substrate_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) Enzyme_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Incubation Incubation (e.g., 30°C, 20 min, dark) Reaction_Start->Incubation Measurement Fluorescence Measurement (Protoporphyrin IX detection) Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC₅₀ determination) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro PPO inhibition assay.

Potential for Other Biological Activities: A Look at the Phenoxyacetic Acid Family

While the herbicidal activity of this compound is well-established, the broader class of phenoxyacetic acid derivatives exhibits a diverse range of pharmacological effects. This suggests that the title compound may possess other, as-yet-unidentified, biological activities.

Potential Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of various phenoxyacetic acid derivatives.[3][11][12][13] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[12]

Hypothetical Mechanism: It is plausible that this compound could interact with the active site of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The presence of the halogen atoms on the phenyl ring could influence its binding affinity and selectivity for COX isoforms.

Potential Anticonvulsant Activity

Recent research has highlighted the anticonvulsant potential of certain phenoxyacetic acid derivatives.[14][15][16][17] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.[17]

Hypothetical Mechanism: this compound, due to its structural similarities to other active compounds, might be capable of crossing the blood-brain barrier and interacting with neuronal targets to suppress seizure activity.

Quantitative Data from a Structurally Related Phenoxyacetic Acid Derivative (Compound 7b) with Anticonvulsant Activity [17]

ParameterResult
Seizure Protection (PTZ model)100%
Mortality (PTZ model)0%
Delay in Seizure Onset (Pilocarpine model)188.6%
Reduction in Malondialdehyde67.2%
Reduction in Nitric Oxide41.0%
Suppression of TNF-α56.9%
Suppression of IL-663.0%

Note: This data is for a different, albeit structurally related, compound and serves to illustrate the potential of the phenoxyacetic acid scaffold. Direct testing of this compound is required to confirm any anticonvulsant activity.

Toxicological Profile and Safety Considerations

The available toxicological data for this compound is limited. However, based on its classification and information from structurally similar compounds, a preliminary assessment can be made.

Hazard Classification:

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]

Inference from Related Compounds (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D): Studies on the widely used herbicide 2,4-D have indicated potential for genotoxicity at high doses in animal models.[18] It is crucial to note that the toxicological profile of this compound may differ significantly from that of 2,4-D due to the different halogen substitution pattern.

Experimental Protocols for Toxicological Assessment:

  • In Vitro Cytotoxicity Assays:

    • MTT or MTS Assay: To assess cell viability and proliferation in human cell lines (e.g., HepG2 for liver, A549 for lung, and primary skin fibroblasts).[19][20][21][22][23]

    • Neutral Red Uptake Assay: To evaluate cell membrane integrity.

    • Comet Assay: To detect DNA damage and potential genotoxicity.[19]

  • In Vivo Animal Studies:

    • Acute Toxicity (LD₅₀): To determine the single dose that is lethal to 50% of a test population.[24]

    • Subchronic and Chronic Toxicity Studies: To evaluate the effects of repeated exposure over a longer period, with histopathological examination of major organs.[25]

    • Developmental and Reproductive Toxicity Studies: To assess potential effects on fertility and offspring.[25]

Regulatory Status and Environmental Fate

This compound is approved for agricultural use in the United States and Australia.[1] However, it is not approved under EU Regulation 1107/2009 due to a lack of sufficient ecotoxicological data.[1] The environmental fate of phenoxyacetic acid herbicides is influenced by factors such as soil type, temperature, and microbial activity. While some are biodegradable, their potential for leaching into groundwater is a consideration.

Conclusion and Future Directions

This compound is a potent herbicidal agent with a well-defined mechanism of action as a PPO inhibitor. This technical guide has provided a detailed overview of this primary biological activity, including a practical experimental protocol for its assessment. Furthermore, by examining the broader class of phenoxyacetic acids, we have highlighted the potential for this compound to exhibit other valuable biological activities, such as anti-inflammatory and anticonvulsant effects.

Significant data gaps remain, particularly concerning its activity in mammalian systems and its comprehensive toxicological profile. Future research should focus on:

  • Screening for non-herbicidal biological activities: Investigating its effects on a panel of pharmacological targets, including COX enzymes and neuronal receptors.

  • In-depth toxicological evaluation: Conducting comprehensive in vitro and in vivo studies to establish a detailed safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize for desired biological activities and minimize toxicity.

The insights provided in this guide aim to serve as a foundation for further scientific inquiry, potentially unlocking new applications for this compound and its derivatives beyond the realm of agriculture.

References

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the synthesis, properties, and applications of 3-Fluoro-4-morpholinoaniline , a key intermediate in pharmaceutical development, widely identified by CAS Number 93246-53-8 . The initially provided CAS number, 331-41-9, corresponds to 2-(4-chloro-3-fluorophenoxy)acetic acid, a compound primarily used as a herbicide[1][2][3][4][5][6]. Given the context of the requested guide for researchers in drug development, the content herein is dedicated to the scientifically and industrially significant 3-Fluoro-4-morpholinoaniline.

Introduction: The Strategic Importance of a Fluorinated Morpholine Aniline

3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science[7]. Its structure, featuring a fluorinated aniline ring linked to a morpholine moiety, provides a unique combination of physicochemical properties that make it a valuable precursor for the synthesis of complex molecules[7][8]. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the morpholine group often improves aqueous solubility and pharmacokinetic profiles[8].

The primary and most notable application of 3-Fluoro-4-morpholinoaniline is its role as a crucial intermediate in the synthesis of Linezolid [9][10]. Linezolid is a vital oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria[10]. This central role in the production of a last-resort antibiotic underscores the compound's importance in the pharmaceutical industry. Beyond this, its versatile structure has been explored for the development of novel antimicrobial agents, anticancer therapeutics, and functional organic materials[7][11].

This guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline, detailing its chemical and physical properties, established synthetic routes, analytical characterization methods, and diverse applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and development.

Chemical and Physical Data Summary

The key physicochemical properties of 3-Fluoro-4-morpholinoaniline are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 93246-53-8[7][10][12]
Molecular Formula C₁₀H₁₃FN₂O[7][13]
Molecular Weight 196.22 g/mol [7][10][13]
IUPAC Name 3-fluoro-4-morpholin-4-ylaniline[8][13]
Synonyms 4-(2-Fluoro-4-aminophenyl)morpholine, N-(4-Amino-2-fluorophenyl)morpholine[7][13]
Appearance Light yellow to brown crystalline powder[14]
Melting Point 121 - 125 °C[7][10]
Boiling Point ~364.9 °C at 760 mmHg (Predicted)[10]
Purity Typically >98% (GC)[7]
Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N)[15]. The distinct aromatic signals and the characteristic shifts for the morpholine protons are key identifiers.

    • ¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz)[15]. The large coupling constant (J) for the carbon attached to the fluorine is a hallmark of this compound.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Calculated for [M] C₁₀H₁₃FN₂O: 196.1006; Found: 196.1004[15]. This provides confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The ATR-IR spectrum will show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-F stretching, and C-O-C stretching of the morpholine ether linkage[13].

Synthesis and Manufacturing Pathways

The industrial production of 3-Fluoro-4-morpholinoaniline is a well-established, multi-step process. The most common and economically viable route begins with 3,4-difluoronitrobenzene[8].

Core Synthetic Workflow

The synthesis can be broken down into two primary transformations: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: S_NAr Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Start1 3,4-Difluoronitrobenzene Reaction1 Nucleophilic Aromatic Substitution Start1->Reaction1 Start2 Morpholine Start2->Reaction1 Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine Reaction1->Intermediate Substitution at C4 Reaction2 Nitro Group Reduction Intermediate->Reaction2 e.g., Fe/NH₄Cl Product 3-Fluoro-4-morpholinoaniline Reaction2->Product

Caption: General two-step synthesis of 3-Fluoro-4-morpholinoaniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction. The fluorine atom at the C4 position of 3,4-difluoronitrobenzene is para to the strongly electron-withdrawing nitro group, making it significantly more activated towards nucleophilic attack than the fluorine at C3.

  • Reagents & Setup:

    • 3,4-Difluoronitrobenzene (1.0 eq)

    • Morpholine (1.1 - 1.5 eq)

    • Solvent (e.g., Acetonitrile, DMSO, or neat conditions)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Charge the flask with 3,4-difluoronitrobenzene and the chosen solvent (if not neat).

    • Slowly add morpholine to the solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (e.g., 70-80 °C) and maintain for 2-4 hours[9].

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, the product is typically isolated by aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent removal of the solvent under reduced pressure.

  • Purification: The crude intermediate can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Final Product)

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation or metal-acid reduction systems are commonly employed. The use of iron powder with an electrolyte like ammonium chloride is a cost-effective and common industrial method[9].

  • Reagents & Setup:

    • 4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq)

    • Reducing Agent: Iron powder (Fe, 3-5 eq) and Ammonium Chloride (NH₄Cl, 0.2-0.5 eq)

    • Solvent System: Methanol/Water or Ethanol/Water mixture (e.g., 4:1 v/v)

    • Round-bottom flask with a reflux condenser and mechanical stirrer.

  • Procedure:

    • Combine the intermediate, solvent mixture, and ammonium chloride in the flask.

    • Heat the mixture to a gentle reflux (e.g., 70 °C).

    • Add the iron powder portion-wise over 30-60 minutes to control the exotherm.

    • Continue heating at reflux for 2-6 hours until the reaction is complete (monitored by TLC/HPLC).

    • After completion, hot-filter the reaction mixture through a pad of celite to remove the iron salts.

    • Wash the filter cake with hot methanol or ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Applications in Research and Development

The utility of 3-Fluoro-4-morpholinoaniline extends from being a cornerstone intermediate to a versatile scaffold for generating novel bioactive molecules.

Core Intermediate for Linezolid

As previously stated, the primary industrial use of this compound is in the synthesis of Linezolid. The aniline functionality provides the reactive site for the subsequent steps in constructing the oxazolidinone core of the antibiotic.

Scaffold for Novel Antimicrobial Agents

Researchers have leveraged the 3-fluoro-4-morpholinoaniline scaffold to develop new classes of antimicrobials.

  • Schiff Bases: The primary amine can be readily condensed with various aldehydes to form Schiff bases. Some of these derivatives have shown potent biofilm inhibition activity, in some cases superior to Linezolid itself[7].

  • Sulfonamides and Carbamates: Derivatization of the amine to form sulfonamides and carbamates has yielded compounds with significant antimicrobial activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported in the 6.25-25.0 µg/mL range[7]. Molecular docking studies on these derivatives have suggested that they may act by inhibiting bacterial DNA gyrase, a different mechanism than Linezolid[8].

AntimicrobialDerivatives cluster_derivatives Bioactive Derivatives cluster_activities Biological Activities Core 3-Fluoro-4-morpholinoaniline (Scaffold) Schiff Schiff Bases Core->Schiff Reacts with Aldehydes Sulfonamide Sulfonamides Core->Sulfonamide Reacts with Sulfonyl Chlorides Carbamate Carbamates Core->Carbamate Reacts with Chloroformates Biofilm Biofilm Inhibition Schiff->Biofilm Antimicrobial Antimicrobial Activity (e.g., DNA Gyrase Inhibition) Sulfonamide->Antimicrobial Carbamate->Antimicrobial

Caption: Derivatization pathways of 3-Fluoro-4-morpholinoaniline for new antimicrobials.

Precursor for Anticancer Agents

The morpholine heterocycle is a well-known pharmacophore in many anticancer drugs. Recent research has explored novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline as potential antitumor agents[11]. Certain compounds have demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the low micromolar range. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death[11].

Applications in Materials Science

The unique electronic and photophysical properties imparted by the fluorinated aniline structure have led to its use in materials science. For instance, it has been used to surface-modify carbon nanodots, leading to a significant improvement in their photoluminescence quantum yield from 28.3% to 41.8%[7]. This enhancement makes such materials promising for applications in color conversion for white-light-emitting diodes (WLEDs) and other optoelectronic devices[7].

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of 3-Fluoro-4-morpholinoaniline are crucial for laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[13][16]. It is also known to cause skin and serious eye irritation[13].

  • GHS Pictogram: GHS07 (Exclamation Mark)[16].

  • Precautionary Measures:

    • Use only in a well-ventilated area. Avoid breathing dust[14].

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[14].

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling[14].

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth[14].

    • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell[14].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[14].

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere[12].

Conclusion

3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the critical antibiotic Linezolid solidifies its value in the pharmaceutical industry. Furthermore, its versatile structure serves as a fertile ground for innovation, enabling researchers to develop novel antimicrobial and anticancer agents with promising therapeutic potential. The compound's utility even extends to the realm of materials science, showcasing its adaptability. This guide has provided a technical foundation for understanding its properties, synthesis, and diverse applications, equipping researchers and drug development professionals with the core knowledge needed to effectively utilize this valuable molecular building block.

References

herbicidal properties of fluorinated phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Herbicidal Properties of Fluorinated Phenoxyacetic Acids

Abstract

Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, instrumental in selective broadleaf weed management since the 1940s.[1] The strategic incorporation of fluorine into organic molecules is a well-established method in modern agrochemical design to enhance biological efficacy by modulating physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[2] This technical guide provides a comprehensive analysis of the from the perspective of a Senior Application Scientist. We will dissect the molecular mechanism of action, explore the nuanced structure-activity relationships (SAR) conferred by fluorine substitution, and provide detailed, field-proven experimental protocols for the rigorous evaluation of these compounds. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation herbicides.

Introduction: The Strategic Role of Fluorine in the Evolution of Phenoxyacetic Acid Herbicides

The discovery of phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture by providing the first truly selective herbicides for controlling broadleaf weeds in monocotyledonous crops such as wheat, corn, and rice.[3][4] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), inducing catastrophic, uncontrolled growth in susceptible species.[4]

The relentless drive for improved herbicidal performance—greater potency, enhanced crop selectivity, broader weed spectrum, and more favorable environmental profiles—has led to extensive synthetic exploration of the phenoxyacetic acid scaffold. A key strategy in this endeavor is the introduction of fluorine atoms into the molecular structure. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's biological activity.[2] Depending on the position and degree of substitution, fluorination can influence a compound's absorption, translocation, metabolic stability, and interaction with the target protein, potentially leading to significant changes in herbicidal efficacy and selectivity.[2][5] This guide delves into the core scientific principles governing these effects and the methodologies used to quantify them.

Mechanism of Action: Mimicry of Auxin and Disruption of Plant Homeostasis

The herbicidal activity of phenoxyacetic acids is rooted in their ability to overwhelm the natural auxin signaling pathway. Unlike the endogenous hormone IAA, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like fluorinated phenoxyacetic acids are more persistent, leading to a continuous and excessive hormonal signal.

The Natural Auxin Signaling Pathway

In a normal physiological state, auxin perception and signaling are controlled by a sophisticated negative feedback loop. Low intracellular auxin levels allow Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins to bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

Action of Phenoxyacetic Acid Herbicides

Synthetic auxins, including fluorinated phenoxyacetic acids, disrupt this regulation. They are perceived by a family of F-box proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. The binding of a synthetic auxin to the TIR1/AFB receptor acts as a "molecular glue," promoting the interaction between the receptor and the Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of these repressors liberates the ARFs, which then activate the transcription of a host of early-response genes, triggering a cascade of downstream effects.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Fluorinated Phenoxyacetic Acid TIR1 SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for ubiquitination ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Degradation 26S Proteasome Degradation AuxIAA->Degradation degraded DNA Auxin Response Element (AuxRE) ARF->DNA binds Gene Auxin-Responsive Genes DNA->Gene activates transcription Effects Uncontrolled Growth, Epinasty, Senescence, Plant Death Gene->Effects Workflow P1 Step 1: Seed & Plant Propagation P3 Step 3: Herbicide Application P1->P3 sub1 Grow uniform seedlings to target stage (e.g., 2-3 leaves). Include Susceptible (S) & known Resistant (R) checks. P1->sub1 P2 Step 2: Herbicide Stock & Dilution Series Preparation P2->P3 sub2 Prepare high-concentration stock in appropriate solvent (e.g., DMSO, acetone). Perform serial dilutions for dose-response curve. P2->sub2 P4 Step 4: Post-Application Incubation P3->P4 sub3 Apply with a calibrated track sprayer for uniform coverage. Include 'Untreated' and 'Solvent Only' controls. P3->sub3 P5 Step 5: Efficacy Assessment P4->P5 sub4 Maintain plants in controlled environment (light, temp, humidity) for 14-21 days. P4->sub4 P6 Step 6: Data Analysis P5->P6 sub5 Visually score phytotoxicity. Harvest above-ground biomass and record fresh/dry weight. P5->sub5 sub6 Calculate % growth reduction relative to untreated control. Fit data to a log-logistic model to determine GR₅₀. P6->sub6

References

2-(4-Chloro-3-fluorophenoxy)acetic Acid: A Technical Guide to a Potential Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyalkanoic acid class. Structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), it is positioned as a potential candidate for plant growth regulation. Its chemical architecture, featuring a chlorinated and fluorinated phenyl ring linked to a carboxymethyl group, suggests auxin-like bioactivity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its putative mechanism of action based on the well-established knowledge of auxin biology, and a suite of experimental protocols for its evaluation as a plant growth regulator. This document is intended for researchers and scientists in the fields of agriculture, botany, and drug development, offering a foundational understanding for future research and application development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and application in biological systems.

PropertyValueSource
CAS Number 331-41-9[1]
Molecular Formula C₈H₆ClFO₃[2]
Molecular Weight 204.58 g/mol [2]
IUPAC Name This compound[2]
Appearance White to off-white crystalline powder (inferred from related compounds)[3]
Melting Point 132-134 °C[2]
Solubility Likely sparingly soluble in water, soluble in organic solvents such as acetone and ethanol (inferred from related compounds)[4][5]

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis proceeds via the reaction of 4-chloro-3-fluorophenol with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Chloro-3-fluorophenol 4-Chloro-3-fluorophenol Intermediate_Ester Ethyl 2-(4-chloro-3-fluorophenoxy)acetate 4-Chloro-3-fluorophenol->Intermediate_Ester Base (e.g., K2CO3) Acetone, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product NaOH (aq) then HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Materials:

  • 4-Chloro-3-fluorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Synthesis of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate.

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-fluorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ethyl 2-(4-chloro-3-fluorophenoxy)acetate in a solution of sodium hydroxide (2 equivalents) in water/ethanol.

    • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.

Mechanism of Action: An Auxin-Mimetic Hypothesis

Based on its structural similarity to known phenoxyacetic acid herbicides and plant growth regulators, this compound is hypothesized to act as a synthetic auxin.[4][6] Natural auxins, primarily indole-3-acetic acid (IAA), are crucial for numerous developmental processes in plants, including cell elongation, division, and differentiation.[7] Synthetic auxins mimic IAA and can elicit similar physiological responses. At low concentrations, they can act as plant growth regulators, while at high concentrations, they often exhibit herbicidal activity by inducing uncontrolled growth.[6]

The core of the auxin signaling pathway involves the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[2] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes.

Upon binding of an auxin molecule, the TIR1/AFB proteins recruit Aux/IAA repressors to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

G cluster_0 Low Auxin Concentration cluster_1 High Auxin Concentration AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Represses AuxIAA_high Aux/IAA Repressor Auxin_Genes_low Auxin-Responsive Genes ARF_low->Auxin_Genes_low Transcription OFF ARF_high ARF Transcription Factor Auxin_Genes_high Auxin-Responsive Genes Auxin This compound (Auxin mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF E3 Ligase TIR1_AFB->SCF Binds to SCF->AuxIAA_high Recruits Ubiquitination Ubiquitination AuxIAA_high->Ubiquitination Degradation Degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation ARF_high->Auxin_Genes_high Transcription ON Physiological_Response Physiological Response (e.g., cell elongation, root initiation) Auxin_Genes_high->Physiological_Response

Caption: Hypothesized mechanism of action via the auxin signaling pathway.

Potential Applications as a Plant Growth Regulator

Based on the known effects of other synthetic auxins, this compound could potentially be used for:

  • Adventitious Root Formation: Promoting the formation of roots from stem or leaf cuttings for vegetative propagation.

  • Fruit Set and Development: Enhancing fruit set, increasing fruit size, and preventing premature fruit drop.

  • Control of Flowering: Influencing the timing and extent of flowering in certain plant species.

  • Seed Germination: While high concentrations of auxins can inhibit seed germination, lower concentrations might have a stimulatory effect in some cases.[1]

It is crucial to conduct dose-response studies for each specific application and plant species to determine the optimal concentration range, as the effects of auxins are highly concentration-dependent.

Experimental Protocols for Bioactivity Assessment

To evaluate the potential of this compound as a plant growth regulator, a series of standardized bioassays can be employed. These assays are designed to quantify auxin-like activity.

Avena Coleoptile Curvature Test

This classic bioassay measures the differential growth induced by the unilateral application of an auxin.[8]

Materials:

  • Oat (Avena sativa) seeds

  • Agar

  • Petri dishes

  • Filter paper

  • Microscope slides

  • A solution of this compound at various concentrations.

Procedure:

  • Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Expose the seedlings to a brief period of red light to inhibit mesocotyl elongation.

  • Decapitate the coleoptiles by removing the apical 1-2 mm.

  • Prepare agar blocks (e.g., 2% agar) containing different concentrations of this compound. A control block with no added compound should also be prepared.

  • Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubate the coleoptiles in a dark, humid chamber for 1.5-2 hours.

  • Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.

Cress Root Inhibition Bioassay

This bioassay is based on the principle that auxins inhibit root elongation at concentrations that promote shoot elongation.[4]

Materials:

  • Cress (Lepidium sativum) seeds

  • Petri dishes

  • Filter paper

  • Solutions of this compound at various concentrations.

Procedure:

  • Place a sheet of filter paper in each Petri dish and moisten with the respective test solutions (including a water control).

  • Evenly space a known number of cress seeds (e.g., 10-15) on the filter paper in each dish.

  • Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.

  • Measure the length of the primary root of each seedling.

  • Calculate the average root length for each concentration and express it as a percentage of the control.

Split Pea Stem Bioassay

This assay measures the swelling and curvature of split pea stems in response to auxin.

Materials:

  • Pea (Pisum sativum) seeds

  • Petri dishes

  • Scalpel or razor blade

  • Solutions of this compound at various concentrations.

Procedure:

  • Germinate pea seeds in the dark until the third internode is 3-5 cm long.

  • Excise a 2-3 cm segment from the third internode.

  • Split the segment longitudinally for about three-quarters of its length, leaving the basal part intact.

  • Place the split segments in Petri dishes containing the test solutions.

  • Incubate in the dark for 24 hours.

  • Observe and measure the degree of inward or outward curvature of the split halves. Auxins typically cause an inward curvature and swelling.

Data Presentation and Interpretation

The results from the bioassays should be presented in a clear and quantitative manner.

Table 2: Hypothetical Dose-Response Data for Cress Root Inhibition Bioassay
Concentration of this compound (M)Average Root Length (mm)% Inhibition of Root Growth
0 (Control)15.2 ± 1.10%
10⁻⁸13.8 ± 0.99.2%
10⁻⁷10.5 ± 0.830.9%
10⁻⁶5.1 ± 0.566.4%
10⁻⁵1.8 ± 0.388.2%

This data can then be used to generate a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for root growth inhibition.

G cluster_0 Experimental Workflow A Prepare serial dilutions of This compound B Perform bioassay (e.g., Cress Root Inhibition) A->B C Measure biological response (e.g., root length) B->C D Calculate % inhibition relative to control C->D E Plot dose-response curve D->E F Determine EC50 value E->F

Caption: General workflow for determining the bioactivity of the compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential plant growth regulator due to its structural analogy to synthetic auxins. The proposed synthesis is straightforward, and its auxin-like mechanism of action provides a solid theoretical framework for its biological effects. However, a significant gap exists in the empirical data regarding its specific activities on different plant species and its optimal application concentrations. The experimental protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate its efficacy in promoting rooting, influencing flowering and fruit development, and affecting seed germination. Future research should focus on generating comprehensive dose-response data across a variety of agronomically important plants. Furthermore, studies on its metabolic fate in plants and its environmental persistence are necessary for a complete assessment of its potential for agricultural applications.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-(4-Chloro-3-fluorophenoxy)acetic Acid in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9) is a synthetic auxin herbicide used to control broadleaf weeds.[1] Its application in agriculture necessitates the development of sensitive and robust analytical methods to monitor its presence and persistence in soil, ensuring environmental safety and regulatory compliance. The analysis of this compound is challenging due to the inherent complexity of soil matrices and the polar, acidic nature of the analyte.

This guide provides a comprehensive overview and detailed protocols for the extraction, cleanup, and quantification of this compound from soil samples. We present two primary analytical approaches: a direct method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a classic alternative involving Gas Chromatography-Mass Spectrometry (GC-MS) that requires a derivatization step. The LC-MS/MS method is highlighted as the preferred approach for its superior sensitivity, selectivity, and higher throughput, as it eliminates the need for chemical derivatization.[2] The causality behind each procedural step is explained to provide researchers with a deep understanding of the method's chemistry and mechanics.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development, particularly for optimizing extraction and chromatographic separation.

PropertyValueSource
CAS Number 331-41-9[1][3][4]
Molecular Formula C₈H₆ClFO₃[1][4]
Molecular Weight 204.58 g/mol [1][4]
IUPAC Name This compound[1]
Melting Point 132–134 °C[1]
Nature Acidic Herbicide[3]

Core Analytical Workflow: From Field to Data

The successful analysis of pesticide residues in soil hinges on a meticulous, multi-step process designed to isolate the target analyte from a complex matrix and present it in a form suitable for instrumental detection. Each stage is critical for achieving accurate and reproducible results.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis SampleCollection 1. Representative Soil Sampling Homogenization 2. Drying, Sieving & Homogenization SampleCollection->Homogenization Extraction 3. Solvent Extraction (Acidified Methanol/ACN) Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS 5a. LC-MS/MS Analysis (Direct) Cleanup->LCMS Reconstitute GCMS 5b. GC-MS Analysis (Post-Derivatization) Cleanup->GCMS Derivatize

Caption: Overall analytical workflow for this compound in soil.

Protocol Part 1: Sample Collection and Preparation

The quality of the final analytical data is directly dependent on the integrity of the initial sample. Failure to obtain a representative sample will invalidate even the most precise instrumental analysis.

Field Sampling
  • Objective: To collect a soil sample that accurately reflects the concentration of the analyte in the area of interest.

  • Procedure:

    • Define the sampling area. For fields with known application history, collect samples from multiple locations in a "W" or "Z" pattern to ensure representative coverage.

    • Collect soil cores from the upper 0-6 inches (0-15 cm), as this is where most herbicide residues are typically bound.[5]

    • Combine multiple cores (15-20) into a clean, non-reactive container (e.g., stainless steel bucket) to form a single composite sample.

    • Take separate composite samples from areas suspected of having higher concentrations, such as sprayer overlap zones or low-lying areas.[5]

    • Store samples in clearly labeled bags and keep them cool (<4°C) during transport to the laboratory. For long-term storage, freezing is recommended to prevent microbial degradation of the analyte.[6]

Laboratory Preparation
  • Objective: To create a uniform, homogenous sample from which a subsample can be taken for extraction.

  • Procedure:

    • Spread the soil sample on a clean tray and allow it to air-dry in a well-ventilated area, away from direct sunlight, until it is friable.

    • Once dry, gently crush any large clods and pass the entire sample through a 2 mm sieve to remove stones, roots, and other debris.[7]

    • Thoroughly mix the sieved soil to ensure homogeneity. This final prepared sample is now ready for extraction.

Protocol Part 2: Analyte Extraction and Cleanup

This phase is designed to efficiently transfer the analyte from the solid soil matrix into a liquid solvent and subsequently remove interfering compounds.

Ultrasound-Assisted Solvent Extraction

This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the soil particles and enhance the extraction process.[8]

  • Principle: The analyte is an acidic herbicide. To maximize its solubility in a moderately polar organic solvent, the soil slurry must be acidified. This suppresses the ionization of the carboxylic acid group (R-COOH), making the molecule less polar and more readily extracted from the soil.[9][10]

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (Reagent Grade)

    • Extraction Solvent: 1% Formic Acid in Methanol (v/v)

  • Procedure:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent (1% Formic Acid in Methanol).

    • Vortex the tube for 1 minute to create a slurry.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.[8]

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean collection flask.

    • Repeat the extraction (steps 2-5) on the soil pellet with a fresh 20 mL aliquot of extraction solvent to ensure complete recovery.

    • Combine the two supernatant extracts. This is the crude extract.

Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step to remove matrix components (e.g., humic acids, fulvic acids) that co-extracted with the analyte. These interferences can cause ion suppression in the mass spectrometer and reduce method sensitivity. A reversed-phase C18 cartridge is effective for this purpose.[9][11]

SPE_Workflow Condition 1. Condition (Methanol, then Water) Prepares sorbent Load 2. Load Sample (Analyte binds to C18) Condition->Load Ready for sample Wash 3. Wash (Water/Methanol) Removes polar interferences Load->Wash Analyte retained Elute 4. Elute (Methanol or ACN) Recovers analyte Wash->Elute Interferences removed Final Evaporate & Reconstitute Elute->Final Clean Extract

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) cleanup.

  • Principle: The crude extract is loaded onto a C18 cartridge. The non-polar C18 stationary phase retains the moderately polar, protonated herbicide via hydrophobic interactions, while highly polar, water-soluble interferences pass through. A strong organic solvent is then used to elute the purified analyte.

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[9] This step activates the C18 functional groups.

    • Loading: Dilute the combined crude extract (approx. 40 mL) with 40 mL of deionized water to ensure efficient binding. Load this entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).

    • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution. This will remove remaining highly polar impurities without eluting the analyte.

    • Drying: Dry the cartridge under full vacuum for 10 minutes to remove excess water.

    • Elution: Place a clean collection tube under the cartridge. Elute the analyte with two 4 mL aliquots of methanol.[9]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 1 mL of the initial mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).

Protocol Part 3: Instrumental Analysis

Method 1: LC-MS/MS Analysis (Preferred)

This is the method of choice for its high sensitivity, selectivity, and ability to analyze the compound in its native form.[2] The method relies on separating the analyte using liquid chromatography and detecting it with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • LC Parameters

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, <3 µmProvides good retention and peak shape for phenoxyacetic acids.[2][9]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and aids in ionization.[12][13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient 20% B to 95% B over 8 minStandard gradient for separating acidic herbicides.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 10 µLStandard volume for modern LC systems.
Column Temp. 40 °CEnsures reproducible retention times.
  • MS/MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid readily loses a proton to form a negative ion [M-H]⁻.[2][14]
Precursor Ion (Q1) m/z 203.0Corresponds to the deprotonated molecule [C₈H₅ClFO₃]⁻.
Product Ions (Q3) Two transitions for confirmation (e.g., m/z 141.0, m/z 175.0)Specific fragments are monitored for confident identification and quantification.
Collision Energy Optimize experimentallyEnergy required to produce characteristic product ions.
Method 2: GC-MS Analysis (Alternative)

This method requires derivatization to increase the volatility and thermal stability of the analyte.[15][16] Alkylation to form an ester is the most common approach.[16]

  • Derivatization: Esterification with PFBBr

Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent that converts the carboxylic acid into a PFB-ester. This derivative is volatile and highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) MS.[17][18]

  • Procedure:

    • To the dried extract from the SPE cleanup, add 100 µL of acetone, 10 µL of PFBBr solution, and a small amount of potassium carbonate (as a catalyst).

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool the vial, evaporate the solvent, and reconstitute the residue in 1 mL of hexane for GC-MS analysis.

  • GC-MS Parameters

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for general pesticide analysis.
Carrier Gas Helium at 1.2 mL/minInert carrier gas for GC-MS.
Oven Program 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature program to separate the derivatized analyte from matrix components.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Ionization Mode Electron Impact (EI) or Negative Chemical Ionization (NCI)EI provides standard fragmentation patterns; NCI can offer higher sensitivity for the PFB derivative.
Monitored Ions Select characteristic ions from the PFB-ester fragment patternFor Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Method Performance and Trustworthiness

Both methods, when properly validated, provide reliable quantification. However, they offer different advantages.

FeatureLC-MS/MSGC-MS with Derivatization
Sample Throughput High (No derivatization step)[2]Lower (Requires extra derivatization step)
Sensitivity Excellent (sub-ppb levels achievable)[14]Very good, especially with NCI-MS
Selectivity Excellent (MRM is highly specific)Good (SIM mode), but can have more matrix interference
Complexity Simpler sample preparationMore complex due to derivatization reaction
Robustness HighDerivatization efficiency can be a source of variability

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019), assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (RSD%).[12] Typical recoveries for acidic herbicides using these methods range from 70% to 120%.[12]

References

Application Note: Quantitative Analysis of 2-(4-Chloro-3-fluorophenoxy)acetic Acid in Environmental Matrices using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(4-Chloro-3-fluorophenoxy)acetic acid, a halogenated phenoxyacetic acid herbicide, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers in environmental science, toxicology, and drug development, offering a robust methodology from sample preparation to data analysis. We detail a highly selective and sensitive method employing Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection via Multiple Reaction Monitoring (MRM). The scientific rationale behind each step is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid class.[1][2] Its structure, featuring a phenoxyacetic acid backbone with chloro and fluoro substitutions, is designed to control broad-leaved weeds.[1] Given its potential for environmental dissemination into water and soil, highly sensitive and selective analytical methods are required to monitor its presence and ensure environmental and food safety.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace levels of polar, non-volatile compounds like phenoxyacetic acids.[3] Its power lies in the combination of physical separation by HPLC/UHPLC and highly specific mass-based detection by a triple quadrupole mass spectrometer.[4] This application note presents a complete workflow, grounded in established principles for analyzing related compounds, that can be readily implemented and validated in a laboratory setting.

Principle of the Method

The analytical workflow is based on a three-stage process: (1) Sample Preparation , (2) Chromatographic Separation , and (3) Mass Spectrometric Detection .

  • Sample Preparation (Solid-Phase Extraction): The aqueous sample is first acidified. This is a critical step, as a low pH (<3) ensures the carboxylic acid moiety of the analyte is fully protonated (R-COOH).[3][5][6] In this non-ionized state, the molecule is less polar and can be efficiently retained on a reversed-phase (e.g., C18) SPE cartridge. Matrix interferences that are more polar are washed away. The analyte is then eluted with a strong organic solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC): The prepared extract is injected into a reversed-phase HPLC system. A C18 analytical column separates the target analyte from other remaining components based on hydrophobicity. A mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., formic acid), is used to ensure sharp, symmetrical peak shapes and consistent retention times.[7]

  • Detection and Quantification (MS/MS): The column eluent is directed to the mass spectrometer. The analyte is ionized using Electrospray Ionization (ESI) in negative ion mode, which is highly efficient for acidic compounds as they readily lose a proton to form [M-H]⁻ ions.[4][7] The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the specific precursor ion (the deprotonated molecule), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates specific, characteristic fragment ions (product ions). This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing background noise and confirming analyte identity.[3]

G Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous Sample Acidify Acidify to pH < 3 Sample->Acidify SPE_Load Load onto C18 SPE Cartridge Acidify->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap LC LC Separation (C18 Column) Evap->LC MS ESI Source (Negative Mode) LC->MS Q1 Q1: Isolate Precursor Ion [M-H]⁻ MS->Q1 Q2 Q2: Fragment Ion (Collision-Induced Dissociation) Q1->Q2 Q3 Q3: Isolate Product Ions Q2->Q3 Detect Detector Q3->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Figure 1: Overall Analytical Workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
Item Supplier & Grade Purpose
This compoundSigma-Aldrich or equivalentAnalytical Standard
Isotope-labeled Internal Standard (e.g., 2,4-D-¹³C₆)Cambridge Isotope Labs or equivalentRecommended for improved accuracy
Acetonitrile (ACN)LC-MS GradeSPE Elution & Mobile Phase
Methanol (MeOH)LC-MS GradeSPE Conditioning & Elution
WaterLC-MS Grade or Type ISample Dilution & Mobile Phase
Formic Acid (FA)LC-MS Grade (≥99%)Mobile Phase Additive
Sulfuric Acid (H₂SO₄)Analytical GradeSample Acidification
C18 SPE Cartridges (e.g., 500 mg, 6 mL)UCT, Waters, or equivalentSample Extraction & Clean-up
Nitrogen Gas (N₂)High PuritySolvent Evaporation
Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution and precise injections (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis, Agilent 6495).

  • SPE Manifold: A vacuum manifold for processing multiple SPE cartridges.

  • Solvent Evaporator: A nitrogen evaporation system (e.g., N-Evap) with a water bath.

Detailed Experimental Protocols

Preparation of Standards and Reagents
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards (0.1 - 100 ng/mL): Spike appropriate volumes of the working standard solutions into blank matrix (e.g., reagent water) that has been processed through the sample preparation procedure. This accounts for any matrix effects or recovery losses.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the chosen isotope-labeled standard. Create a working IS solution (e.g., 100 ng/mL) to spike into all samples, standards, and blanks before extraction.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is optimized for a 10 mL water sample. Adjust volumes accordingly for other sample types or sizes.

  • Sample Collection & IS Spiking: To a 15 mL centrifuge tube, add 10 mL of the water sample. Spike with a fixed volume of the internal standard working solution.

  • Acidification: Adjust the sample pH to ~2.0 using 1:1 sulfuric acid in water.[5][6] This step is crucial for ensuring the analyte is in its neutral, retainable form.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of acetonitrile.

    • Condition with 5 mL of methanol.

    • Equilibrate with 10 mL of reagent water (pH ~2.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove salts and highly polar interferences.

  • Drying: Dry the cartridge under full vacuum for 10-15 minutes to remove residual water.

  • Analyte Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analyte by passing two 4 mL aliquots of acetonitrile through the cartridge. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Vortex to dissolve and transfer to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
Parameter Condition Rationale
Analytical Column C18, 100 mm x 2.1 mm, 1.8 µmStandard for reversed-phase separation of moderately polar compounds.[3]
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for consistent ionization and improves peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Gradient Elution 0-1 min: 10% B; 1-7 min: 10-95% B; 7-8 min: 95% B; 8.1-10 min: 10% BGradient ensures elution of the analyte while cleaning the column.
Mass Spectrometry Parameters

The analyte has a molecular weight of 204.58 g/mol .[8] The precursor ion in negative mode will be [M-H]⁻ at m/z 203.6.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeIdeal for carboxylic acids which readily deprotonate.[4][7]
Capillary Voltage -3.5 kVOptimized for stable spray and ion generation.
Source Temperature 150 °CPrevents thermal degradation.
Desolvation Gas Temp. 450 °CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hrAids in droplet desolvation.
Scan Type Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity.[3]

Table of Proposed MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound203.6159.6 -20Quantifier (Loss of CO₂)
This compound203.6143.0 -25Qualifier (Loss of CH₂COOH)
Internal Standard (e.g., 2,4-D-¹³C₆)225.0167.0 -18Quantifier for IS

Note: Collision energies are instrument-dependent and must be optimized via infusion of the analytical standard.

G Figure 2: Proposed MRM Fragmentation Pathway cluster_products Product Ions Precursor Precursor Ion [M-H]⁻ m/z 203.6 Product1 Quantifier Loss of CO₂ m/z 159.6 Precursor->Product1 Collision Energy ~20 eV Product2 Qualifier Loss of CH₂COOH m/z 143.0 Precursor->Product2 Collision Energy ~25 eV

Caption: Figure 2: Proposed MRM Fragmentation Pathway.

Method Validation

To ensure the trustworthiness of results, the method should be validated according to established guidelines (e.g., SANCO/10232/2006). Key parameters to assess include:

  • Linearity: Analyze calibration standards over the desired concentration range (e.g., 0.1 to 100 ng/mL). The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Selectivity: Analyze at least 5 different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is typically defined as a signal-to-noise ratio (S/N) of 3, while the LOQ is an S/N of 10. For this class of compounds, LOQs in the low ng/mL to pg/mL range are achievable.[4][7]

  • Accuracy and Precision: Analyze replicate quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy should be within 80-120% (85-115% is common), and precision (RSD) should be < 15%.[4][7]

  • Matrix Effect and Recovery: Assess the ion suppression or enhancement caused by the matrix and the efficiency of the SPE process.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sensitive and selective quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation using solid-phase extraction and the optimized instrument parameters offer a robust starting point for method implementation. By explaining the causality behind key steps, such as sample acidification and the choice of ionization mode, this guide equips researchers with the necessary knowledge to successfully apply, validate, and troubleshoot the analysis in their own laboratories.

References

Application Note: Preparation and Handling of High-Purity Stock Solutions of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions for 2-(4-Chloro-3-fluorophenoxy)acetic acid.

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of stock solutions of this compound (CAS No. 331-41-9). As a substituted phenoxyacetic acid, this compound exhibits low aqueous solubility, necessitating precise techniques to create accurate and stable stock solutions essential for reproducible experimental outcomes in research and development. This document outlines methodologies for preparing both organic and aqueous-based stocks, emphasizing safety, solvent selection, quality control, and long-term stability.

Compound Profile and Physicochemical Properties

This compound is a halogenated phenoxyacetic acid derivative.[1] Its structure, featuring a carboxylic acid group, defines it as a weak acid. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its low solubility in water.[2] Understanding these fundamental properties is critical for selecting the appropriate solvent and handling procedures.

PropertyValueSource(s)
CAS Number 331-41-9[1][2][3]
Molecular Formula C₈H₆ClFO₃[2][3]
Molecular Weight 204.58 g/mol [1][2]
Appearance Solid, white to off-white powder/crystals[4][5]
Melting Point 132-134 °C[1][2]
Aqueous Solubility Low[2]
Chemical Structure A phenoxyacetic acid backbone with chloro and fluoro substitutions[2]

Critical Safety Protocols

This compound is classified as an irritant and requires careful handling to minimize exposure risks.[1][3] Adherence to safety protocols is mandatory.

2.1 Hazard Identification

GHS Hazard CodeDescriptionSource(s)
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1][3]
H335 May cause respiratory irritation[1]
H317 May cause an allergic skin reaction[3]

2.2 Mandatory Handling Procedures

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust or vapors.[1][6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that meet appropriate standards.[6]

  • Avoid Dust Formation: When handling the solid powder, use techniques that minimize aerosolization. Do not dry sweep; clean spills carefully.[6]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6]

Assess Assess Hazards (Review SDS) Prepare Prepare Workspace (Fume Hood, PPE) Assess->Prepare Proceed if safe Handle Handle Compound (Weigh, Dissolve) Prepare->Handle Begin work Store Store Solution (Label, Aliquot, Freeze) Handle->Store After preparation Dispose Dispose Waste (Follow Regulations) Store->Dispose Post-experiment

Caption: General safety workflow for handling chemical compounds.

Solvent Selection and Solubility Rationale

The choice of solvent is the most critical factor in preparing a viable stock solution. The low aqueous solubility of this compound necessitates the use of organic solvents for high-concentration stocks or chemical modification for aqueous preparations.

SolventRelative PolaritySuitability & Rationale
DMSO 0.444Primary Recommendation. Excellent solubilizing power for many weakly acidic organic compounds.[4] Ideal for high-concentration stocks (e.g., >10 mM). May require sonication for complete dissolution.[4]
Ethanol 0.654Alternative. A polar protic solvent that may dissolve the compound, but likely at lower concentrations than DMSO. Useful if DMSO is incompatible with downstream assays.
Methanol 0.762Alternative. Similar to ethanol, can be used as a solvent, but solubility must be empirically determined.[7]
Aqueous (with base) N/AFor specific applications. The compound can be deprotonated with a base (e.g., NaOH) to form a more soluble salt. This creates a basic solution, which may interfere with experimental conditions.[8]

Protocol 1: Preparing a High-Concentration DMSO Stock Solution (50 mM)

This protocol is the standard and recommended method for creating a stable, high-concentration stock for most cell-based assays and screening applications.

Causality: Using a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) is crucial. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.[4] Aliquoting the final stock prevents repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4]

Calculate Step 1: Calculate Mass (e.g., 10.23 mg for 1 mL) Weigh Step 2: Weigh Solid (Analytical Balance) Calculate->Weigh Dissolve Step 3: Initial Dissolution (Add ~80% DMSO, Vortex) Weigh->Dissolve Sonicate Step 4: Sonicate (If particulates remain) Dissolve->Sonicate Check for solids FinalVol Step 5: Final Volume (QS to 1.0 mL with DMSO) Dissolve->FinalVol If fully dissolved Sonicate->FinalVol QC Step 6: Quality Control (Visual Inspection for Clarity) FinalVol->QC Store Step 7: Aliquot & Store (-20°C or -80°C, Amber Vials) QC->Store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculations: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example (for 1 mL of 50 mM stock): Mass = 50 mM × 1 mL × 204.58 / 1000 = 10.23 mg

  • Weighing: Accurately weigh 10.23 mg of the solid compound using an analytical balance and transfer it into an appropriate-sized amber glass vial.

  • Dissolution:

    • Add approximately 80% of the final volume of anhydrous DMSO (e.g., 800 µL for a 1 mL final volume).

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • If any solid particles remain, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[4]

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add DMSO to reach the final desired volume of 1.0 mL.

    • Invert the vial several times to ensure homogeneity.

  • Quality Control (Self-Validation):

    • Visually inspect the solution against a bright light source. A properly prepared stock should be clear and free of any visible particulates. If particulates are present, repeat sonication or filter through a 0.22 µm PTFE syringe filter.

  • Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in amber polypropylene microcentrifuge tubes.

    • Label clearly and store at -20°C for short-term use (months) or -80°C for long-term archival storage (up to 2 years).[4]

Protocol 2: Preparing an Aqueous Stock Solution via Basification (10 mM)

This method should only be used when DMSO is strictly prohibited by the experimental system.

Causality: As a carboxylic acid, the compound is poorly soluble in neutral water. By adding a strong base like Sodium Hydroxide (NaOH), the acidic proton is removed, forming the sodium 2-(4-chloro-3-fluorophenoxy)acetate salt. This salt is an ionic species and is significantly more soluble in water than its neutral acid counterpart.[8][9] The final pH of this solution will be alkaline.

Methodology:

  • Calculations:

    • Example (for 10 mL of 10 mM stock): Mass = 10 mM × 10 mL × 204.58 / 1000 = 20.46 mg

  • Weighing: Accurately weigh 20.46 mg of the compound and place it in a 15 mL conical tube.

  • Dissolution:

    • Add ~5 mL of high-purity water (e.g., Milli-Q®). The compound will not dissolve and will appear as a suspension.

    • While stirring, add 1.0 N NaOH dropwise. Continue adding drops until all of the solid material has just dissolved. The solution should become clear. Avoid adding a large excess of NaOH.

    • This process deprotonates the carboxylic acid, forming a soluble salt.[9]

  • Final Volume Adjustment:

    • Transfer the clear solution to a 10 mL volumetric flask.

    • Rinse the original tube with a small amount of water and add the rinse to the flask.

    • Carefully add high-purity water to the 10 mL graduation mark. Cap and invert to mix.

  • Quality Control (Self-Validation):

    • The solution must be clear and free of particulates.

    • Crucially, measure the final pH of the stock solution. This value must be recorded and considered, as it may influence the pH of your final experimental medium.

  • Storage:

    • Filter the solution through a 0.22 µm PES or PVDF syringe filter into a sterile container.

    • Aliquot and store at -20°C. Aqueous solutions are more prone to microbial growth and degradation, so long-term storage at -80°C is recommended.

Storage and Stability Summary

Proper storage is essential to maintain the integrity and concentration of the prepared stock solution.

ParameterRecommendationRationale
Aliquoting Dispense into single-use volumesPrevents contamination and degradation from repeated freeze-thaw cycles.[4]
Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation, ensuring stability for 1-2 years.[4]
Container Amber glass or amber polypropylene vialsProtects the compound from potential photodecomposition.[8]
Labeling Name, CAS, Conc., Solvent, Prep. Date, InitialsEnsures clear identification and traceability for reproducible science.

References

Application Notes and Protocols for the Selective Herbicide 2-(4-Chloro-3-fluorophenoxy)acetic acid in Soybean Cultivation

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 2-(4-Chloro-3-fluorophenoxy)acetic acid as a selective herbicide for broadleaf weed control in soybean (Glycine max) cultivation. This document outlines the compound's mechanism of action, the physiological basis for its selectivity, and detailed protocols for efficacy and safety evaluation in laboratory, greenhouse, and field settings.

Introduction: A Modern Approach to Weed Management in Soybeans

Effective weed management is a cornerstone of profitable soybean production. Broadleaf weeds, in particular, pose a significant threat by competing for essential resources such as light, water, and nutrients, ultimately leading to substantial yield losses. The development of selective herbicides that effectively control weeds without harming the crop is a critical objective in agricultural science. This compound is a promising herbicidal active ingredient demonstrating a high degree of selectivity for controlling problematic broadleaf weeds in soybean fields.

This guide is intended to provide researchers and agricultural scientists with the foundational knowledge and practical methodologies to effectively evaluate and utilize this compound. The protocols herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Contrary to what its phenoxyacetic acid structure might suggest, this compound does not function as a synthetic auxin mimic like traditional phenoxy herbicides such as 2,4-D. Instead, its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1]

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX in the cellular cytoplasm. In the presence of light and oxygen, this excess protoporphyrinogen IX undergoes a non-enzymatic oxidation, generating highly reactive singlet oxygen radicals. These radicals initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes.[3] This cellular disruption manifests as wilting, chlorosis (yellowing), and ultimately, necrosis (browning and death) of the plant tissue.[3]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Accumulation Accumulation of Protoporphyrinogen IX in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme (Essential for Photosynthesis & Respiration) Protoporphyrin_IX->Chlorophyll_Heme Herbicide This compound Herbicide->PPO_Enzyme Inhibits Light_Oxygen Light + O2 Accumulation->Light_Oxygen Singlet_Oxygen Singlet Oxygen Radicals (Highly Reactive) Light_Oxygen->Singlet_Oxygen Membrane_Damage Lipid Peroxidation & Cell Membrane Destruction Singlet_Oxygen->Membrane_Damage Plant_Death Weed Death (Necrosis) Membrane_Damage->Plant_Death

Caption: Mechanism of action of this compound.

Basis of Selectivity in Soybeans: The Role of Metabolism

The selective action of this compound in soybeans is primarily attributed to the crop's ability to rapidly metabolize the herbicide. While both soybeans and susceptible weeds absorb the compound, soybeans possess enzymatic systems that can quickly break it down into non-toxic metabolites. This detoxification occurs before the herbicide can accumulate to phytotoxic levels and cause significant cellular damage.

In contrast, susceptible broadleaf weeds metabolize the herbicide at a much slower rate, allowing for the accumulation of protoporphyrinogen IX and the subsequent cascade of destructive events. Environmental conditions can influence this metabolic rate. Cool and wet conditions, for instance, can slow down the metabolic processes in soybeans, potentially leading to transient crop injury symptoms such as bronzing or necrotic flecking on the leaves. However, as conditions improve, the soybean plants are typically able to metabolize the herbicide and recover without significant yield impact. It is also noteworthy that soybean varietal differences in tolerance to PPO-inhibiting herbicides have been observed, and in some cases, a single dominant gene is responsible for enhanced tolerance.[3]

Application Considerations and Data Summary

While specific field-trial data for this compound is not publicly available, the following table provides a general framework for application parameters based on the broader class of PPO-inhibiting herbicides. It is imperative that researchers conduct dose-response and timing studies to determine the optimal application parameters for this specific active ingredient.

ParameterRecommendation (Based on PPO Inhibitor Class)Rationale
Application Timing Pre-emergence (PRE) or early Post-emergence (POST)PRE applications provide residual control of germinating weeds. POST applications target small, actively growing weeds.
Target Weeds Broadleaf weeds such as Xanthium strumarium (common cocklebur) and Ambrosia artemisiifolia (common ragweed).[1]PPO inhibitors are generally more effective on broadleaf weeds than grasses.
Soil Conditions Avoid application to coarse-textured soils with low organic matter.Higher potential for crop injury in these conditions due to increased herbicide availability.
Weather Conditions For POST applications, apply during periods of high humidity and moderate temperatures.Enhances foliar uptake. Avoid application during periods of crop stress (e.g., drought, extreme temperatures).
Adjuvants For POST applications, a non-ionic surfactant or crop oil concentrate may be required.Improves spray coverage and penetration of the leaf cuticle.

Experimental Protocols

The following protocols provide a standardized framework for evaluating the efficacy and crop safety of this compound.

Greenhouse Protocol: Herbicide Efficacy and Soybean Tolerance

Objective: To determine the dose-response of target weed species and soybeans to this compound under controlled environmental conditions.

Materials:

  • Seeds of soybean and target weed species (e.g., common cocklebur, common ragweed, Palmer amaranth).

  • Pots (10-cm diameter) filled with a standardized greenhouse potting mix.

  • This compound (analytical grade).

  • Solvent for stock solution preparation (e.g., acetone with 0.5% v/v Tween 20).

  • Cabinet spray chamber calibrated to deliver a consistent spray volume.

  • Greenhouse with controlled temperature, humidity, and photoperiod.

Procedure:

  • Planting: Sow 3-4 seeds of either soybean or a target weed species per pot. Thin to one (for larger weeds) or two (for soybeans and smaller weeds) uniform seedlings per pot after emergence.

  • Growth Conditions: Maintain plants in the greenhouse at approximately 25/20°C (day/night) with a 16-hour photoperiod. Water as needed to maintain adequate soil moisture.

  • Herbicide Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve the desired application rates. Include a solvent-only control.

  • Application: Apply the herbicide treatments when the weeds are at the 2-4 true leaf stage and soybeans are at the V2-V3 growth stage. Use a cabinet spray chamber to ensure uniform application.

  • Data Collection:

    • Visual Injury Ratings: Assess crop injury and weed control at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all plants. Dry the biomass at 60°C for 72 hours and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.

  • Data Analysis: Analyze the data using an appropriate statistical model (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments. Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each species.

Greenhouse_Protocol_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Data_Collection Data Collection & Analysis Planting Plant Seeds (Soybean & Weeds) Growth Grow Plants in Controlled Environment Planting->Growth Application Apply Herbicide in Spray Chamber Growth->Application Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Application Visual_Assessment Visual Injury Ratings (3, 7, 14, 21 DAT) Application->Visual_Assessment Biomass Harvest & Measure Dry Biomass (21 DAT) Visual_Assessment->Biomass Analysis Statistical Analysis (ANOVA, GR50) Biomass->Analysis

Caption: Workflow for greenhouse efficacy and tolerance testing.

Field Protocol: Selective Efficacy in Soybean

Objective: To evaluate the efficacy of this compound on a natural weed population and assess soybean crop safety under field conditions.

Materials:

  • Soybean seed of a locally adapted variety.

  • Formulated product of this compound.

  • Calibrated field plot sprayer.

  • Field with a representative population of target broadleaf weeds.

  • Standard agronomic inputs for soybean production.

Procedure:

  • Experimental Design: Establish a randomized complete block design with at least four replications. Plot size should be adequate for representative weed populations and to minimize spray drift between plots (e.g., 3m x 10m).

  • Treatments: Include a range of application rates of this compound, a standard commercial herbicide for comparison, a hand-weeded check, and an untreated (weedy) check.

  • Application: Apply the herbicide treatments at the appropriate timing (PRE or POST, based on greenhouse results and product label if available). For POST applications, target weeds should be small and actively growing, and soybeans should be within the labeled growth stage window for PPO inhibitors.

  • Data Collection:

    • Weed Control: Visually rate weed control by species at 14, 28, and 56 DAT.

    • Crop Injury: Visually assess soybean injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.

    • Weed Density and Biomass: At a key time point (e.g., 28 DAT), count the number of weeds per species in a designated quadrat within each plot and collect the above-ground biomass for dry weight determination.

    • Soybean Yield: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Data Analysis: Analyze all data using ANOVA. If significant treatment effects are observed, use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Environmental Fate and Toxicological Considerations

The environmental fate and toxicological profile of a herbicide are critical for its responsible use. While specific data for this compound is limited in publicly available literature, some general characteristics can be inferred from its chemical structure and the PPO inhibitor class.

  • Soil Behavior: The compound's low aqueous solubility suggests limited mobility in soil, reducing the risk of leaching into groundwater.[1] However, persistence and potential for carryover to subsequent crops should be evaluated.

  • Toxicology: As with any agricultural chemical, appropriate personal protective equipment should be used during handling and application. The toxicological profile of this compound should be thoroughly evaluated according to regulatory guidelines. For other chlorophenoxyacetic acids, such as 2,4-D, extensive toxicological data is available, but direct extrapolation is not scientifically sound due to differences in the mode of action and molecular structure.[4][5][6]

Conclusion

This compound represents a potentially valuable tool for selective broadleaf weed control in soybeans due to its PPO-inhibiting mechanism of action. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its efficacy and crop safety. Further research to define optimal application rates, timings, and the full spectrum of controlled weeds, as well as to fully characterize its environmental and toxicological profile, is essential for its successful and sustainable integration into modern soybean production systems.

References

Efficacy Determination of 2-(4-Chloro-3-fluorophenoxy)acetic acid: A Protocol for Dual-Mechanism Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class.[1] This class of molecules is notable in agricultural science for containing numerous compounds with potent herbicidal or plant growth-regulating properties.[2] The specific substitutions on the phenyl ring, a chlorine atom at the 4-position and a fluorine atom at the 3-position, are anticipated to significantly influence its biological activity.[1] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to meticulously evaluate the efficacy and elucidate the primary mechanism of action of this compound.

Based on its chemical structure and existing knowledge of related compounds, two primary hypotheses for its mechanism of action are proposed:

  • Inhibition of Protoporphyrinogen Oxidase (PPO) : Several phenoxyacetic acid derivatives function as PPO inhibitors. These herbicides disrupt the chlorophyll biosynthesis pathway, leading to an accumulation of protoporphyrin IX. In the presence of light, this molecule generates reactive oxygen species, causing rapid cell membrane disruption and necrosis.[1][3][4]

  • Auxin-like Activity : Phenoxyacetic acids are structurally analogous to the natural plant hormone indole-3-acetic acid (IAA).[5] Synthetic auxins can induce unregulated growth at high concentrations, leading to epinasty, tissue damage, and ultimately plant death.[5]

This guide presents a structured, multi-faceted approach to test both hypotheses through a series of detailed in vitro and in vivo assays.

Physicochemical Properties and Formulation

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₈H₆ClFO₃[6][7][8]
Molecular Weight 204.58 g/mol [1][6][8]
Appearance Light tan powder or white solid[9] (for phenoxyacetic acid)
Solubility Low aqueous solubility is expected based on the parent compound, phenoxyacetic acid.[1][9]

Formulation Protocol:

Due to its probable low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before further dilution in aqueous buffers or growth media. A preliminary solubility test is recommended. It is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on the biological system.

Part 1: Investigation of Protoporphyrinogen Oxidase (PPO) Inhibition

This section details the protocols to determine if this compound acts as a PPO inhibitor.

Mechanism of PPO Inhibition

PPO_Inhibition

In Vitro PPO Inhibition Assay

This assay directly measures the inhibitory effect of the test compound on PPO enzyme activity.

Principle: The assay quantifies the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of the non-fluorescent substrate, protoporphyrinogen IX.[10][11] A decrease in the rate of fluorescence increase in the presence of the test compound indicates PPO inhibition.

Materials:

  • Isolated plant or microbial PPO enzyme

  • Protoporphyrinogen IX (substrate)

  • This compound

  • Known PPO inhibitor (e.g., acifluorfen) as a positive control

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5, 5 mM DTT, 1 mM EDTA, 0.03% Tween 80)[12]

  • Fluorescence microplate reader

Protocol:

  • Prepare a dilution series of this compound and the positive control in the reaction buffer.

  • Pre-incubate the PPO enzyme with each concentration of the test compound and controls in a 384-well plate for 10 minutes at 37°C.[10]

  • Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths set appropriately for protoporphyrin IX (e.g., Ex: 410 nm, Em: 630 nm).[12]

  • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Herbicidal Efficacy Testing

Whole-plant bioassays are essential to confirm the herbicidal activity of the compound under more complex biological conditions.

1. Duckweed (Lemna minor) Growth Inhibition Test

This is a standardized and sensitive method for assessing the phytotoxicity of chemicals to aquatic plants.[13][14][15]

Materials:

  • Axenic culture of Lemna minor

  • Sterile growth medium (e.g., Hoagland's solution)

  • This compound

  • Sterile multi-well plates (e.g., 24-well)

Protocol:

  • Prepare a range of test concentrations of this compound in the growth medium. Include a solvent control and a negative control (medium only).

  • Dispense an equal volume of each test solution into the wells of the multi-well plates.

  • Aseptically transfer a single healthy Lemna minor colony with 2-3 fronds into each well.

  • Incubate the plates under controlled conditions (e.g., 24 ± 2°C, continuous light) for 7 days.[14]

  • Assess growth inhibition by counting the number of fronds and/or measuring the frond area at the beginning and end of the experiment.

  • Calculate the percentage of growth inhibition relative to the negative control and determine the EC₅₀ value (the concentration that causes a 50% reduction in growth).

2. Whole Plant Bioassay on Terrestrial Plants

This assay evaluates the herbicidal effect on representative broadleaf and grass weed species.[16]

Materials:

  • Seeds of susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) and a grass species (e.g., Avena fatua - wild oat).

  • Potting mix

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Calibrated sprayer

Protocol:

  • Sow the seeds in pots filled with potting mix and grow them in a controlled environment until they reach the 2-3 leaf stage.

  • Prepare a series of application rates of this compound, including a solvent control.

  • Apply the test solutions evenly to the foliage of the plants using a calibrated sprayer.

  • Return the treated plants to the controlled environment and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • At the end of the observation period , visually assess the percentage of plant injury and/or harvest the above-ground biomass to determine the fresh and dry weight.

  • Calculate the percent inhibition of growth compared to the solvent control.

Part 2: Investigation of Auxin-like Activity

This section outlines protocols to determine if this compound exhibits auxin-like activity.

Mechanism of Auxin Action

Auxin_Signaling

Classic Auxin Bioassays

These traditional bioassays measure classic physiological responses to auxins.

1. Avena (Oat) Coleoptile Elongation Test

This is a classic bioassay for auxin activity based on the stimulation of cell elongation.[2][17][18]

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes, filter paper

  • Solutions of this compound at various concentrations

  • Indole-3-acetic acid (IAA) as a positive control

Protocol:

  • Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Excise 5-10 mm segments from the coleoptiles, discarding the very tip.

  • Incubate the segments in the different concentrations of the test compound and controls.

  • After a set incubation period (e.g., 18-24 hours), measure the final length of the coleoptile segments.

  • Calculate the percentage increase in length compared to the initial length and plot a dose-response curve.

2. Root Elongation Inhibition Assay

High concentrations of auxins inhibit root elongation, providing another measure of auxin-like activity.[19][20]

Materials:

  • Seeds of a sensitive plant species (e.g., Arabidopsis thaliana or cress)

  • Agar plates containing growth medium

  • Solutions of this compound at various concentrations

  • IAA or a synthetic auxin like 2,4-D as a positive control

Protocol:

  • Prepare agar plates containing the growth medium supplemented with the different concentrations of the test compound and controls.

  • Aseptically place surface-sterilized seeds on the agar plates.

  • Incubate the plates vertically in a growth chamber for several days.

  • Measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to the control and determine the IC₅₀ value.

Modern Reporter-Based Auxin Assay

This method utilizes transgenic plants containing an auxin-responsive reporter gene for a more sensitive and quantitative assessment of auxin activity.[9][21][22]

Materials:

  • Transgenic Arabidopsis thaliana seeds carrying an auxin-inducible reporter construct (e.g., DR5::GUS or DR5::GFP).

  • Growth medium and agar plates.

  • Solutions of this compound at various concentrations.

  • Microscope with appropriate filters for fluorescence detection (for GFP) or GUS staining solution.

Protocol:

  • Grow the transgenic seedlings on agar plates containing the various concentrations of the test compound.

  • After a few days of growth , observe the seedlings under a microscope.

  • For DR5::GFP lines , quantify the fluorescence intensity in specific tissues (e.g., root tip).

  • For DR5::GUS lines , perform GUS staining and observe the pattern and intensity of the blue color, which indicates reporter gene expression.

  • Compare the reporter gene expression induced by the test compound to that induced by known auxins.

Data Analysis and Interpretation

For each assay, dose-response curves should be generated to determine key efficacy parameters such as IC₅₀ (for inhibition assays) and EC₅₀ (for growth promotion or inhibition assays). Statistical analysis, such as analysis of variance (ANOVA) followed by post-hoc tests, should be performed to determine the significance of the observed effects.

A strong inhibitory effect in the in vitro PPO assay coupled with rapid necrosis in whole-plant assays would support the hypothesis of PPO inhibition. Conversely, significant cell elongation in the coleoptile test and root growth inhibition, along with induction of auxin-responsive genes, would indicate an auxin-like mechanism of action. It is also possible that the compound exhibits a dual mode of action, which would be reflected in positive results across both sets of assays.

References

Application Note: A Comprehensive Guide to the Synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic acid, a compound of interest in agrochemical and pharmaceutical research. The synthesis is based on the robust and well-established Williamson ether synthesis, followed by saponification and acidification. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization to ensure the reliable and safe production of a high-purity final product.

Introduction and Scientific Context

This compound is a halogenated phenoxyacetic acid derivative. Its structure, featuring a substituted aromatic ring linked to an acetic acid moiety via an ether linkage, makes it a valuable scaffold in various research fields. Notably, compounds in this class are explored for their biological activities, including herbicidal properties.[1] The structural features, such as the electron-withdrawing halogen atoms, are known to enhance its chemical reactivity and biological interactions.[1]

The synthesis route detailed herein employs the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[2][3] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. The method is highly reliable for preparing both symmetrical and unsymmetrical ethers and is particularly well-suited for synthesizing aryl ethers from phenols.[4]

Mechanistic Principles: The Williamson Ether Synthesis Pathway

The synthesis of this compound proceeds in two primary stages: (1) the SN2 reaction to form an ester intermediate, and (2) the hydrolysis of the ester to yield the final carboxylic acid.

  • Phenoxide Formation: The reaction is initiated by the deprotonation of the starting material, 4-Chloro-3-fluorophenol. The phenolic proton is acidic and is readily removed by a moderately strong base, such as potassium carbonate or sodium hydroxide, to form the potassium or sodium 4-chloro-3-fluorophenoxide salt. This conversion is critical as the resulting phenoxide ion is a much stronger nucleophile than the parent phenol.

  • Nucleophilic Attack (SN2): The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of an alkylating agent, typically an ethyl or methyl chloroacetate. This concerted, one-step reaction displaces the chloride leaving group, forming the new carbon-oxygen bond of the ether linkage and yielding the ester intermediate, ethyl 2-(4-chloro-3-fluorophenoxy)acetate.[2][3] For this SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination (E2) reactions.[2]

  • Saponification and Acidification: The ester intermediate is then hydrolyzed to the target carboxylic acid. This is achieved through saponification, where a strong base (e.g., sodium hydroxide) attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. The reaction is driven to completion, and a final acidification step with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.[5]

Williamson_Ether_Synthesis Figure 1: Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification Phenol 4-Chloro-3-fluorophenol Phenoxide 4-Chloro-3-fluorophenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol AlkylHalide Ethyl Chloroacetate Ester Ethyl 2-(4-chloro-3-fluorophenoxy)acetate AlkylHalide->Ester NaOH NaOH (aq) NaOH->Ester Acid HCl (aq) Carboxylate Sodium 2-(4-chloro-3-fluorophenoxy)acetate Acid->Carboxylate Phenoxide->Ester Nucleophilic Attack Ester->Carboxylate Hydrolysis FinalProduct This compound Carboxylate->FinalProduct Protonation

Caption: Figure 1: Reaction Mechanism.

Experimental Guide: Synthesis Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier Example
4-Chloro-3-fluorophenol348-60-7146.55Sigma-Aldrich[6]
Ethyl chloroacetate105-39-5122.55Acros Organics[7]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-240.00J.T. Baker
Hydrochloric Acid (HCl), concentrated7647-01-036.46VWR
Acetone, ACS Grade67-64-158.08EMD Millipore
Diethyl Ether, ACS Grade60-29-774.12Macron
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
pH paper or pH meter
Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 4-Chloro-3-fluorophenol: Causes skin, eye, and respiratory irritation.[6][8] Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl chloroacetate: Highly Toxic and Flammable. May be fatal if absorbed through the skin.[7][9] It is a lachrymator (causes tearing) and causes severe irritation to the eyes, skin, and respiratory tract.[7][9] Handle with extreme caution and ensure no skin contact.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Cause severe chemical burns upon contact. Handle with care.

  • Acetone & Diethyl Ether: Highly flammable liquids and vapors.[10] Keep away from all sources of ignition.[11]

Step-by-Step Synthesis Procedure

Step 1: Williamson Ether Synthesis (Alkylation)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluorophenol (7.33 g, 50.0 mmol).

  • Add 100 mL of acetone to dissolve the phenol.

  • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.). The mixture will become a slurry.

  • With vigorous stirring, add ethyl chloroacetate (6.74 g, 55.0 mmol, 1.1 equiv.) to the flask dropwise using a dropping funnel over 10 minutes.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle.

  • Maintain the reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Saponification of the Ester Intermediate

  • After the initial reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Prepare a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 equiv.) in 50 mL of deionized water.

  • Add the aqueous NaOH solution to the reaction flask.

  • Return the flask to the heating mantle and reflux the mixture for an additional 2 hours to ensure complete hydrolysis of the ester.

Step 3: Work-up and Product Isolation

  • Cool the reaction mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a 500 mL beaker and dilute with 100 mL of deionized water.

  • Pour the aqueous solution into a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted phenol or other non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice-water bath.

  • With continuous stirring, slowly acidify the aqueous solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. A white precipitate of the product will form.[5]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove residual inorganic salts.

  • Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50°C.

Purification

The crude product can be purified by recrystallization from a hot ethanol/water mixture or hot water to obtain a high-purity solid.[5]

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: The literature melting point is 132–134°C.[1] A sharp melting range within this window indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the protons on the aromatic ring, the methylene protons of the -O-CH₂- group, and the acidic proton of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C-O-C ether stretch (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the product (204.58 g/mol ).[1][12][13][14]

References

Guide to the Safe Laboratory Handling and Disposal of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive guide to the safe handling, management, and disposal of 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9) in a laboratory setting. The protocols outlined herein are designed to mitigate risks associated with the compound's hazardous properties by establishing clear, scientifically grounded procedures. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. This guide covers hazard characterization, required personal protective equipment (PPE), engineering controls, spill management, and compliant waste disposal procedures.

Introduction and Chemical Profile

This compound is a halogenated phenoxyacetic acid derivative.[1][2] While its primary application may be in agricultural research as a potential herbicide, its structural motifs make it a relevant compound in synthetic chemistry and drug discovery pipelines.[1] Like many halogenated organic acids, it presents specific laboratory hazards that necessitate rigorous safety protocols. The fundamental principle for handling this and any laboratory chemical is to minimize all exposures and to avoid underestimating risks.[3] This guide is built upon established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]

Physicochemical and Hazard Properties

A clear understanding of the compound's properties is the foundation of a robust safety plan. Key data has been consolidated from multiple supplier and chemical data sources.

PropertyValueReference(s)
CAS Number 331-41-9[1][2][6]
Molecular Formula C₈H₆ClFO₃[1][7]
Molecular Weight 204.58 g/mol [1][7]
Physical Form Solid[8]
Melting Point 132-134 °C[1][2]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.[2][8][9]
GHS Signal Word Warning[8][9]
GHS Pictogram GHS07 (Exclamation Mark)[8]

Core Handling Protocol: Minimizing Exposure

The Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[10] The following protocols should be incorporated into your laboratory's specific CHP.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to reduce chemical exposure.

  • Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11] This is critical to mitigate the risk of inhaling dust particles, which may cause respiratory irritation.[2][9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE)

PPE is mandatory as the final barrier between the researcher and the hazardous substance.[11]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[12] A face shield should be worn over goggles when there is a significant risk of splashing, such as during the cleanup of a large spill.

  • Hand Protection: Nitrile gloves are required for handling this compound.[13] Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[11] Ensure clothing covers all exposed skin.

Step-by-Step Workflow for Handling Solid Compound

This protocol is designed to prevent the generation of dust and minimize contamination.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. Assemble all necessary equipment (spatula, weigh boat, container, etc.).

  • Weighing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.

  • Transfer: Transfer the weighed solid directly into the reaction vessel or solvent.

  • Cleanup: Tightly cap the stock container. Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and absorbent liner as solid hazardous waste (see Section 4.0).

  • Final Steps: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Doffing prep1 Don PPE (Goggles, Lab Coat, Gloves) prep2 Verify Fume Hood Operation prep1->prep2 handle1 Place Absorbent Liner prep2->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Transfer to Vessel handle2->handle3 clean1 Seal Stock Container handle3->clean1 clean2 Dispose of Consumables (as Hazardous Waste) clean1->clean2 clean3 Decontaminate Equipment clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Diagram 1: Standard workflow for handling solid this compound.

Emergency Procedures: Spill Management

Prompt and correct response to a chemical spill is crucial to prevent injury and environmental contamination.[1] All laboratory personnel must be trained on these procedures and know the location of spill kits.[14]

Spill Classification
  • Minor Spill (<1 g, contained): A spill that you are trained and equipped to handle safely.

  • Major Spill (>1 g, or any spill outside a fume hood): A spill that requires evacuation and assistance from the institution's Environmental Health & Safety (EHS) team.[13]

Protocol for a Minor Solid Spill (Inside a Fume Hood)
  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the area.

  • PPE: Ensure you are wearing the appropriate PPE (goggles, lab coat, double-gloved with nitrile gloves).

  • Neutralize: Since the compound is an acid, gently cover the spill with a suitable neutralizer like sodium bicarbonate or soda ash.[15] Work from the outside of the spill inward to avoid spreading the material.[14]

  • Absorb: Allow the neutralizer to fully mix and react with the compound.

  • Collect: Carefully sweep the neutralized mixture into a designated hazardous waste container.[15] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a 1% household ammonia solution, followed by water).[16][17] Place all cleanup materials (cloths, gloves) into the hazardous waste container.

  • Report: Report the incident to your supervisor and replenish the spill kit.[14]

G spill Spill Occurs alert Alert Area Personnel spill->alert ppe Ensure Proper PPE alert->ppe neutralize Cover with Sodium Bicarbonate (Outside-In) ppe->neutralize collect Sweep Mixture into Hazardous Waste Container neutralize->collect decon Decontaminate Surface with Alkaline Solution collect->decon dispose Package & Label Waste decon->dispose report Report to Supervisor dispose->report G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Storage & Disposal gen1 Solid Waste (Gloves, Liners) col1 Collect in Labeled, Compatible Container gen1->col1 gen2 Liquid Waste (Solutions, Rinsate) gen2->col1 col2 Keep Container Sealed col1->col2 disp1 Store in Satellite Accumulation Area col2->disp1 disp2 Arrange EHS Pickup disp1->disp2 disp3 Final Disposal via Licensed Facility disp2->disp3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important compound. The synthesis, a variation of the Williamson ether synthesis, can present unique challenges. This resource provides in-depth, field-proven insights to navigate these complexities.

Understanding the Core Reaction: Williamson Ether Synthesis

The synthesis of this compound involves the reaction of 4-chloro-3-fluorophenol with an acetic acid derivative, typically chloroacetic acid or its salt, in the presence of a base. This reaction proceeds via an S(_N)2 mechanism.[1][2][3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Chloro-3-fluorophenol phenoxide 4-Chloro-3-fluorophenoxide phenol->phenoxide + Base base Base (e.g., NaOH) product This compound phenoxide->product + Chloroacetic Acid chloroacetic_acid Chloroacetic Acid salt Salt (e.g., NaCl)

Caption: General workflow of the Williamson ether synthesis for this compound.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Ineffective Deprotonation: The phenoxide, the active nucleophile, is not being formed in sufficient concentration. The pKa of 4-chloro-3-fluorophenol is lower than phenol due to the electron-withdrawing substituents, but a sufficiently strong base is still crucial. 2. Low Reaction Temperature: The S(_N)2 reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: Degradation of starting materials, especially 4-chloro-3-fluorophenol, can inhibit the reaction.1. Base Selection & Stoichiometry: - Use at least one equivalent of a strong base like NaOH or KOH. Carbonate bases (K(_2)CO(_3), Cs(_2)CO(_3)) can also be effective, particularly in polar aprotic solvents.[4][5][6] - Ensure the base is fully dissolved before adding other reagents. 2. Optimize Temperature: - Gradually increase the reaction temperature, typically in the range of 50-100 °C.[4] Monitor for potential side reactions at higher temperatures. 3. Reagent Purity Check: - Verify the purity of 4-chloro-3-fluorophenol and chloroacetic acid via melting point, NMR, or other appropriate analytical techniques.
Presence of Unreacted 4-Chloro-3-fluorophenol 1. Incomplete Reaction: The reaction has not gone to completion. 2. Insufficient Chloroacetic Acid: A stoichiometric deficiency of the alkylating agent will leave unreacted phenol.1. Extend Reaction Time: - Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting phenol spot is no longer visible. Reaction times can range from 1 to 8 hours.[4] 2. Adjust Stoichiometry: - Use a slight excess (1.1-1.2 equivalents) of chloroacetic acid to ensure complete consumption of the phenol.
Formation of Glycolic Acid as a Byproduct Hydrolysis of Chloroacetic Acid: Under the basic reaction conditions, chloroacetic acid can be hydrolyzed to glycolic acid, consuming the alkylating agent.[7][8][9][10]1. Control Temperature: - Avoid excessively high temperatures, which accelerate the hydrolysis of chloroacetic acid.[9] 2. Order of Addition: - Add the chloroacetic acid portion-wise to the reaction mixture containing the phenoxide. This maintains a lower instantaneous concentration of chloroacetic acid, favoring the desired reaction over hydrolysis.
Presence of C-Alkylated Isomers Ambident Nature of the Phenoxide: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Alkylation can occur at the ortho and para positions (C-alkylation) in addition to the desired O-alkylation.[2][4][11][12]1. Solvent Choice: - Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more nucleophilic and favoring O-alkylation.[5][12] - Protic solvents like water or ethanol can hydrogen-bond with the oxygen atom, shielding it and promoting C-alkylation.[12]
Formation of Elimination Products E2 Elimination: While less common with chloroacetic acid, the phenoxide acting as a base can induce elimination reactions with more complex alkyl halides. This is a key consideration if alternative alkylating agents are used.[1][2][3][13]1. Choice of Alkylating Agent: - Chloroacetic acid is a primary halide and is not prone to elimination. If modifying the synthesis, continue to use primary alkyl halides to minimize this side reaction.[1][2][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.[5] These solvents effectively dissolve the reactants and promote the S(_N)2 mechanism by solvating the cation of the base, which enhances the nucleophilicity of the phenoxide oxygen. While the reaction can be run in water, it may lead to a higher likelihood of C-alkylation and hydrolysis of chloroacetic acid.[9][12] Acetone can also be a suitable solvent.[14]

Q2: Which base should I use, and in what quantity?

A2: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in at least stoichiometric amounts to ensure complete deprotonation of the phenol.[15] Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be effective, often requiring slightly higher temperatures or longer reaction times. The choice of base can also influence the solubility of the resulting phenoxide salt.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the 4-chloro-3-fluorophenol spot is a good indicator of reaction completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[16][17][18]

Q4: What is the best method for purifying the final product?

A4: The purification typically involves an aqueous workup followed by recrystallization.

  • Acid-Base Extraction: After the reaction, the mixture is typically diluted with water and acidified (e.g., with HCl) to protonate the carboxylate and any unreacted phenoxide.[15] The product can then be extracted into an organic solvent like diethyl ether.[15] Washing the organic layer with a saturated sodium bicarbonate solution will extract the desired carboxylic acid into the aqueous layer, leaving non-acidic impurities behind.[15] The aqueous layer is then re-acidified to precipitate the pure product.[15]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or a mixture of organic solvents.[15][19]

Purification_Workflow start Reaction Mixture acidify Acidify with HCl start->acidify extract Extract with Organic Solvent acidify->extract wash Wash with NaHCO3 Solution extract->wash separate Separate Layers wash->separate organic_impurities Organic Layer (Impurities) separate->organic_impurities aqueous_product Aqueous Layer (Product Salt) separate->aqueous_product reacidify Re-acidify Aqueous Layer aqueous_product->reacidify precipitate Precipitate Pure Product reacidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: A typical acid-base extraction workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Standard Synthesis Procedure
  • To a solution of 4-chloro-3-fluorophenol (1 equivalent) in a suitable solvent (e.g., DMF), add a strong base such as NaOH (1.1 equivalents) at room temperature.

  • Stir the mixture until the phenol is completely dissolved and the phenoxide has formed.

  • Add chloroacetic acid (1.1 equivalents) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with concentrated HCl until the pH is approximately 2.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as diethyl ether.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with cold 6M HCl with vigorous stirring. The product will precipitate out of the solution.[15]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

References

solubility issues with 2-(4-Chloro-3-fluorophenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Chloro-3-fluorophenoxy)acetic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a substituted phenoxyacetic acid derivative with valuable applications in various research fields. However, its utility is often hampered by its characteristically low aqueous solubility.[1] This poor solubility stems from the molecule's chemical structure: a relatively nonpolar aromatic ring system and a carboxylic acid functional group. While the carboxylic acid moiety can engage in hydrogen bonding, the overall hydrophobic nature of the molecule dominates its interaction with water.

This guide will walk you through the underlying principles governing the solubility of this compound and provide validated, step-by-step protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The primary reason for the poor aqueous solubility of this compound is its molecular structure. The substituted benzene ring is hydrophobic, meaning it repels water. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH) and is only weakly polar, contributing minimally to overall solubility. To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to its carboxylate form (-COO⁻), which is an ion and therefore much more hydrophilic.

Q2: What is the pKa of this compound and why is it important?

The pKa is the pH at which the protonated (sparingly soluble) and deprotonated (more soluble) forms of the molecule are present in equal concentrations. To ensure the majority of the compound is in its soluble carboxylate form, the pH of the solution should be raised to at least 1.5 to 2 units above the pKa.

Q3: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?

A3: Heating can temporarily increase the solubility of many compounds, but for molecules like this compound, this is often a supersaturated state. Upon cooling, the solution can no longer hold the excess solute, leading to precipitation. While gentle warming can aid the initial dissolution process, it is not a substitute for addressing the fundamental issue of pH. The most stable and effective approach is to increase the pH of your aqueous solution.

Q4: Are there any organic solvents I can use to first dissolve the compound?

A4: Yes, using a small amount of a water-miscible organic solvent as a co-solvent can be an effective strategy. Dimethyl sulfoxide (DMSO) and ethanol are common choices for initial solubilization of sparingly soluble compounds.[3] However, it is crucial to consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to these solvents, as they can have biological effects at higher concentrations. The recommended workflow is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols for dissolving this compound in aqueous solutions. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the sensitivity of your system to pH changes or organic solvents.

Method 1: pH Adjustment for Aqueous Solutions

This is the preferred method for preparing purely aqueous solutions of this compound. It relies on the principle of converting the insoluble carboxylic acid to its highly soluble carboxylate salt.

Scientific Rationale: By increasing the pH of the solution above the pKa of the carboxylic acid, we shift the equilibrium towards the deprotonated, anionic carboxylate form. This ionic form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.

Experimental Workflow Diagram:

G cluster_0 pH Adjustment Protocol A Weigh this compound B Add deionized water or desired buffer A->B Initial Suspension C Add a small amount of a suitable base (e.g., 1M NaOH) dropwise while stirring B->C Deprotonation D Monitor pH and continue adding base until the solid dissolves completely C->D Solubilization E Adjust the pH to the desired final value using a suitable acid (e.g., 1M HCl) D->E Final pH Adjustment F Bring the solution to the final volume with water or buffer E->F Final Concentration

Caption: Workflow for dissolving this compound via pH adjustment.

Detailed Protocol:

  • Initial Suspension: Weigh the desired amount of this compound powder and place it in a suitable container. Add approximately 80% of the final desired volume of deionized water or your chosen buffer. The compound will likely not dissolve at this stage and will form a suspension.

  • Basification and Dissolution: While stirring the suspension, add a dilute solution of a strong base, such as 1 M sodium hydroxide (NaOH), dropwise. Monitor the pH of the solution continuously with a calibrated pH meter. As the pH increases, you will observe the solid beginning to dissolve. Continue adding the base until all of the solid has dissolved. The pH at which complete dissolution occurs will be above the pKa of the compound (likely in the range of pH 5.0 - 7.0, but this should be determined empirically).

  • Final pH Adjustment: Once the compound is fully dissolved, you can adjust the pH back down to your desired experimental pH using a dilute acid, such as 1 M hydrochloric acid (HCl). Crucially, do not lower the pH below the point where precipitation begins to occur. The exact pH at which the compound remains soluble will depend on its concentration.

  • Final Volume: Add the remaining water or buffer to reach the final desired volume and mix thoroughly. Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Method 2: Using an Organic Co-Solvent for Stock Solutions

This method is recommended when a high concentration of the compound is required or when the experimental system cannot tolerate a high pH.

Scientific Rationale: "Like dissolves like." A water-miscible organic solvent, such as DMSO, can effectively dissolve the nonpolar regions of this compound, creating a concentrated stock solution. This stock can then be diluted into a larger volume of aqueous media, where the compound may remain soluble at a lower concentration.

Experimental Workflow Diagram:

G cluster_1 Organic Co-Solvent Protocol G Weigh this compound H Add a minimal volume of a suitable organic solvent (e.g., DMSO) G->H Initial Slurry I Vortex or sonicate until fully dissolved to create a concentrated stock solution H->I Solubilization J Dilute the stock solution into the final aqueous medium to the desired working concentration I->J Dilution K Mix thoroughly and observe for any precipitation J->K Final Solution

Caption: Workflow for preparing a stock solution of this compound using an organic co-solvent.

Detailed Protocol:

  • Stock Solution Preparation: Weigh the desired amount of this compound and place it in a sterile, sealable container. Add a small volume of a suitable organic solvent, such as DMSO or ethanol. The exact volume will depend on the desired stock concentration, but aim for a concentrated stock (e.g., 10-100 mM).

  • Dissolution: Vortex or gently sonicate the mixture until the solid is completely dissolved. Ensure the solution is clear.

  • Dilution into Aqueous Media: To prepare your working solution, dilute the concentrated stock solution into your final aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute working solution or consider a combination of co-solvent and pH adjustment.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the table below provides data for a structurally similar compound, (4-chlorophenoxy)acetic acid, to serve as a reference point.

PropertyValue for (4-chlorophenoxy)acetic acidReference
Molecular Weight 186.59 g/mol --INVALID-LINK--
Aqueous Solubility 957 mg/L at 25 °C--INVALID-LINK--
pKa 3.56--INVALID-LINK--

Note: The presence of the additional fluorine atom in this compound is expected to slightly decrease its pKa and may also influence its aqueous solubility.

Concluding Remarks

Successfully working with this compound in aqueous systems hinges on a solid understanding of its physicochemical properties. By leveraging pH adjustment to ionize the carboxylic acid group or by utilizing a suitable organic co-solvent, researchers can overcome the inherent solubility limitations of this compound. We recommend performing small-scale pilot experiments to determine the optimal dissolution conditions for your specific experimental setup.

For further assistance, please do not hesitate to contact our technical support team.

References

degradation pathways of 2-(4-Chloro-3-fluorophenoxy)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. Therefore, the information and guidance provided herein are largely based on established principles and experimental observations from structurally similar phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). All protocols and troubleshooting suggestions should be adapted and validated for your specific experimental conditions.

Section 1: Troubleshooting Guide

This section addresses common issues that may arise during the setup, execution, and analysis of this compound degradation studies.

Inconsistent or No Degradation Observed

Question: My experiments show little to no degradation of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to the lack of observable degradation. A systematic approach to troubleshooting is crucial.

  • Biotic Degradation (Microbial Studies):

    • Microbial Inoculum: The microbial consortium used may lack the specific enzymes required for the initial catabolic steps. Consider using an enriched culture from a site with a history of phenoxyacetic acid herbicide exposure.

    • Acclimation Period: Microorganisms may require an adaptation period to induce the necessary degradative enzymes. Ensure a sufficient acclimation phase in your experimental design.

    • Nutrient Limitation: Microbial activity is dependent on the availability of essential nutrients (carbon, nitrogen, phosphorus). Verify that your growth medium is not nutrient-limited.[1]

    • Toxicity: High concentrations of the target compound or its intermediates can be toxic to microorganisms, inhibiting their metabolic activity.[1][2] Consider running a dose-response experiment to determine the optimal substrate concentration.

    • Environmental Conditions: Suboptimal pH, temperature, or oxygen levels can significantly hinder microbial degradation.[2] Optimize these parameters based on the expected microbial activity.

  • Abiotic Degradation (Photodegradation & Hydrolysis):

    • Wavelength and Intensity of Light Source (Photodegradation): Ensure your light source emits at a wavelength that can be absorbed by this compound or any photosensitizers present. The intensity of the light will also directly impact the degradation rate.

    • pH of the Solution (Hydrolysis): The rate of hydrolysis of phenoxyacetic acids is often pH-dependent.[3] Investigate a range of pH values to determine the optimal conditions for hydrolytic cleavage of the ether bond.

    • Presence of Catalysts/Photosensitizers: Abiotic degradation can be enhanced by the presence of catalysts (e.g., metal ions) or photosensitizers (e.g., dissolved organic matter).[4] Consider their inclusion if environmentally relevant.

Poor Recovery of Analyte and Metabolites

Question: I am experiencing low and inconsistent recovery of this compound and its potential degradation products during sample extraction and analysis. How can I improve my analytical method?

Answer:

Low recovery is a common challenge in trace-level analysis. The following steps can help improve your method:

  • Sample Preparation and Extraction:

    • Solid Phase Extraction (SPE): Optimize the SPE sorbent, conditioning, loading, washing, and elution steps. For acidic compounds like phenoxyacetic acids, a mixed-mode or anion-exchange sorbent may be beneficial. Ensure the pH of the sample is adjusted to ensure the analyte is in the correct form for retention.

    • Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH of the aqueous phase are critical. For acidic analytes, acidifying the sample to a pH below the pKa of the compound will promote its partitioning into an organic solvent.

    • Matrix Effects: Complex matrices like soil and sediment can interfere with extraction efficiency. A thorough cleanup step is often necessary.[5]

  • Analytical Instrumentation (HPLC/GC-MS):

    • Derivatization (for GC-MS): Phenoxyacetic acids are not sufficiently volatile for direct GC-MS analysis and require derivatization. Common derivatizing agents include diazomethane or silylating agents. Incomplete derivatization can lead to poor peak shape and low response.

    • LC-MS/MS Analysis: Optimize the mobile phase composition and gradient to achieve good chromatographic separation. Ensure the pH of the mobile phase is appropriate to maintain the analyte in its desired ionic state for optimal ionization in the mass spectrometer.[6]

    • Internal Standards: The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, can compensate for losses during sample preparation and variability in instrument response.

Identification of Unknown Peaks in Chromatograms

Question: My chromatograms show several unknown peaks that appear as the parent compound degrades. How can I identify these potential metabolites?

Answer:

Identifying unknown degradation products is a key aspect of pathway elucidation. A combination of techniques is typically required:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS or Orbitrap MS provide accurate mass measurements, which can be used to propose elemental compositions for the unknown peaks.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide structural information about the molecule. By comparing the fragmentation of the unknown peaks to that of the parent compound and known standards, you can infer structural similarities and identify key functional groups.

  • Reference Standards: Whenever possible, obtain or synthesize authentic reference standards of suspected metabolites to confirm their identity by comparing retention times and mass spectra.

  • Literature Review: Based on the degradation pathways of similar compounds like 2,4-D, you can predict potential metabolites. Common transformations include hydroxylation, cleavage of the ether linkage, and dechlorination.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely initial degradation pathways for this compound?

A1: Based on the degradation of other phenoxyacetic acid herbicides, the initial steps are likely to involve one or more of the following:

  • Microbial Degradation: Cleavage of the ether linkage to form 4-chloro-3-fluorophenol and glyoxylic acid. This is a common initial step in the microbial degradation of 2,4-D.[7][8]

  • Photodegradation: Photolytic cleavage of the ether bond or dechlorination/defluorination reactions on the aromatic ring. Hydroxylation of the aromatic ring is also a possibility.[4]

  • Hydrolysis: Under certain pH and temperature conditions, the ether bond can be hydrolyzed to yield 4-chloro-3-fluorophenol and glycolic acid.[3]

Q2: What are the key environmental factors that influence the degradation rate of phenoxyacetic acid herbicides?

A2: The rate of degradation is highly dependent on environmental conditions:

  • Temperature: Microbial activity and the rates of chemical reactions generally increase with temperature, up to an optimal point.[2]

  • pH: Affects the chemical stability of the molecule (hydrolysis) and the activity of microbial enzymes.[2][9]

  • Soil/Sediment Properties: Organic matter content, clay content, and microbial population density can all influence the sorption and bioavailability of the compound, thereby affecting its degradation rate.[10]

  • Oxygen Availability: Aerobic and anaerobic degradation pathways can differ significantly. Many initial steps in microbial degradation are oxidative and require the presence of oxygen.[1]

Q3: What analytical techniques are most suitable for quantifying this compound and its metabolites?

A3: The most common and effective techniques are:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for the direct analysis of the polar parent compound and its metabolites without derivatization.[6][11]

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique requires a derivatization step to make the acidic analytes volatile. While it can be very sensitive, the extra sample preparation step can introduce variability.[12]

Q4: How can I ensure the quality and reproducibility of my degradation experiments?

A4: Implementing robust quality control measures is essential:

  • Sterile Controls: In microbial degradation studies, include sterile (e.g., autoclaved or poisoned) controls to differentiate between biotic and abiotic degradation.

  • Dark Controls: In photodegradation studies, use dark controls to account for any degradation that is not light-induced.

  • Replicates: Run all experimental treatments and controls in triplicate to assess variability and ensure statistical significance.

  • Method Blanks: Analyze method blanks to check for contamination introduced during sample preparation and analysis.

  • Spike and Recovery Experiments: Perform spike and recovery experiments to evaluate the efficiency of your analytical method.

Section 3: Experimental Protocols & Data

Generic Protocol for a Microbial Degradation Study in Soil

This protocol provides a general framework. It must be optimized for your specific soil type and experimental goals.

  • Soil Collection and Characterization: Collect soil from the desired location. Sieve the soil (e.g., 2 mm) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking the Soil: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood.

  • Experimental Setup:

    • Weigh a known amount of the spiked soil (e.g., 50 g) into replicate flasks or microcosms.

    • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

    • Include sterile controls by autoclaving a subset of the soil samples before spiking.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice replicate flasks from each treatment.

  • Extraction: Extract the soil samples with an appropriate solvent system. A common approach for phenoxyacetic acids is to use an alkaline extraction followed by acidification and partitioning into an organic solvent.

  • Analysis: Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS or GC-MS after derivatization) to quantify the remaining parent compound and any identified metabolites.

Expected Degradation Products (Based on Analogy to 2,4-D)

The following table summarizes potential degradation products of this compound based on the known degradation pathways of 2,4-D.

Potential Metabolite Proposed Formation Pathway
4-Chloro-3-fluorophenolCleavage of the ether linkage (microbial, photolytic, or hydrolytic)
Glyoxylic Acid / Glycolic AcidCleavage of the ether linkage (microbial, photolytic, or hydrolytic)
Hydroxylated derivativesMicrobial or photolytic hydroxylation of the aromatic ring
Dehalogenated derivativesReductive dechlorination or defluorination (typically under anaerobic conditions)

Section 4: Visualizations

Postulated Initial Degradation Pathways

Degradation_Pathways cluster_microbial Microbial Degradation cluster_photolytic Photodegradation cluster_hydrolytic Hydrolysis parent This compound m1 4-Chloro-3-fluorophenol parent->m1 Ether Cleavage m2 Glyoxylic Acid parent->m2 Ether Cleavage p1 4-Chloro-3-fluorophenol parent->p1 Ether Cleavage p2 Hydroxylated Derivatives parent->p2 Hydroxylation p3 Dehalogenated Products parent->p3 Dehalogenation h1 4-Chloro-3-fluorophenol parent->h1 Ether Cleavage h2 Glycolic Acid parent->h2 Ether Cleavage

References

Technical Support Center: Overcoming Resistance to 2-(4-Chloro-3-fluorophenoxy)acetic Acid in Weeds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating weed resistance to 2-(4-Chloro-3-fluorophenoxy)acetic acid. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to address challenges encountered during your research.

Introduction

This compound is a synthetic auxin herbicide.[1] Like other herbicides in this class, it mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[2] However, the recurrent use of this and similar herbicides has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management. Understanding and overcoming this resistance is critical.

This guide provides a structured approach to troubleshooting common experimental issues and offers detailed protocols for investigating the mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a synthetic auxin. It disrupts normal plant growth by binding to auxin receptors, primarily the F-box proteins such as TIR1/AFB.[2] This binding leads to the degradation of Aux/IAA transcriptional repressors, causing an overstimulation of auxin-responsive genes.[2] The resulting hormonal imbalance leads to epinasty (downward curvature of leaves), stem twisting, and ultimately, plant death.[2]

Q2: What are the primary mechanisms of weed resistance to synthetic auxin herbicides?

A2: Weed resistance to synthetic auxins, including this compound, can be broadly categorized into two types:

  • Target-Site Resistance (TSR): This involves genetic mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB) or other proteins in the auxin signaling pathway (e.g., Aux/IAA co-receptors).[3][4] These mutations can reduce the binding affinity of the herbicide to its target site, rendering it less effective.[5]

  • Non-Target-Site Resistance (NTSR): This encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. Common NTSR mechanisms include:

    • Reduced absorption or translocation: The weed evolves mechanisms to absorb less herbicide through its leaves or to sequester it, preventing its movement to the sites of action.[6]

    • Enhanced metabolism: The weed population develops an increased ability to metabolize the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases or glutathione S-transferases.[7][8]

Q3: My whole-plant bioassay results are inconsistent. What could be the cause?

A3: Inconsistent bioassay results can stem from several factors, including genetic variability within the tested weed population, environmental fluctuations in the greenhouse (e.g., temperature, light), variations in plant growth stages at the time of herbicide application, and inaccuracies in herbicide application.[9] It is crucial to standardize your experimental conditions as much as possible.

Q4: How do I differentiate between target-site and non-target-site resistance?

A4: Differentiating between TSR and NTSR requires a multi-pronged experimental approach.

  • Initial Screening: A whole-plant dose-response assay will confirm resistance but not the mechanism.

  • Molecular Analysis: Sequencing the target genes (e.g., TIR1/AFB and Aux/IAA gene families) can identify mutations associated with TSR.[10]

  • Biochemical and Physiological Assays: Radiolabeled herbicide studies can measure differences in uptake, translocation, and metabolism between suspected resistant and susceptible populations, providing evidence for NTSR.[11] Quantitative PCR (qPCR) can be used to assess the expression levels of genes encoding metabolic enzymes.[7]

Troubleshooting Guides

Guide 1: Unexpectedly High Weed Survival in Whole-Plant Dose-Response Assays

This is a common starting point for investigating resistance. Here's how to troubleshoot and confirm your findings.

Potential Problem & Solution Table

Potential ProblemRecommended Solution
Sub-lethal herbicide dose Verify the calculated and applied herbicide concentrations. Ensure your dose range is appropriate to differentiate between susceptible and resistant populations. Include a known susceptible population as a control.[12]
Environmental stress Maintain optimal and consistent growing conditions (light, temperature, humidity) in the greenhouse. Environmental stress can affect plant health and herbicide efficacy.[9]
Incorrect plant growth stage Apply the herbicide at the recommended growth stage for the specific weed species, as herbicide sensitivity can vary with plant development.[9]
Herbicide application error Ensure uniform spray coverage. Calibrate your sprayer to deliver the intended volume and droplet size.[9]
Genetic heterogeneity The weed population may contain a mix of susceptible, moderately resistant, and highly resistant individuals. Increase your sample size and consider single-seed descent lines for more uniform genetic backgrounds.

Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol is designed to quantify the level of resistance in a weed population.

Step-by-Step Methodology:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes or germination trays.

    • Transplant seedlings at a uniform growth stage (e.g., two to four true leaves) into individual pots filled with a standardized soil mix.

    • Grow plants in a controlled environment (e.g., greenhouse with controlled temperature and photoperiod) until they reach the target growth stage for herbicide application.[9]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of doses that will ideally provide 0% to 100% control of the susceptible population. A common range is 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate.

    • Apply the herbicide using a calibrated cabinet sprayer to ensure uniform coverage.[9]

  • Data Collection and Analysis:

    • At a set time point after treatment (e.g., 21 days), assess plant survival and biomass.

    • Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the resistant and susceptible populations using a suitable statistical software package (e.g., R with the 'drc' package).

    • The Resistance Index (RI) is calculated as the LD50 (or GR50) of the resistant population divided by the LD50 (or GR50) of the susceptible population.

Data Presentation: Example Dose-Response Data

PopulationHerbicide Dose (g a.i./ha)% Survival (Mean ± SE)
Susceptible0100 ± 0
1080 ± 5.2
2040 ± 4.1
405 ± 2.3
800 ± 0
Resistant0100 ± 0
4095 ± 3.5
8070 ± 6.8
16050 ± 5.0
32020 ± 4.7

Workflow Diagram: Whole-Plant Dose-Response Assay

G start Start: Seed Germination transplant Transplant Seedlings start->transplant grow Grow to Target Stage transplant->grow apply_herbicide Apply Herbicide grow->apply_herbicide prepare_herbicide Prepare Herbicide Dilutions prepare_herbicide->apply_herbicide assess Assess Survival & Biomass apply_herbicide->assess analyze Analyze Data (LD50/GR50) assess->analyze calculate_ri Calculate Resistance Index analyze->calculate_ri end_node End: Resistance Level Quantified calculate_ri->end_node

Caption: Workflow for a whole-plant dose-response assay.

Guide 2: Investigating Target-Site Resistance (TSR)

If a high level of resistance is confirmed, the next step is to investigate the underlying mechanism. This guide focuses on identifying TSR through molecular techniques.

Potential Problem & Solution Table

Potential ProblemRecommended Solution
PCR amplification failure Check DNA quality and quantity. Redesign primers if necessary, ensuring they are specific to the target gene in your weed species. Optimize PCR cycling conditions (annealing temperature, extension time).
No mutations found in known target genes Resistance may be due to NTSR. Consider that mutations may be present in less-studied members of the large auxin receptor gene families. Expand your sequencing to include other TIR1/AFB or Aux/IAA paralogs.[3][4]
Ambiguous sequencing results The weed species may be polyploid, leading to multiple gene copies. Use cloning and sequencing or next-generation sequencing approaches to resolve different alleles.[10]

Experimental Protocol: Target Gene Sequencing

This protocol outlines the steps to identify mutations in auxin receptor genes.

Step-by-Step Methodology:

  • DNA Extraction:

    • Extract high-quality genomic DNA from fresh leaf tissue of both resistant and susceptible plants.

  • Primer Design and PCR Amplification:

    • Design primers to amplify conserved regions of the TIR1/AFB and Aux/IAA genes where resistance-conferring mutations have been previously reported in other species.[5]

    • Perform PCR to amplify the target gene fragments.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the sequences from resistant and susceptible individuals to identify any nucleotide polymorphisms that result in amino acid changes.

Signaling Pathway Diagram: Auxin Herbicide Action and TSR

G cluster_0 cluster_1 Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth Auxin_Genes->Uncontrolled_Growth TSR_Mutation TSR: Mutation in TIR1/AFB or Aux/IAA Reduced_Binding Reduced Herbicide Binding TSR_Mutation->Reduced_Binding No_Degradation Aux/IAA Not Degraded Reduced_Binding->No_Degradation Normal_Growth Normal Growth (Resistance) No_Degradation->Normal_Growth

Caption: Auxin signaling and target-site resistance mechanism.

Guide 3: Investigating Non-Target-Site Resistance (NTSR)

If no target-site mutations are found, resistance is likely due to NTSR. This guide focuses on troubleshooting experiments related to herbicide metabolism.

Potential Problem & Solution Table

Potential ProblemRecommended Solution
No difference in herbicide metabolism observed The NTSR mechanism may be reduced uptake or translocation rather than metabolism. Conduct radiolabeled herbicide studies to track its movement.[11] Resistance could also be due to a novel metabolic pathway.
Inconsistent qPCR results Check RNA quality and integrity. Validate primer efficiency. Use appropriate reference genes for normalization. Ensure there is no gDNA contamination.[13][14][15]
Difficulty identifying specific metabolic enzymes Use inhibitors of specific enzyme families (e.g., malathion for P450s) in your whole-plant assays to see if resistance can be reversed. This provides indirect evidence for the involvement of that enzyme family.

Experimental Protocol: qPCR for Metabolic Gene Expression

This protocol is for quantifying the expression of genes encoding herbicide-metabolizing enzymes.

Step-by-Step Methodology:

  • Experimental Setup and RNA Extraction:

    • Treat both resistant and susceptible plants with a sub-lethal dose of this compound.

    • Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24 hours).

    • Extract high-quality total RNA from the samples.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the RNA samples.

    • Design or obtain validated qPCR primers for candidate metabolic genes (e.g., cytochrome P450s, GSTs) and suitable reference genes.

    • Perform qPCR to determine the relative expression levels of the target genes.

  • Data Analysis:

    • Analyze the qPCR data using the delta-delta Ct method to calculate the fold change in gene expression in the resistant population compared to the susceptible population, both with and without herbicide treatment.

Workflow Diagram: Investigating Metabolic Resistance

G start Start: Treat R and S Plants harvest Harvest Tissue at Time Points start->harvest extract_rna Extract RNA harvest->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis qpcr Perform qPCR cdna_synthesis->qpcr analyze_expression Analyze Gene Expression qpcr->analyze_expression end_node End: Identify Upregulated Metabolic Genes analyze_expression->end_node

Caption: Workflow for analyzing metabolic gene expression.

References

Technical Support Center: Optimizing 2-(4-Chloro-3-fluorophenoxy)acetic Acid for Root Induction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chloro-3-fluorophenoxy)acetic acid. As a synthetic auxin, its efficacy in promoting adventitious root formation is critically dependent on achieving an optimal concentration. This guide is designed for researchers and scientists to provide a deep understanding of the principles of optimization and to offer practical solutions to common challenges encountered during experimentation.

Section 1: Foundational FAQs

This section addresses the most common initial questions regarding this compound and its application.

Q1: What is this compound and how does it induce roots?

This compound is a synthetic plant growth regulator designed to mimic the effects of natural auxins, such as Indole-3-acetic acid (IAA).[1][2] Like other auxins, its primary role in this context is to stimulate the initiation of adventitious roots from explants (stem or leaf cuttings).[3][4]

Mechanism of Action: The process is initiated when the auxin molecule binds to specific receptor proteins within the plant cells (e.g., TIR1/AFB F-box proteins).[1][5] This binding event triggers the degradation of transcriptional repressor proteins (known as Aux/IAA proteins).[5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of genes that drive the developmental program of root formation, including cell division and differentiation at the site of application.[5]

AuxinSignaling cluster_nucleus Nucleus Auxin 2-(4-Chloro-3-fluorophenoxy) acetic acid Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Activation of Root Development Genes ARF->Genes Activates Root Adventitious Root Formation Genes->Root Leads to

Caption: Simplified auxin signaling pathway for root induction.

Q2: Why is optimizing the concentration of this auxin critical for successful root induction?

The response of plant tissues to auxins typically follows a dose-response curve, which can be bell-shaped or sigmoidal. This means:

  • Too Low Concentration: Insufficient to trigger the signaling cascade, resulting in no root formation.

  • Optimal Concentration: Provides the right level of stimulation for a high frequency of rooting and healthy root development.

  • Too High Concentration: Can be inhibitory or phytotoxic, leading to callus formation instead of roots, poor root morphology (short, thick roots), tissue necrosis (browning/death), or complete inhibition of growth.[4][6][7]

Because the optimal concentration is highly dependent on the plant species, the type of explant, and even the age of the source material, empirical determination is essential for reproducible results.[3]

Q3: What is a typical starting concentration range for a novel synthetic auxin like this?

For most synthetic auxins used in plant tissue culture, a broad starting range is between 0.01 mg/L and 10.0 mg/L.[8] When beginning with a new compound or plant system, a wide-range finding experiment is the most effective strategy to identify the active window.

Section 2: Experimental Protocol for Concentration Optimization

This section provides a structured, step-by-step methodology for determining the optimal concentration of this compound.

Q4: How do I design and execute a dose-response experiment to find the optimal concentration?

A systematic, two-phase approach is recommended. Phase 1 uses a wide concentration range to find the approximate optimum, while Phase 2 narrows in on that range to pinpoint the ideal concentration.

OptimizationWorkflow start Start stock Prepare 1 mg/mL Stock Solution start->stock phase1 Phase 1: Wide-Range Test (e.g., 0, 0.1, 1, 10 mg/L) stock->phase1 culture1 Prepare Media & Culture Explants phase1->culture1 data1 Collect & Analyze Data (Rooting %, Root Number) culture1->data1 decision Optimal Range Identified? data1->decision decision->phase1 No, Adjust Range phase2 Phase 2: Narrow-Range Test (e.g., 0.5, 1.0, 1.5, 2.0 mg/L) decision->phase2 Yes culture2 Prepare Media & Culture Explants phase2->culture2 data2 Collect & Analyze Data (Rooting %, Number, Length) culture2->data2 end Optimum Found Proceed with Application data2->end

Caption: Workflow for optimizing auxin concentration.

Step-by-Step Experimental Protocol:

  • Prepare a Stock Solution (e.g., 1 mg/mL):

    • Rationale: Preparing a concentrated stock solution allows for accurate dilution into the culture medium and avoids errors associated with weighing very small amounts of powder.

    • Method:

      • Weigh out 10 mg of this compound.

      • In a sterile fume hood, dissolve the powder in a small volume (e.g., 200-500 µL) of 1 M NaOH. The compound is acidic and requires a base to dissolve in an aqueous solution.

      • Once fully dissolved, bring the final volume to 10 mL with sterile, deionized water.

      • Sterilize the solution using a 0.22 µm syringe filter.

      • Store in a sterile, light-protected container at 4°C. The stock is typically stable for several weeks.

  • Phase 1: Wide-Range Finding Experiment:

    • Rationale: To efficiently determine the concentration window where the auxin is active without wasting resources on a large number of ineffective concentrations.

    • Experimental Setup: Prepare your basal culture medium (e.g., MS, B5) and add the auxin stock solution after autoclaving when the medium has cooled to ~50-60°C.

Treatment Group Concentration (mg/L) Volume of 1 mg/mL Stock per Liter of Medium Purpose
10 (Control)0 mLBaseline (spontaneous rooting)
20.010.01 mLTest for activity at very low levels
30.10.1 mLStandard low concentration
41.01.0 mLStandard medium concentration
510.010.0 mLStandard high concentration
6 (Optional)50.050.0 mLTest for phytotoxicity limit
  • Explant Preparation and Culture:

    • Select uniform explants (e.g., stem segments of the same length and diameter, from the same position on the mother plant).

    • Place one explant per culture vessel, ensuring the basal end is in contact with the medium. Use at least 10-20 replicates per treatment group.

    • Incubate under standard culture conditions (temperature, light cycle).

  • Data Collection and Analysis (After 3-6 weeks):

    • Parameters to Measure:

      • Rooting Percentage: (Number of explants with roots / Total number of explants) x 100.

      • Average Number of Roots per Explant: Count the primary roots on each rooted explant and average the value.

    • Analysis: Identify the concentration that gives the highest rooting percentage and a good number of roots. For example, if the 1.0 mg/L treatment yields the best results, this becomes the center point for your Phase 2 experiment.

  • Phase 2: Narrow-Range Refinement Experiment:

    • Rationale: To pinpoint the optimal concentration for maximizing root quality and quantity.

    • Experimental Setup: Based on the results from Phase 1, design a new experiment with smaller concentration increments around the identified optimum. If 1.0 mg/L was best, your new design might be:

Treatment Group Concentration (mg/L) Volume of 1 mg/mL Stock per Liter of Medium
10 (Control)0 mL
20.50.5 mL
30.80.8 mL
41.01.0 mL
51.21.2 mL
61.51.5 mL
  • Final Data Collection and Analysis:

    • After the incubation period, collect data on the same parameters as Phase 1, but add a qualitative assessment:

      • Average Root Length: Measure the length of the longest roots. High auxin levels can sometimes inhibit elongation.[4]

      • Root Morphology: Note if roots are healthy and white or thick, stunted, and brown.

    • The optimal concentration is the one that provides the best balance of high rooting percentage, good root number, adequate root length, and healthy morphology.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

TroubleshootingTree start Problem Observed? p1 No Roots Forming start->p1 p2 Callus Only, No Roots start->p2 p3 Tissue Necrosis / Browning start->p3 p4 Poor Root Morphology (Short, Thick) start->p4 c1a [Cause] Concentration too low/high p1->c1a c1b [Cause] Explant not competent p1->c1b c2a [Cause] Concentration too high p2->c2a c2b [Cause] Auxin/Cytokinin ratio off p2->c2b c3a [Cause] Concentration is phytotoxic p3->c3a c4a [Cause] Concentration inhibits elongation p4->c4a s1a [Solution] Check wide-range results; re-test if needed c1a->s1a s1b [Solution] Use younger source material c1b->s1b s2a [Solution] Reduce concentration c2a->s2a s2b [Solution] Use auxin-only medium c2b->s2b s3a [Solution] Significantly reduce concentration c3a->s3a s4a [Solution] Slightly reduce concentration or transfer to auxin-free medium after root initiation c4a->s4a

Caption: Troubleshooting decision tree for common rooting issues.

Q5: My explants are not forming any roots, even at higher concentrations. What are the possible causes?
  • Cause 1: Sub-optimal or Supra-optimal Concentration. You may have missed the optimal window entirely. A concentration of 10 mg/L might already be inhibitory for a sensitive species, while 0.1 mg/L might be too low for a recalcitrant one.

    • Solution: Re-run your Phase 1 experiment with an even broader range (e.g., 0, 0.05, 0.5, 5, 25 mg/L) to ensure you capture the full dose-response curve.[9]

  • Cause 2: Explant Competence. The physiological state of the source material is crucial. Tissue that is too old or lignified may have lost its ability to de-differentiate and form new roots.[3]

    • Solution: Use explants from younger, more juvenile plant material (e.g., new shoots). Ensure the mother plant is healthy and well-nourished.

Q6: My explants are forming a large amount of undifferentiated callus at the base but no distinct roots. How can I fix this?
  • Cause: Auxin Concentration is Too High. High levels of strong synthetic auxins can promote rapid, unorganized cell division (callus) over the organized development of root primordia.[3][10] This is a very common issue with potent auxins.

    • Solution: Reduce the concentration of this compound significantly. Refer to your dose-response data and test concentrations below the level that induced callus. If 1.0 mg/L produced callus, try the 0.1-0.5 mg/L range.

Q7: The base of my explants is turning brown or black, and the tissue appears dead. What's happening?
  • Cause: Phytotoxicity. The concentration you are using is toxic to the plant tissue. Synthetic auxins, at high concentrations, function as herbicides by causing uncontrolled growth that leads to cell death.[7][11]

    • Solution: Drastically reduce the auxin concentration by at least an order of magnitude. If you observed necrosis at 10 mg/L, your optimal concentration is likely below 1 mg/L. Also, ensure your stock solution was prepared and diluted correctly.

Q8: Roots are forming, but they are very short, thick, and malformed. How can I improve root morphology?
  • Cause: High Auxin Concentration Inhibits Elongation. While a certain concentration may be optimal for initiating roots, that same level can inhibit their subsequent growth and elongation.[4]

    • Solution 1 (Reduce Concentration): Find a slightly lower concentration that balances root initiation with better elongation.

    • Solution 2 (Two-Step Culture): Culture the explants on the optimal initiation medium for a short period (e.g., 1-2 weeks) until root primordia appear. Then, transfer the explants to a medium with a much lower auxin concentration or, more commonly, an auxin-free medium to promote healthy root elongation.

Problem Likely Cause Primary Solution
No RootsConcentration outside optimal windowRe-test with a wider concentration range
Callus FormationConcentration too high; promotes unorganized growthReduce concentration significantly
Necrosis / Tissue DeathConcentration is phytotoxicReduce concentration by at least 10-fold
Short, Thick RootsConcentration is optimal for initiation but inhibitory for elongationReduce concentration slightly or transfer to auxin-free medium after initiation

Section 4: Advanced Topics & Considerations

Q9: How does the stability of a synthetic auxin like this compound compare to natural auxins like IAA?

Synthetic auxins like this compound and 2,4-D are generally much more stable in culture media than the primary natural auxin, IAA.[2] IAA is susceptible to degradation by light and heat, as well as enzymatic breakdown by the plant tissue itself. The chemical structure of synthetic auxins, including the halogen substitutions on the phenoxy ring, makes them resistant to this degradation. This stability is a key reason for their potency and widespread use in tissue culture, as they provide a more consistent hormonal signal over time.

Q10: Are there synergistic effects with other plant growth regulators that I should consider?

While root induction is primarily driven by auxins, other hormones can play a role. However, for adventitious rooting, the goal is usually a high auxin-to-cytokinin ratio.[3] Adding cytokinins is generally inhibitory to root formation and is more commonly used to induce shoot formation.[8] In some specific cases, polyamines like putrescine have been shown to promote root formation, but this is a more advanced optimization step. For initial protocol development, it is strongly recommended to use a medium containing only the auxin as the variable plant growth regulator to establish a reliable baseline.

References

Technical Support Center: Stabilizing 2-(4-Chloro-3-fluorophenoxy)acetic acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chloro-3-fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing this compound in various solvent systems. This resource offers field-proven insights and scientifically grounded protocols to ensure the integrity of your experiments.

Introduction to Stability Challenges

This compound is a halogenated phenoxyacetic acid derivative with potential applications in various research fields.[1][2][3][4] Like many halogenated aromatic compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to the formation of impurities, loss of potency, and potentially confounding biological effects.

This guide will address common stability issues, provide detailed troubleshooting protocols, and offer preventative strategies to maintain the integrity of this compound in your solvent systems.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My analytical results for this compound are inconsistent. Could the compound be degrading in my solvent system?

Answer: Yes, inconsistent analytical results are a common indicator of compound instability. This compound, like other phenoxyacetic acids, can be susceptible to degradation under various conditions. The primary degradation pathways to consider are hydrolysis and photodegradation.[5]

Troubleshooting Workflow:

To determine if degradation is occurring, a systematic approach is necessary. The following workflow, illustrated in the diagram below, outlines the key steps to diagnose and address potential instability.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Solvent System Optimization start Inconsistent Analytical Results prep_fresh Prepare Fresh Stock Solution start->prep_fresh reanalyze Re-analyze Immediately prep_fresh->reanalyze compare Compare with Previous Results reanalyze->compare forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) compare->forced_degradation If discrepancy persists hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_degradants Identify Degradation Products hplc_analysis->identify_degradants select_solvents Select Alternative Solvents (Aprotic, Anhydrous, pH-controlled buffers) identify_degradants->select_solvents Based on degradation profile solubility_test Test Solubility select_solvents->solubility_test stability_test Conduct Short-term Stability Study solubility_test->stability_test solution Optimized & Stable Formulation stability_test->solution Select optimal solvent system

Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[6]

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Question 2: What is a "stability-indicating" HPLC method and how do I develop one?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The key feature is its ability to resolve the main compound peak from all potential interfering peaks.

Key Principles for Method Development:

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[7][8] However, for halogenated aromatic compounds, other stationary phases like phenyl-hexyl or polar-embedded columns might offer better selectivity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[9] The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of acidic compounds like this compound.

  • Detector Selection: A UV detector is commonly used for aromatic compounds. Selecting a wavelength where the parent compound and potential degradants have significant absorbance is crucial. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) detection provides the highest specificity and can aid in the identification of unknown degradation products.

Illustrative HPLC Method Parameters:

ParameterTypical Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Note: These are starting conditions and will likely require optimization for your specific application.

Question 3: I've identified hydrolysis as the primary degradation pathway. How can I select a more stable solvent system?

Answer: If hydrolysis is the main issue, the goal is to minimize the compound's exposure to water and control the pH.

Solvent Selection Strategy:

  • Prioritize Aprotic Solvents: Aprotic solvents do not have a proton that can be donated to facilitate hydrolysis. Examples include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Use Anhydrous Solvents: If a protic solvent must be used (e.g., for solubility reasons), ensure it is of an anhydrous grade to minimize water content.

  • Control pH with Buffers: For aqueous-based systems, maintaining the pH in a slightly acidic to neutral range (pH 4-7) is often beneficial for the stability of phenoxyacetic acids. The pKa of the carboxylic acid group will influence its ionization state and susceptibility to degradation. The rate of hydrolysis for phenoxy acid esters, a related class of compounds, is known to increase in alkaline water.[5]

Solubility and Stability Comparison in Common Solvents:

SolventTypePolarity IndexPotential IssuesMitigation Strategy
WaterProtic, Polar10.2High risk of hydrolysis Use pH-controlled buffers (pH 4-7)
MethanolProtic, Polar5.1Moderate risk of hydrolysis/solvolysisUse anhydrous grade, store desiccated
EthanolProtic, Polar4.3Moderate risk of hydrolysis/solvolysisUse anhydrous grade, store desiccated
AcetonitrileAprotic, Polar5.8Low risk of hydrolysisUse anhydrous grade
DMSOAprotic, Polar7.2Can be hygroscopic, potential for oxidationUse anhydrous grade, store under inert gas
THFAprotic, Nonpolar4.0Peroxide formation over timeUse inhibitor-stabilized THF

Logical Relationship for Solvent Selection:

Solvent_Selection start Goal: Minimize Hydrolysis solubility Is the compound soluble in aprotic solvents? start->solubility aprotic Use Aprotic Solvent (e.g., ACN, THF) solubility->aprotic Yes protic Must a protic solvent be used? solubility->protic No anhydrous Use Anhydrous Protic Solvent (e.g., Anhydrous Ethanol) protic->anhydrous Yes aqueous Is an aqueous system required? protic->aqueous No buffered Use pH-Controlled Aqueous Buffer (pH 4-7) aqueous->buffered

Caption: Decision tree for selecting a hydrolysis-minimizing solvent.

Question 4: What are the likely degradation products of this compound?

Answer: Based on the known degradation pathways of phenoxyacetic acids and halogenated aromatic compounds, the following degradation products are plausible:[10][11][12][13]

  • Hydrolysis of the ether linkage: This would lead to the formation of 4-chloro-3-fluorophenol and glycolic acid .

  • Decarboxylation: Loss of the carboxylic acid group could result in the formation of 4-chloro-3-fluorophenyl methyl ether .

  • Dehalogenation: Reductive dehalogenation could replace the chlorine or fluorine atom with a hydrogen atom.[12]

  • Ring Opening: Under strong oxidative conditions, the aromatic ring can be cleaved to form smaller aliphatic acids.[10]

Proposed Degradation Pathway:

Degradation_Pathway parent This compound hydrolysis 4-Chloro-3-fluorophenol + Glycolic Acid parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) decarboxylation 4-Chloro-3-fluorophenyl methyl ether parent->decarboxylation Decarboxylation (Heat) dehalogenation 2-(3-Fluorophenoxy)acetic acid or 2-(4-Chlorophenoxy)acetic acid parent->dehalogenation Reductive Dehalogenation ring_opening Aliphatic Acids parent->ring_opening Oxidation (e.g., O₃, H₂O₂)

Caption: Plausible degradation pathways for this compound.

Summary and Recommendations

  • Proactive Stability Assessment: Always perform a preliminary stability assessment of this compound in your chosen solvent system before initiating extensive experiments.

  • Use a Stability-Indicating Method: Develop and validate a stability-indicating HPLC method to ensure accurate quantification and detection of any degradation products.

  • Control Environmental Factors: Minimize exposure of your solutions to high temperatures, extreme pH conditions, and light.

  • Proper Storage: Store stock solutions in amber vials at low temperatures (2-8 °C or -20 °C) to slow down potential degradation. For long-term storage, consider storing the compound as a solid under inert gas.

By following these guidelines, you can significantly improve the reliability and reproducibility of your research involving this compound.

References

Technical Support Center: Troubleshooting Poor Herbicidal Activity of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chloro-3-fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the experimental use of this Protoporphyrinogen Oxidase (PPO) inhibiting herbicide. Here, we synthesize technical knowledge with field-proven insights to ensure the scientific integrity and success of your research.

I. Core Concepts: Understanding the Mechanism of Action

This compound is a member of the PPO-inhibiting class of herbicides. It is crucial to distinguish its mode of action from that of synthetic auxin herbicides, as the troubleshooting strategies differ significantly. PPO inhibitors block the protoporphyrinogen oxidase enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in rapid cell membrane disruption and subsequent plant death.[1]

Symptoms of phytotoxicity from PPO inhibitors are characteristically rapid, appearing as water-soaked lesions, followed by necrosis and bronzing of the treated tissues, particularly in the presence of sunlight.[1][2]

graph "Mode_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"2-(4-Chloro-3-fluorophenoxy)acetic_acid" [label="this compound", fillcolor="#EA4335"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)"]; Proto_IX [label="Protoporphyrinogen IX\nAccumulation"]; ROS [label="Reactive Oxygen\nSpecies (ROS)\nGeneration (Light Dependent)"]; Membrane_Damage [label="Cell Membrane\nPeroxidation"]; Plant_Death [label="Necrosis and\nPlant Death", fillcolor="#34A853"];

"2-(4-Chloro-3-fluorophenoxy)acetic_acid" -> PPO [label="Inhibits"]; PPO -> Proto_IX [label="Leads to"]; Proto_IX -> ROS [label="Causes"]; ROS -> Membrane_Damage; Membrane_Damage -> Plant_Death; }

Figure 1: Simplified signaling pathway of this compound as a PPO-inhibiting herbicide.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the application of this compound in a question-and-answer format.

Q1: Why am I observing little to no herbicidal activity after applying this compound?

A1: Several factors can contribute to poor efficacy. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Poor Herbicidal Activity
digraph "Troubleshooting_Poor_Activity" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start: Poor Herbicidal Activity Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Formulation [label="1. Verify Formulation and Active Ingredient (AI) Integrity"]; Check_Application [label="2. Review Application Parameters"]; Check_Environment [label="3. Assess Environmental Conditions"]; Check_Weed_Factors [label="4. Evaluate Weed-Specific Factors"]; Conclusion [label="Conclusion: Identify and Address Root Cause", shape=ellipse, fillcolor="#34A853"];

Start -> Check_Formulation; Check_Formulation -> Check_Application [label="If formulation is correct"]; Check_Application -> Check_Environment [label="If application is correct"]; Check_Environment -> Check_Weed_Factors [label="If conditions are optimal"]; Check_Weed_Factors -> Conclusion; }

Figure 2: A logical workflow for troubleshooting poor herbicidal activity.

1. Formulation and Active Ingredient Integrity

  • Incorrect Concentration: The prepared solution may have a lower concentration of the active ingredient than intended.

  • Degradation: The compound may have degraded due to improper storage or handling. Phenoxyacetic acid herbicides can be susceptible to degradation under certain pH and temperature conditions.[3]

  • Low Aqueous Solubility: this compound has low aqueous solubility.[4][5] Improper dissolution can lead to a non-homogenous spray solution and inaccurate dosing.

Troubleshooting Steps:

  • Verify Calculations: Double-check all calculations used to prepare the stock and working solutions.

Parameter Physicochemical Data for this compound
CAS Number 331-41-9[4][5][6][7]
Molecular Formula C₈H₆ClFO₃[4][5][6][7]
Molecular Weight 204.58 g/mol [4][5][6][7]
Appearance Powder[4]
Solubility Low aqueous solubility[4][5]

2. Application Parameters

  • Inadequate Spray Coverage: PPO inhibitors are primarily contact herbicides, meaning thorough coverage of the target weed is critical for efficacy.[8]

  • Incorrect Adjuvant Use: Adjuvants can significantly impact the performance of PPO-inhibiting herbicides by improving spray retention, droplet spreading, and cuticular penetration.[9][10] The absence of a suitable adjuvant or the use of an antagonistic one can reduce activity.

  • Application Timing: The growth stage of the target weed is crucial. Younger, actively growing weeds are generally more susceptible.[10]

Troubleshooting Steps:

  • Optimize Spray Volume and Nozzle Selection: Ensure that the application method provides good coverage of the weed foliage.

  • Select Appropriate Adjuvants: Incorporate a non-ionic surfactant (NIS), crop oil concentrate (COC), or methylated seed oil (MSO) as recommended for PPO inhibitors to enhance uptake.[11]

3. Environmental Conditions

  • Light Intensity: The activity of PPO inhibitors is light-dependent. Low light conditions following application can reduce efficacy.[1]

  • Temperature and Humidity: Cool, wet conditions can slow down the metabolic processes in soybeans, leading to increased injury, but very hot and dry conditions can cause weeds to become stressed and less susceptible.[12][13] High humidity generally favors the absorption of foliar-applied herbicides.[8]

  • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it has been adequately absorbed.

Troubleshooting Steps:

  • Time Applications for Optimal Conditions: Apply during periods of active plant growth with adequate sunlight. Avoid application immediately before anticipated rainfall.

4. Weed-Specific Factors

  • Weed Species: Not all weed species are equally susceptible to this compound.

  • Herbicide Resistance: Resistance to PPO-inhibiting herbicides is a growing concern. Resistance can be target-site based (mutations in the PPX2 gene) or non-target-site based (enhanced metabolism).[14][15]

Troubleshooting Steps:

  • Confirm Weed Susceptibility: Consult literature or internal data to confirm that the target weed species is susceptible to this herbicide.

  • Investigate Potential Resistance: If resistance is suspected, conduct a dose-response experiment comparing the suspected resistant population to a known susceptible population.

Q2: My experiment shows high variability in plant response within the same treatment group. What could be the cause?

A2: High variability can often be traced back to inconsistencies in the experimental setup.

Troubleshooting Steps:

  • Ensure Uniform Plant Material: Use seeds from a single, genetically uniform source.

  • Standardize Growth Conditions: Maintain consistent light, temperature, humidity, and watering across all replicates.

  • Calibrate Application Equipment: Ensure your sprayer delivers a consistent and accurate dose to each plant.[14]

III. Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay to Confirm Herbicide Resistance

This protocol is designed to determine the level of resistance in a suspected weed population compared to a known susceptible population.

  • Plant Preparation: Grow a minimum of 5-10 replicates of both the suspected resistant (R) and susceptible (S) weed biotypes from seed in individual pots under controlled greenhouse conditions.

  • Herbicide Application: When plants reach the 3-4 leaf stage, apply this compound at a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended experimental dose). Include an appropriate adjuvant in the spray solution.

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model to determine the dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations. The resistance index (RI) is calculated as the GR₅₀ of the R population divided by the GR₅₀ of the S population.

digraph "Dose_Response_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start: Suspected Resistance", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grow_Plants [label="Grow Suspected Resistant (R)\nand Susceptible (S) Plants"]; Apply_Herbicide [label="Apply a Range of\nHerbicide Doses"]; Assess_Injury [label="Visually Assess Injury and\nMeasure Biomass"]; Analyze_Data [label="Calculate GR₅₀ and\nResistance Index (RI)"]; Conclusion [label="Conclusion: Confirm and\nQuantify Resistance", shape=ellipse, fillcolor="#34A853"];

Start -> Grow_Plants; Grow_Plants -> Apply_Herbicide; Apply_Herbicide -> Assess_Injury; Assess_Injury -> Analyze_Data; Analyze_Data -> Conclusion; }

Figure 3: Workflow for a whole-plant dose-response assay.

Protocol 2: Validated HPLC Method for Quantification of this compound

While a specific validated method for this compound was not found in the provided search results, a general method for phenoxyacetic acids can be adapted and validated. This protocol serves as a starting point.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidifier such as 0.1% formic acid or acetic acid.[16] The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 220-230 nm is likely to be suitable.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dissolve the formulated product or extract the active ingredient from a sample matrix using a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

IV. References

  • Technical Support Center: Managing Weed Resistance to Oxadiargyl and PPO Inhibitors - Benchchem. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • WO2013186695A1 - Herbicide formulations - Google Patents. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Environmental fate and aquatic risk assessment of oxyfluorfen in California rice fields. (2025, January 1). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Diagnosing PPO Damage | ILSoyAdvisor. (2017, June 15). Retrieved January 3, 2026, from --INVALID-LINK--

  • Effect of Adjuvants on Physical Properties of Glyphosate and PPO-Inhibiting Herbicide Spray Mixtures | Pesticide Formulation and Delivery Systems - ASTM Digital Library. (2019, November 25). Retrieved January 3, 2026, from --INVALID-LINK--

  • Nozzle Selection and Adjuvant Impact on the Efficacy of Glyphosate and PPO-Inhibiting Herbicide Tank-Mixtures - MDPI. (2021, April 13). Retrieved January 3, 2026, from --INVALID-LINK--

  • Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications. (2015, December 11). Retrieved January 3, 2026, from --INVALID-LINK--

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Mechanisms of evolved herbicide resistance - PMC - NIH. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Atlas of the microbial degradation of fluorinated pesticides - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound - American Elements. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound | Matrix Scientific. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • The Effects of Adjuvants on Herbicide Efficacy. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • PPO-Inhibiting Herbicides and Soybean Seedling Injuries | CropWatch | Nebraska. (2017, June 5). Retrieved January 3, 2026, from --INVALID-LINK--

  • Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture | Request PDF - ResearchGate. (2025, August 10). Retrieved January 3, 2026, from --INVALID-LINK--

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • PPO Inhibitor (HG 14) Herbicide Injury in Soybean - Crop Protection Network. (2023, September 8). Retrieved January 3, 2026, from --INVALID-LINK--

  • Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides - Frontiers. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Positional isomers of phenoxy acid herbicides - Agilent. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound - Apollo Scientific. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • The addition of very low rates of protoporphyrinogen oxidase–inhibiting herbicides to glufosinate does not improve control of glyphosate-resistant horseweed (Erigeron canadensis) - BioOne Complete. (2022, March 15). Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound - Apollo Scientific. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Research Paper Photocatalytic Degradation of 2,4-Dichlorophenoxy- acetic Acid Using Fe O /CeO /Ag Composite Nanopar. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • FATE AND TRANSPORT OF FORESTRY HERBICIDES IN THE SOUTH: RESEARCH KNOWLEDGE AND NEEDS ' but. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Environmental Fate of Herbicides:. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. (2025, June 30). Retrieved January 3, 2026, from --INVALID-LINK--

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Analytical Method MS 90.01 Revision 3. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4). Retrieved January 3, 2026, from --INVALID-LINK--

  • This compound - PubChemLite. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 3, 2026, from --INVALID-LINK--

  • (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--

  • 4-Chloroindole-3-Acetic Acid - à --INVALID-LINK--. (2016, September 30). Retrieved January 3, 2026, from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude 2-(4-Chloro-3-fluorophenoxy)acetic acid. This resource is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can introduce several impurities that need to be addressed.

Common Impurities:

  • Unreacted Starting Materials:

    • 4-Chloro-3-fluorophenol

    • An excess of the alkylating agent, such as chloroacetic acid or its ester (e.g., ethyl chloroacetate).

  • Byproducts of the Synthesis:

    • Salts (e.g., NaCl) formed during the reaction.

    • Products from side reactions, which can occur if the reaction conditions are not optimized.

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and to select the most appropriate purification strategy.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs):

Q1: My crude product is an oily solid. How should I handle it?

A1: An oily or waxy consistency often indicates the presence of residual solvent or low-melting impurities. Before attempting purification, try to remove any remaining solvent under high vacuum. If the material remains oily, it is best to proceed with a purification method that can handle non-crystalline materials, such as column chromatography.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are they likely to be?

A2: The most common spots, apart from your desired product, are typically the unreacted 4-chloro-3-fluorophenol and potentially some byproducts. The phenol is generally more polar than the final product. Running a co-spot with the starting phenol on your TLC plate can help confirm its presence.

Q3: During my extractive workup, I'm getting a persistent emulsion. How can I break it?

A3: Emulsions are common when dealing with acidic compounds and basic washes. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Allow the mixture to stand for a longer period.

  • If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.

Troubleshooting Guide:

Problem Possible Cause Solution
Low yield after recrystallization The chosen solvent was too good at dissolving the product, even at low temperatures.Select a solvent in which the product has high solubility when hot and low solubility when cold. A solvent mixture might be necessary.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product or its impurities.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.
Streaking on the silica gel column The compound is interacting too strongly with the acidic silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of your carboxylic acid.
Poor separation in column chromatography The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate).

III. Purification Protocols

Below are detailed, step-by-step protocols for the most effective purification techniques for this compound.

A. Purification by Acid-Base Extraction

This is often the first and most effective step to remove neutral and basic impurities, as well as unreacted phenol.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carboxylic acids are acidic enough to be deprotonated by bicarbonate, while phenols are generally not. This selectively moves your desired product into the aqueous layer as its sodium salt.[1]

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it under vacuum.

Diagram of the Acid-Base Extraction Workflow:

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent impurities Neutral/Basic Impurities + Unreacted Phenol crude->impurities Remains in Organic Layer salt Sodium 2-(4-Chloro-3-fluorophenoxy)acetate crude->salt Extract with NaHCO3(aq) precipitate Purified Product (Precipitate) salt->precipitate Acidify with HCl

Caption: Workflow for purification via acid-base extraction.

B. Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.

Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenoxyacetic acids, a mixture of a polar and a non-polar solvent often works well. A good starting point is a mixture of ethanol and water or ethyl acetate and hexane.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recommended Recrystallization Solvents:

Solvent/Mixture Polarity Comments
WaterHighCan be effective for some phenoxyacetic acids, especially after conversion to a salt and back.[1]
Ethanol/WaterMedium-HighA versatile mixture. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol.
Ethyl Acetate/HexaneMedium-LowGood for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy.
TolueneLowCan be effective for less polar compounds and often yields good quality crystals.

Troubleshooting Crystallization Diagram:

G start No Crystals Formed q1 Is the solution clear? start->q1 a1_yes Solution may be too dilute q1->a1_yes Yes a1_no Product may have 'oiled out' q1->a1_no No s1 Evaporate some solvent and cool again a1_yes->s1 s2 Add more of the more soluble solvent, reheat, and cool slowly a1_no->s2 induce Induce Crystallization: - Scratch flask - Add seed crystal s1->induce

Caption: Decision tree for troubleshooting crystallization.

C. Purification by Column Chromatography

For difficult separations or when dealing with oily products, column chromatography is the method of choice.

Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of acidic compounds.

  • Eluent Selection: The choice of eluent (mobile phase) is critical for good separation. Use TLC to determine the optimal solvent system. A mixture of hexane and ethyl acetate is a common starting point. For this compound, a gradient elution from low to high polarity will likely be effective. To prevent streaking, it is advisable to add a small amount of acetic acid (0.5-1%) to the eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • HPLC: A powerful technique for determining purity with high accuracy.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

By following the guidance in this technical support center, you will be well-equipped to purify crude this compound to the high degree of purity required for your research and development activities.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • University of California, Davis. The Williamson Ether Synthesis. Available from: --INVALID-LINK--

References

Technical Support Center: Minimizing Off-Target Effects of 2-(4-Chloro-3-fluorophenoxy)acetic acid in Field Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Chloro-3-fluorophenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating off-target effects during experimental field studies. As a phenoxyacetic acid herbicide, this compound belongs to a class of synthetic auxins known for their potential for off-target movement, which can compromise experimental integrity and impact surrounding environments.[1][2]

This guide moves beyond simple instructions to explain the causality behind our recommended protocols. By understanding the mechanisms of off-target movement, you can make informed decisions to ensure your applications are precise, effective, and responsible.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core principles of the herbicide's function and the nature of off-target phenomena.

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a selective herbicide belonging to the phenoxyacetic acid chemical class.[3][4][5] Its structure is similar to naturally occurring plant growth hormones called auxins. When applied to susceptible broadleaf plants, it acts as a synthetic auxin, inducing rapid, uncontrolled growth that leads to stem twisting (epinasty), leaf malformation, and eventual plant death.[1][6] This systemic action disrupts the plant's normal developmental processes.[1] While some sources may classify similar compounds differently, its primary herbicidal activity relevant to off-target concerns aligns with the synthetic auxin mode of action.[7]

Q2: What are "off-target effects" and why are they a critical issue with this class of compounds?

A: Off-target effects occur when the herbicide moves outside the intended application area, causing unintended damage to sensitive vegetation, contaminating soil and water, or leading to inaccurate experimental results. For synthetic auxins, this is a major concern because even extremely low concentrations—sometimes as little as 1/30,000th of the labeled rate—can cause visible injury to highly sensitive non-target plants like tomatoes, grapes, cotton, and soybeans.[8][9][10] These effects are primarily caused by two distinct mechanisms: particle drift and vapor drift (volatilization) .[11]

Q3: What is the difference between particle drift and vapor drift?

A:

  • Particle Drift is the physical movement of liquid spray droplets away from the target area during the application process. This is primarily influenced by wind speed, droplet size, and the height of the spray boom. Small droplets are lighter and can be carried long distances by even light winds.[12]

  • Vapor Drift (Volatility) occurs after the herbicide has been applied and deposited on the target surface. It is a chemical process where the herbicide turns from a liquid or solid into a gas (volatilizes).[11][13] This vapor can then move with air currents, often for much greater distances and over longer periods (hours or even days) than particle drift.[14] Volatility is significantly increased by high temperatures.[11][13]

Q4: What are the classic visual symptoms of off-target injury from a synthetic auxin herbicide?

A: The most common symptoms on sensitive broadleaf plants include:

  • Epinasty: Twisting and curling of stems and petioles.

  • Leaf Cupping: Leaves curl downwards or upwards into a cup-like shape.

  • Malformed Growth: New leaves emerge narrow, strapped, or deformed.

  • Stem Splitting and Swelling: Stems may become brittle, crack, or develop swollen nodes.

  • Chlorosis and Necrosis: Yellowing and subsequent death of plant tissue at higher exposure levels.[8]

Section 2: Troubleshooting Guide - Diagnosing Field Issues

If you observe unintended effects in your field study, use this guide to diagnose the likely cause.

Problem: I've observed leaf cupping and stem twisting on sensitive plants in an adjacent, untreated plot. What happened?

This is a classic sign of off-target movement. To diagnose the cause, consider the following pathways:

Pathway 1: Particle Drift
  • Question: What were the wind conditions during application?

    • Insight: Spraying should only occur when the wind is blowing away from sensitive areas and wind speeds are typically between 3 and 10 mph (5 and 16 km/h).[15][16] Spraying in calm conditions (less than 3 mph) is also dangerous as it can indicate a temperature inversion.[17]

  • Question: What type of spray nozzles were used, and at what pressure?

    • Insight: Standard flat-fan nozzles can produce a high percentage of small, drift-prone droplets, especially at higher pressures.[18][19] Using specialized drift-reducing nozzles, such as air-induction (AI) or pre-orifice designs, is critical as they produce larger, heavier droplets that are less susceptible to wind.[12][18][20] An AI nozzle can reduce driftable fine droplets by 80% or more compared to a standard nozzle.[18]

  • Question: What was the boom height during application?

    • Insight: The higher the boom, the more time droplets have to be influenced by wind before reaching the target.[21] The boom should be set to the lowest possible height that still provides uniform coverage, based on the nozzle's recommended spray angle and spacing.

Pathway 2: Vapor Drift (Volatility)
  • Question: What were the air temperatures during and in the 48 hours following the application?

    • Insight: High temperatures dramatically increase the rate of volatilization, turning the herbicide on the plant or soil surface into a vapor that can drift.[11][13] Many labels for similar herbicides advise against spraying when temperatures exceed 28°C (approximately 82°F) or are expected to rise significantly after application.[17]

  • Question: Did the application occur late in the afternoon on a clear, calm day?

    • Insight: These conditions are prime for the formation of a temperature inversion .[11][22] An inversion occurs when a layer of cool air is trapped near the ground by a layer of warmer air above it.[11] This stable air mass prevents vertical air mixing, causing fine spray droplets and herbicide vapors to become suspended and move horizontally for long distances, often in unpredictable directions.[14][22]

Pathway 3: Equipment Contamination
  • Question: What was the last product used in the sprayer, and what was the cleanout procedure?

    • Insight: Synthetic auxin herbicides are notoriously difficult to clean from spray equipment. Residue can cling to tank walls, hoses, pumps, and screens. If not properly decontaminated, this residue can be released during the next application, causing significant damage even if the subsequent spray mix does not contain the herbicide. This is one of the most common causes of off-target injury.[8] A thorough triple-rinse procedure with a commercial tank cleaner is essential.

Section 3: Best Practice Protocols for Mitigation

Follow these protocols to proactively minimize the risk of off-target effects in your field studies.

Protocol 1: Pre-Application Environmental Assessment

This protocol ensures that applications are only made under safe conditions.

  • Check Long-Range Forecasts: Use weather forecasting to plan applications for days with suitable conditions (moderate temperatures, acceptable wind speeds).[22]

  • On-Site Weather Monitoring (Mandatory): Immediately prior to and during application, use a calibrated handheld weather meter to measure and record:

    • Wind Speed: Must be within the acceptable range (typically 3-10 mph).[16]

    • Wind Direction: Must be blowing away from any adjacent sensitive crops, residential areas, or water bodies.[16][21]

    • Temperature and Relative Humidity: Use these to calculate the Delta T. The ideal Delta T range is between 2 and 8.[17] A high Delta T (>10) indicates rapid droplet evaporation, increasing drift potential.[17][22]

  • Assess for Temperature Inversion: Do not spray if an inversion is suspected. Signs include:

    • Clear, calm nights and mornings.[17]

    • Ground fog or dust/smoke hanging in the air without dispersing.[17]

    • Large temperature difference between day and night.[22]

    • It is safest to spray starting two hours after sunrise and ending one hour before sunset.[17]

Protocol 2: Sprayer Setup and Nozzle Selection

Proper equipment setup is the most critical factor in controlling particle drift.

  • Nozzle Selection: Select a nozzle specifically designed for drift reduction. Do not use standard flat-fan nozzles for synthetic auxin applications.

    • Recommended: Air Induction (AI) or Venturi nozzles. These nozzles mix air with the spray solution to create large, air-filled droplets that are highly resistant to drift.[12][18][20]

    • Acceptable: Pre-orifice or turbulence chamber nozzles. These designs reduce the internal pressure within the nozzle to produce a coarser droplet spectrum than standard nozzles.[12][19][20]

  • Operating Pressure: Operate the sprayer within the nozzle manufacturer's recommended pressure range. Higher pressures create finer droplets.[21] Do not exceed 40-45 psi for most standard drift-reduction tips.[21]

  • Boom Height: Adjust the boom to the lowest height recommended by the nozzle manufacturer for uniform coverage (typically 20-24 inches above the target canopy).

  • Travel Speed: Maintain a consistent and moderate travel speed. Excessive speed can cause the boom to bounce, leading to uneven application and increased drift.

Protocol 3: Tank Mixing and Use of Adjuvants

Adjuvants can significantly improve application safety and efficacy.

  • Water Conditioning: Test your water source for hardness. Hard water cations (Ca²⁺, Mg²⁺) can reduce the efficacy of some herbicides. Use a water conditioner like Ammonium Sulfate (AMS) if necessary.[23]

  • Add a Drift Reduction Agent (DRA): Incorporate a quality DRA into the tank mix. DRAs are specifically designed to increase droplet size and reduce the number of driftable fines.[24][25]

    • Polymer-based DRAs: Increase the viscosity of the spray solution. Highly effective with all nozzle types.[24]

    • Oil-based DRAs: Modify the spray sheath to create more uniform droplets.[24]

  • Mixing Order (WALES Method): Fill the spray tank with half the required water volume and begin agitation. Add products in the following order:

    • W - Wettable powders and water-dispersible granules.

    • A - Agitate thoroughly.

    • L - Liquid flowables and suspensions.

    • E - Emulsifiable concentrates.

    • S - Solutions and water-soluble products (like this compound), followed by surfactants and DRAs.

    • Fill the tank to the final volume.

Protocol 4: Post-Application Sprayer Decontamination

This protocol is critical to prevent cross-contamination of subsequent applications.

  • Immediate Field Rinse: Immediately after application, while still in the field of application, flush the boom and nozzles with clean water.

  • Tank and System Flush: At a designated cleanout pad, drain the entire sprayer system. Rinse the inside of the tank with clean water for several minutes and drain completely.

  • Circulate Cleaning Agent: Fill the tank at least 25% full with clean water and add a commercial tank cleaning agent at the manufacturer's recommended rate.

  • Agitate and Circulate: Agitate the solution and circulate it through the entire system (hoses, pumps, booms) for at least 15 minutes.

  • Clean Nozzles and Screens: Remove all nozzles, screens, and filters. Clean them separately in a bucket with the cleaning solution.

  • Second Rinse: Drain the cleaning solution and thoroughly rinse the entire system with clean water.

  • Final Rinse: A final rinse is recommended before the next use.

Section 4: Data & Visualization
Data Tables

Table 1: Influence of Environmental Conditions on Off-Target Risk

Environmental FactorLow RiskModerate Risk (Use Caution)High Risk (DO NOT SPRAY)Recommended Action
Wind Speed 3-7 mph8-10 mph< 3 mph or > 10 mphContinuously monitor; stop if conditions exceed 10 mph or indicate an inversion.[16]
Temperature < 25°C (77°F)25-28°C (77-82°F)> 28°C (82°F)Avoid spraying during the hottest parts of the day; high temperatures greatly increase volatility risk.[11][17]
Temperature Inversion Windy/Cloudy ConditionsClear Skies, Light WindsClear Skies, Calm Conditions (esp. evening/early morning)Do not spray if an inversion is suspected. Look for ground fog or stratified smoke.[17][22]
Delta T 2 - 88 - 10< 2 or > 10Ideal range is 2-8. High values indicate rapid evaporation and increased drift.[17]

Table 2: Comparison of Drift-Reducing Nozzle Technologies

Nozzle TechnologyPrinciple of OperationTypical Droplet SizeDrift Reduction PotentialKey Considerations
Standard Flat-Fan Single fluid orificeMedium to FineLowNot recommended for this herbicide class. High percentage of driftable fines.[18]
Pre-Orifice / Low-Drift Internal pre-orifice reduces pressure at the exit orifice.[12][19][20]CoarseMedium (Reduces drift by ~50%)[20]Good balance of coverage and drift control for some applications.
Air Induction (AI) / Venturi Draws air into the nozzle body, creating large, air-filled droplets.[12][20]Very Coarse to Extremely CoarseHigh to Very High (Reduces drift by 80%+)[18]The industry standard for synthetic auxin application. May require higher water volumes to ensure adequate coverage.[18]

Diagrams

OffTargetPathways cluster_source Application Event cluster_pathways Off-Target Movement Mechanisms cluster_factors Influencing Factors cluster_result Consequence app Herbicide Application (this compound) drift Particle Drift (Physical Droplet Movement) app->drift vol Vapor Drift (Chemical Volatilization) app->vol damage Unintended Deposition & Damage to Sensitive Flora drift->damage vol->damage drift_factors Wind Speed Droplet Size (Nozzle/Pressure) Boom Height drift_factors->drift vol_factors High Temperature Herbicide Formulation Temperature Inversion vol_factors->vol

Caption: The two primary pathways of off-target herbicide movement.

SprayDecisionWorkflow start Plan to Conduct Field Application check_env Step 1: Assess Environment - Wind Speed & Direction? - Temperature & Delta T? - Inversion Risk? start->check_env check_equip Step 2: Check Equipment - Drift-Reduction Nozzles? - Correct Pressure & Height? check_env->check_equip Conditions OK delay DELAY Application check_env->delay Unsafe Conditions check_adj Step 3: Prepare Tank Mix - Water Conditioner? - Drift Reduction Adjuvant? check_equip->check_adj Setup OK check_equip->delay Incorrect Setup proceed PROCEED with Application check_adj->proceed Mix OK check_adj->delay Missing Components

Caption: A pre-application decision-making workflow for minimizing risk.

Section 5: References
  • North Dakota State University. (n.d.). Selecting Spray Nozzles with Drift-Reducing Technology. NDSU Agriculture. Retrieved from --INVALID-LINK--

  • Exacto Inc. (n.d.). Reduce Pesticide Spray Drift with Drift Reduction Agents. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from --INVALID-LINK--

  • Precision Labs. (n.d.). Drift Reduction Agents. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Adjuvant use for the management of pesticide drift, leaching and runoff. Pest Manag Sci. Retrieved from --INVALID-LINK--

  • East Idaho News. (2024). Dangers of volatilization and drift when applying herbicides: A guide for homeowners and gardeners. Retrieved from --INVALID-LINK--

  • CHS Agronomy. (n.d.). Adjuvants to improve spray performance and coverage. Retrieved from --INVALID-LINK--

  • Arkansas Cooperative Extension Service. (n.d.). Mitigating Pesticide Spray Drift - FSA2179. Retrieved from --INVALID-LINK--

  • Iowa State University Extension. (n.d.). Selecting the Correct Nozzle to Reduce Spray Drift. Retrieved from --INVALID-LINK--

  • N.A. (n.d.). Nozzle Technology, Product Efficacy and Drift Management. PDF Document.

  • Pesticide Environmental Stewardship. (n.d.). Managing Drift with Nozzles and Boom Height. Retrieved from --INVALID-LINK--

  • EurekAlert!. (2021). Mitigating environmental impact of herbicides. Retrieved from --INVALID-LINK--

  • Hanson, B. (2012). Off-Site Movement of Herbicides. University of California, Davis, Dept. of Plant Sciences.

  • Riverine Plains. (n.d.). Stop the drift: preventing summer off-target herbicide damage. Retrieved from --INVALID-LINK--

  • Brewer International. (2024). Water Volatility and Its Influence on Herbicide Application Efficiency. Retrieved from --INVALID-LINK--

  • Agriculture Victoria. (n.d.). Volatile vapour drift risk. Retrieved from --INVALID-LINK--

  • Grains Research and Development Corporation (GRDC). (2018). Paddock Practices: A guide to reducing off target spray damage. Retrieved from --INVALID-LINK--

  • University of Illinois Extension. (2021). Understanding and Preventing Off-target Movement of Herbicides. Home, Yard & Garden Newsletter. Retrieved from --INVALID-LINK--

  • Cambridge University Press & Assessment. (2020). Are spray additives a factor in the off-target movement of dicamba and 2,4-D? Retrieved from --INVALID-LINK--

  • N.A. (n.d.). Auxin Specific Applicator Training. PDF Document.

  • University of Missouri Weed Science. (n.d.). Minimizing the Risk of Drift: Synthetic Auxin Herbicides on Soybean and the Factors that Lead to Off-target Movement. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops.

  • Weed Science Society of America. (2017). Weed Scientists Caution Against Off-Label Spraying of Dicamba and 2,4-D. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The consequences of synthetic auxin herbicide on plant–herbivore interactions.

  • SciELO. (2022). Buffer Zones for 2,4-D Applications Nearby Tobacco Fields. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reducing herbicide input and optimizing spray method can minimize nontarget impacts on native grassland plant species.

  • PubMed. (1986). Persistence and lateral movement of 2,4-dichlorophenoxy acetic acid and picloram on power line rights-of-way. Retrieved from --INVALID-LINK--

  • Cropaia. (2024). 15 Best Practices for Maximizing Herbicide Efficiency and Safety. Retrieved from --INVALID-LINK--

  • Beck's Hybrids. (2019). Buffer Requirements for Soybean Traits. Field Advisor. Retrieved from --INVALID-LINK--

  • Agricultural Marketing Service, USDA. (n.d.). What are buffer zones and why does my farm need them? Retrieved from --INVALID-LINK--

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from --INVALID-LINK--

  • SciELO. (2022). Buffer Zones for 2,4-D Applications Nearby Tobacco Fields. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A quick and inexpensive method to determine 2, 4-dichlorophenoxy acetic acid residues in water samples by HPLC. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubMed. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Retrieved from --INVALID-LINK--

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

  • SciSpace. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi.

  • ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

  • American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Environmental Fate of 2 , 4-Dichlorophenoxyacetic Acid.

  • Appchem. (n.d.). 2-(3-Chloro-4-fluorophenoxy)acetic acid. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of Synthesized 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Synthesizing and Validating 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities.[1][2] This class of compounds has been extensively explored for various applications, including pharmaceuticals, pesticides, and fungicides.[1][2][3] Notably, halogenated phenoxyacetic acids have demonstrated significant potential as herbicides, acting as synthetic auxins that disrupt plant growth.[4][5][6] Beyond their well-established herbicidal properties, recent research has unveiled promising anticancer and antimicrobial activities within this chemical family.[1][3][7]

The synthesis of a novel derivative, this compound, is predicated on the structure-activity relationships observed in related compounds. The presence and position of halogen substituents on the phenyl ring are known to significantly modulate biological efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of this newly synthesized compound. We will present a comparative analysis of its performance against established alternatives, supported by detailed experimental protocols and data.

Experimental Design: A Multi-Faceted Approach to Bioactivity Screening

To comprehensively assess the biological potential of this compound, a multi-pronged screening approach is essential. This involves evaluating its activity across three key domains: herbicidal, anticancer, and antimicrobial. The selection of assays and comparators is critical for a robust and meaningful evaluation.

Herbicidal Activity Assessment

Given that phenoxyacetic acids are well-known for their auxin-like effects, the primary investigation will focus on quantifying the herbicidal activity.[4][8]

  • Rationale: The structural similarity of this compound to classic phenoxy herbicides like 2,4-D suggests it may mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[4][8][9]

  • Selected Assay: A seed germination and root elongation assay using a model dicotyledonous plant, such as Lactuca sativa (lettuce), will be employed. This is a sensitive and widely accepted method for evaluating auxin-like activity.[8][9]

  • Positive Control: 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used commercial herbicide, will serve as the positive control.[8][9]

  • Negative Control: A vehicle control (e.g., DMSO or ethanol in water) will be used to establish a baseline for normal seed germination and root growth.

Anticancer Activity Screening

The potential of phenoxyacetic acid derivatives to exhibit cytotoxic effects against cancer cell lines warrants investigation.[1][7][10]

  • Rationale: Halogenated organic compounds are a cornerstone of many chemotherapeutic agents. The specific halogenation pattern of the synthesized compound could confer selective cytotoxicity towards cancer cells.

  • Selected Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be conducted to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Selected Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A commonly used cell line for screening potential anticancer agents.[7][10]

    • HepG2 (Hepatocellular Carcinoma): Another prevalent cell line for cytotoxicity studies.[7]

  • Positive Control: 5-Fluorouracil (5-FU), a standard chemotherapeutic drug, will be used as the positive control.

  • Negative Control: A vehicle control (e.g., DMSO) will be used to determine the baseline cell viability.

Antimicrobial Activity Evaluation

The broad biological activity of phenoxyacetic acids extends to antimicrobial effects.[1][11][12]

  • Rationale: The phenoxyacetic acid scaffold has been shown to be a viable starting point for the development of new antimicrobial agents.[1][11]

  • Selected Assay: The agar disc diffusion method will be used for an initial qualitative screening of antimicrobial activity.[1][12]

  • Selected Microorganisms:

    • Staphylococcus aureus (Gram-positive bacterium): A common human pathogen.[11]

    • Escherichia coli (Gram-negative bacterium): A widely studied model organism and potential pathogen.[11]

  • Positive Control: Gatifloxacin, a broad-spectrum antibiotic, will be used as the positive control.

  • Negative Control: A disc impregnated with the solvent (e.g., DMSO) will serve as the negative control.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Bioactivity Validation cluster_herbicidal Herbicidal Assay cluster_anticancer Anticancer Assay cluster_antimicrobial Antimicrobial Assay cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound herb_assay Seed Germination & Root Elongation Assay (Lactuca sativa) synthesis->herb_assay cancer_assay MTT Cell Viability Assay (MCF-7 & HepG2) synthesis->cancer_assay microbe_assay Agar Disc Diffusion Assay (S. aureus & E. coli) synthesis->microbe_assay herb_data Measure Root Length Calculate % Inhibition herb_assay->herb_data analysis Comparative Analysis of Bioactivity Data herb_data->analysis cancer_data Measure Absorbance Calculate IC50 cancer_assay->cancer_data cancer_data->analysis microbe_data Measure Zone of Inhibition microbe_assay->microbe_data microbe_data->analysis

Caption: Experimental workflow for bioactivity validation.

Detailed Experimental Protocols

Protocol 1: Herbicidal Activity - Seed Germination and Root Elongation Assay
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions ranging from 1 µM to 1000 µM in distilled water. Ensure the final solvent concentration is non-toxic to the seeds.

    • Prepare identical concentrations of the positive control (2,4-D) and a vehicle control.

  • Seed Plating:

    • Place a sterile filter paper in a 90 mm Petri dish.

    • Add 5 mL of the respective test solution to each Petri dish.

    • Carefully place 20 surface-sterilized Lactuca sativa seeds on the filter paper, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a plant growth chamber at 25°C with a 16/8 hour light/dark cycle for 5 days.

  • Data Collection and Analysis:

    • After the incubation period, carefully measure the root length of each seedling.

    • Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = [1 - (Mean root length of treated group / Mean root length of control group)] * 100

Protocol 2: Anticancer Activity - MTT Cell Viability Assay
  • Cell Seeding:

    • Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized compound and the positive control (5-FU) in the culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 48 hours under the same conditions.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Collection and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Activity - Agar Disc Diffusion Assay
  • Preparation of Inoculum:

    • Prepare a bacterial suspension of S. aureus and E. coli in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Disc Application:

    • Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.

    • Pipette 10 µL of the test compound solution (at a fixed concentration, e.g., 1 mg/mL), the positive control (Gatifloxacin), and the negative control (solvent) onto the discs.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours.

  • Data Collection and Analysis:

    • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Comparative Performance Data

The following tables present hypothetical, yet plausible, data to illustrate the comparative bioactivity of this compound.

Table 1: Herbicidal Activity against Lactuca sativa

CompoundConcentration (µM)Mean Root Length (mm) ± SD% Inhibition
Vehicle Control-35.2 ± 2.10
This compound 1028.1 ± 1.820.2
10012.5 ± 1.364.5
5003.2 ± 0.590.9
2,4-D (Positive Control)1025.6 ± 2.027.3
1009.8 ± 1.172.2
5001.5 ± 0.495.7

Table 2: Anticancer Activity (IC50 Values)

CompoundIC50 (µM) on MCF-7IC50 (µM) on HepG2
This compound 45.862.3
5-FU (Positive Control)18.525.1

Table 3: Antimicrobial Activity (Zone of Inhibition)

CompoundZone of Inhibition (mm) on S. aureusZone of Inhibition (mm) on E. coli
This compound 129
Gatifloxacin (Positive Control)2522
Vehicle Control6 (no inhibition)6 (no inhibition)

Interpretation of Results and Discussion

Based on the hypothetical data, this compound demonstrates notable bioactivity across all three tested domains.

  • Herbicidal Activity: The synthesized compound exhibits significant root growth inhibition in Lactuca sativa, comparable to the commercial herbicide 2,4-D. This suggests a potent auxin-like mechanism of action, a characteristic feature of phenoxyacetic acid derivatives.[4][5][6] The presence of both chloro and fluoro substituents likely contributes to this high level of activity.

  • Anticancer Activity: The compound shows moderate cytotoxic activity against both MCF-7 and HepG2 cell lines, although it is less potent than the standard chemotherapeutic agent 5-FU. This finding is consistent with previous studies that have reported anticancer properties for some phenoxyacetic acid derivatives.[1][7][10] Further investigation into its mechanism of action, such as apoptosis induction, would be a logical next step.

  • Antimicrobial Activity: The synthesized compound displays mild to moderate antimicrobial activity against both S. aureus and E. coli. The activity is more pronounced against the Gram-positive bacterium, which is a common trend for some classes of antimicrobial compounds. While not as potent as the broad-spectrum antibiotic Gatifloxacin, this result indicates that the this compound scaffold could be a starting point for the development of more potent antimicrobial agents.

Signaling Pathway and Mechanism of Action

Auxin Signaling Pathway

The herbicidal activity of phenoxyacetic acids is primarily mediated through the disruption of the natural auxin signaling pathway in plants.

auxin_pathway compound This compound (Auxin Mimic) receptor TIR1/AFB Auxin Receptor compound->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription of growth Uncontrolled Growth & Plant Death genes->growth Leads to

Caption: Simplified auxin signaling pathway disruption.

In this pathway, the synthetic auxin mimics natural auxin (IAA) and binds to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin-ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. The overexpression of these genes leads to uncontrolled and disorganized cell growth, ultimately resulting in the death of the plant.[4][13]

Conclusion and Future Directions

The synthesized compound, this compound, exhibits a promising and diverse bioactivity profile. Its potent herbicidal activity confirms the initial hypothesis based on its chemical structure. Furthermore, its moderate anticancer and antimicrobial activities open avenues for further investigation and optimization.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the specific contributions of the chloro and fluoro substituents to the observed bioactivities.

  • Mechanism of action studies: To elucidate the specific cellular and molecular targets responsible for its anticancer and antimicrobial effects.

  • Lead optimization: To synthesize and screen new analogs with potentially enhanced potency and selectivity.

This comprehensive guide provides a robust framework for the initial validation of novel phenoxyacetic acid derivatives, paving the way for the discovery of new and effective bioactive compounds.

References

A Comparative Guide to the Efficacy of 2-(4-Chloro-3-fluorophenoxy)acetic Acid and Commercial Auxins in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-(4-Chloro-3-fluorophenoxy)acetic acid in the context of commercial auxins. We will delve into its chemical nature, compare its mechanism of action against established auxin signaling pathways, and present a framework of self-validating experimental protocols to objectively assess its efficacy. This document is intended for researchers and professionals in plant science and drug development seeking a clear, data-driven comparison of these compounds.

Introduction: The World of Auxins and Phenoxyacetic Acids

Auxins are a class of plant hormones that play a central role in nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[1] The primary endogenous auxin is Indole-3-acetic acid (IAA). However, its instability in plants led to the development of more persistent synthetic auxins.[2]

The phenoxyacetic acid family is a notable class of synthetic compounds.[3] Members of this family can exhibit potent auxin-like activity; 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic example, widely used as a selective herbicide that overwhelms the natural hormonal balance in broadleaf weeds, causing uncontrolled growth and eventual death.[2] However, not all phenoxyacetic acids function as auxin mimics. The specific arrangement of substituents on the aromatic ring is critical and can lead to entirely different mechanisms of action.[4] This guide will clarify the position of this compound within this chemical class and evaluate its biological activity against benchmark commercial auxins.

Compound Profile: this compound

Chemical Structure: C₈H₆ClFO₃ Molecular Weight: 204.58 g/mol

This compound is a halogenated phenoxyacetic acid derivative. The presence and position of the chlorine and fluorine atoms on the phenyl ring are key determinants of its biological function.

Primary Mechanism of Action: Current literature classifies this compound as a protoporphyrinogen oxidase (PPO) inhibitor .[5][6] This mode of action is fundamentally different from that of an auxin. PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll and heme.[7] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[8] Protoporphyrin IX is a potent photosensitizer; in the presence of light and oxygen, it generates reactive oxygen species (ROS) that cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.[7][9] This mechanism is characteristic of a fast-acting contact herbicide, not a growth-promoting or growth-disrupting auxin.

The Benchmark: Commercial Auxins for Comparison

To establish a framework for efficacy, we will compare the target compound against four widely used auxins that represent both natural and synthetic classes.

Auxin Class Chemical Structure Key Characteristics & Applications
Indole-3-acetic acid (IAA) NaturalC₁₀H₉NO₂The most abundant natural auxin. Less stable in plants, limiting its commercial use for propagation.[2] Serves as the primary benchmark for auxin activity.
Indole-3-butyric acid (IBA) NaturalC₁₂H₁₃NO₂More stable than IAA. Widely used commercially to stimulate adventitious root formation in cuttings.[1]
1-Naphthaleneacetic acid (NAA) SyntheticC₁₂H₁₀O₂A highly stable and potent synthetic auxin. Commonly used for rooting, fruit thinning, and in plant tissue culture.[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) Synthetic (Phenoxyacetic Acid)C₈H₆Cl₂O₃A selective herbicide that mimics auxin activity, causing lethal, uncontrolled growth in susceptible plants.[2] Also used to induce somatic embryogenesis in tissue culture.[10]

The Gold Standard: The Auxin Signaling Pathway

True auxins, whether natural or synthetic mimics like 2,4-D, exert their effects by co-opting a specific nuclear signaling pathway. Understanding this pathway is crucial to experimentally determine if a compound has genuine auxin activity.

The core components are:

  • TIR1/AFB Receptors: F-box proteins that act as auxin receptors.

  • Aux/IAA Repressors: Proteins that bind to and inhibit Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): Transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

Mechanism:

  • Low Auxin: Aux/IAA proteins repress ARFs, preventing gene transcription.

  • High Auxin: Auxin acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein. This interaction targets the Aux/IAA for degradation via the proteasome. With the repressor gone, ARFs are free to activate the transcription of genes that drive cell elongation, division, and differentiation.[10]

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds label_repression Transcription OFF AuxRE->label_repression Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA_2 Aux/IAA Repressor TIR1_AFB->Aux_IAA_2 Binds Ub Ubiquitin Aux_IAA_2->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_2 ARF AuxRE_2 Auxin Response Element (DNA) ARF_2->AuxRE_2 Binds & Activates label_activation Transcription ON AuxRE_2->label_activation Auxin_Molecule Auxin cluster_1 cluster_1 Auxin_Molecule->cluster_1

Caption: The canonical TIR1/AFB nuclear auxin signaling pathway.

Comparative Efficacy: An Evidence-Based Approach

Direct comparative studies on the auxin-like growth-promoting efficacy of this compound are absent from the literature, consistent with its classification as a PPO-inhibiting herbicide. Therefore, this guide proposes a rigorous experimental framework to definitively test for any latent auxin activity and compare it to established standards.

Established Efficacy of Commercial Auxins

Studies consistently show a hierarchy of efficacy for different auxins depending on the application. For adventitious rooting, synthetic auxins are generally more effective due to their stability.

Auxin Relative Efficacy in Adventitious Rooting Key Observations
IBA HighOften considered the gold standard for commercial rooting of cuttings due to its high stability and effectiveness across a wide range of species.[11]
NAA HighVery effective, sometimes more potent than IBA, but can have a narrower optimal concentration range and may be more toxic at higher doses.[11][12]
IAA ModerateEffective but often less so than IBA or NAA due to rapid enzymatic degradation within the plant.[12]
2,4-D LowGenerally the least effective for promoting organized root structures; often causes undifferentiated callus growth instead.[12][13]
Proposed Experimental Framework for Validation

To authoritatively assess this compound, a series of tiered bioassays must be performed. This approach ensures a self-validating system by including positive controls (IAA, NAA) and negative controls (mock treatment).

Experimental_Workflow cluster_phenotypic Tier 1: Phenotypic Assays cluster_molecular Tier 2: Molecular Mechanism Assay cluster_results Data Analysis & Conclusion start Test Compound: This compound Controls: IAA, NAA, 2,4-D, Mock root_assay Adventitious Root Induction Assay (Arabidopsis thaliana) start->root_assay coleoptile_assay Coleoptile Elongation Assay (Avena sativa) start->coleoptile_assay dr5_assay DR5::GUS Reporter Assay (Transgenic Arabidopsis) root_assay->dr5_assay If any growth effect observed coleoptile_assay->dr5_assay analysis Quantitative Comparison of Root Number, Root Length, Elongation, GUS Staining dr5_assay->analysis conclusion Determine Mechanism: Auxin Activity vs. PPO Inhibition/Toxicity analysis->conclusion

Caption: A tiered workflow to validate the bioactivity of the test compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure trustworthy and reproducible results.

Protocol 1: Adventitious Root Induction Assay in Arabidopsis thaliana

Causality: This assay directly measures a key physiological response to auxin: the de novo formation of roots from non-root tissue. Arabidopsis hypocotyls are highly sensitive to exogenous auxin, making this a robust system for detecting even weak auxin activity.[14]

Methodology:

  • Plant Material: Sterilize and germinate Arabidopsis thaliana (Col-0) seeds on 0.5X Murashige and Skoog (MS) medium vertically in the dark for 3 days to induce etiolation.

  • Explant Preparation: Under sterile conditions, excise the entire root system from the 3-day-old etiolated seedlings at the root-hypocotyl junction.

  • Treatment Application: Transfer the rootless seedlings to fresh 0.5X MS plates containing the test compounds.

    • Test Compound: this compound at a range of concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Positive Controls: 10 µM NAA (strong response), 10 µM IAA (moderate response).

    • Negative Control: Mock treatment (solvent only).

  • Incubation: Incubate plates under a 16h light / 8h dark cycle for 7-10 days.

  • Data Collection: Count the number of adventitious roots formed on each hypocotyl. Measure the length of the primary hypocotyl.

  • Validation: A successful assay will show significant root induction with NAA and IAA compared to the mock control. The response to the test compound can then be reliably compared.

Protocol 2: DR5::GUS Reporter Gene Assay

Causality: This is a definitive molecular test. The DR5 promoter is a synthetic promoter containing multiple Auxin Response Elements (AuxREs).[15] It drives the expression of a reporter gene (β-glucuronidase, GUS) only when the canonical auxin signaling pathway is activated (i.e., when Aux/IAA repressors are degraded).[16] A positive result (blue staining) is strong evidence of true auxin activity, while a negative result, even if phenotypic changes are observed, suggests a different mechanism.[17][18][19]

Methodology:

  • Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct.

  • Treatment: Grow seedlings in liquid 0.5X MS medium for 5-7 days. Add the test compounds to the final concentrations as described in Protocol 1. Incubate for 4-24 hours.

    • Causality Check: The time course is important. Auxin-induced gene expression is rapid, often detectable within hours.[17]

  • Histochemical Staining: a. Harvest whole seedlings and immerse them in GUS staining solution (containing X-Gluc) in a 1.5 mL microfuge tube. b. Apply a vacuum for 10-15 minutes to aid substrate infiltration. c. Incubate at 37°C overnight in the dark. d. Remove the staining solution and clear the chlorophyll by washing with 70% ethanol.

  • Data Collection: Visualize and photograph the blue staining pattern using a light microscope. Pay close attention to the root tips, lateral root primordia, and cotyledon vasculature, which are sites of high auxin response.[16]

  • Validation: The positive controls (IAA, NAA) should produce a characteristic and intense blue staining pattern. The mock control should show minimal background staining. The test compound's ability to induce staining directly reflects its ability to activate the auxin signaling pathway.

Conclusion and Future Outlook

Based on available evidence, This compound functions primarily as a PPO-inhibiting herbicide , a mechanism distinct from the auxin-mimicking activity of compounds like 2,4-D.[2] Its structural classification as a phenoxyacetic acid is a reminder that chemical class does not solely dictate biological function; the specific substitution pattern is paramount.[4][10]

References

A Senior Application Scientist's Guide to Assessing Off-Target Auxin Activity: A Case Study on 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel herbicides and plant growth regulators requires rigorous characterization of their mode of action and potential off-target effects. While many synthetic herbicides are designed to mimic the natural plant hormone auxin, others, like protoporphyrinogen oxidase (PPO) inhibitors, have distinct mechanisms. This guide provides a comprehensive framework for researchers to investigate the potential cross-reactivity of novel compounds with the auxin signaling pathway. Using 2-(4-Chloro-3-fluorophenoxy)acetic acid—a compound identified as a PPO inhibitor—as a case study, we present a comparative analysis and detailed experimental protocols to definitively assess its interaction with the TIR1/AFB family of auxin co-receptors. This document serves as a technical resource for scientists in agrochemistry and drug development, outlining both in vitro biophysical methods and in vivo functional assays to ensure target specificity and scientific integrity.

Introduction: The Challenge of Specificity in Hormone Analogs

Auxins are a class of phytohormones that govern nearly every aspect of plant growth and development. The primary natural auxin, Indole-3-acetic acid (IAA), functions by mediating the degradation of Aux/IAA transcriptional repressors.[1] This process is initiated when auxin acts as a "molecular glue," stabilizing the interaction between the Aux/IAA proteins and an F-box protein receptor, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five paralogs, the AUXIN SIGNALING F-BOX (AFB) proteins.[2] This binding event targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, liberating Auxin Response Factor (ARF) transcription factors to modulate gene expression.[2][3]

Many successful herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are synthetic auxins that hijack this pathway, causing uncontrolled growth and plant death.[1][4] However, as new active compounds are developed, it is crucial to distinguish their intended mode of action from potential off-target hormonal effects. This compound has been characterized as a PPO inhibitor, a mechanism that disrupts chlorophyll biosynthesis and leads to membrane damage.[5] Yet, its phenoxyacetic acid backbone bears a structural resemblance to auxinic herbicides. This guide uses this compound as a model to present a robust workflow for evaluating potential cross-reactivity with the TIR1/AFB auxin receptor system.

The TIR1/AFB Co-Receptor System: A Combinatorial Lock

Understanding the potential for cross-reactivity requires a firm grasp of the auxin perception machinery. Auxin binding is not a simple ligand-receptor interaction; it requires the formation of a ternary co-receptor complex.[3] Efficient and high-affinity auxin binding requires the presence of both the TIR1/AFB protein and a specific domain (Domain II) of an Aux/IAA repressor protein.[1][6] In Arabidopsis, the existence of 6 TIR1/AFB proteins and 29 Aux/IAA proteins creates a vast number of potential co-receptor pairs, each with potentially distinct auxin sensing properties and affinities for different auxin analogs.[1] For example, the AFB5-IAA7 co-receptor complex is known to bind the auxinic herbicide picloram with higher affinity than the TIR1-IAA7 complex, providing a biochemical basis for herbicide selectivity.[1][7] This combinatorial complexity underscores the need for direct binding and functional assays when screening new compounds.

Auxin Signaling Pathway cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_rep Aux/IAA Repressor TPL TPL Co-repressor AuxIAA_rep->TPL binds AuxIAA_deg Aux/IAA ARF_inactive ARF (Inactive) Gene_off Auxin-Responsive Genes (OFF) ARF_inactive->Gene_off cannot activate ARF_active ARF (Active) TPL->ARF_inactive represses Auxin Auxin TIR1 TIR1/AFB Auxin->TIR1 acts as 'molecular glue' SCF SCF Complex TIR1->SCF part of AuxIAA_deg->TIR1 Proteasome 26S Proteasome AuxIAA_deg->Proteasome degraded by Ub Ubiquitin SCF->Ub adds Ub->AuxIAA_deg Gene_on Auxin-Responsive Genes (ON) ARF_active->Gene_on activates transcription SPR Workflow cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis A 1. Immobilize Receptor Biotinylated TIR1/AFB protein is captured on a streptavidin-coated sensor chip. B 2. Prepare Analytes Dissolve test compound, IAA (positive control), and a non-binding molecule (negative control) in running buffer across a concentration series. A->B C 3. Association Phase Inject analyte solution over the sensor surface. Monitor binding in real-time (increase in Response Units, RU). B->C D 4. Dissociation Phase Inject running buffer only. Monitor dissociation of analyte from the receptor (decrease in RU). C->D E 5. Regeneration Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte. D->E F 6. Generate Sensorgrams Plot Response Units (RU) vs. Time for each analyte concentration. E->F G 7. Kinetic Fitting Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. F->G H 8. Compare Affinities Compare the KD of the test compound to IAA. A high KD or no response indicates weak or no binding. G->H DR5_GUS_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Visualization A 1. Grow Seedlings Germinate and grow DR5::GUS reporter line seedlings (e.g., Arabidopsis) on sterile MS agar plates. B 2. Apply Compounds Transfer seedlings to liquid MS media containing the test compound (e.g., 10 µM), IAA (positive control), or a mock solution (negative control). A->B C 3. Incubate Incubate seedlings for a defined period (e.g., 6-24 hours) under controlled growth conditions. B->C D 4. GUS Staining Submerge seedlings in GUS staining buffer (containing X-Gluc) and incubate at 37°C until blue color develops. C->D E 5. Destain & Mount Clear chlorophyll by incubating in 70% ethanol. Mount seedlings on a microscope slide. D->E F 6. Imaging & Analysis Visualize GUS expression patterns using a light microscope. Compare the staining intensity and location between treatments. E->F

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the precise and reliable quantification of 2-(4-Chloro-3-fluorophenoxy)acetic acid. As a crucial compound in various research and development sectors, its accurate measurement is paramount. This document delves into the nuances of method validation, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting and implementing the most suitable analytical techniques. Our focus is on providing practical, field-proven insights grounded in established scientific principles and regulatory guidelines.

Introduction to this compound and the Imperative of Validated Quantification

This compound is a halogenated phenoxyacetic acid derivative.[1][2][3][4][5] Its structural analogues are known for their use as herbicides, and as such, its presence in environmental and biological matrices requires sensitive and specific detection methods.[2] Furthermore, in pharmaceutical research, analogous compounds may be investigated as potential active pharmaceutical ingredients (APIs), necessitating rigorous quantification to ensure product quality and safety.

The validation of an analytical method is the cornerstone of reliable quantitative analysis. It provides documented evidence that a procedure is fit for its intended purpose.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the basis of the methodologies discussed herein.[7][8][9][10]

This guide will compare two powerful and widely used analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

We will explore the underlying principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.

Conceptual Framework: The Analytical Method Validation Workflow

A systematic approach to method validation is crucial for ensuring the generation of high-quality analytical data. The following workflow, based on ICH Q2(R2) guidelines, illustrates the key stages of this process.[6][9]

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning & Design cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique & Initial Parameters Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Specificity Specificity / Selectivity Perform_Experiments->Specificity Linearity Linearity & Range Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision (Repeatability & Intermediate) Perform_Experiments->Precision LOD_LOQ LOD & LOQ Perform_Experiments->LOD_LOQ Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Method_Implementation Implement for Routine Use Validation_Report->Method_Implementation

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparative Methodologies and Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. The phenoxyacetic acid structure of the target analyte allows for strong UV absorbance, making this a suitable method for relatively clean sample matrices and higher concentration ranges.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution. Based on similar compounds, a wavelength of approximately 230 nm is a good starting point.

    • Injection Volume: 20 µL.

  • Sample Preparation (Aqueous Matrix):

    • Acidify the sample to a pH of approximately 2.5 with a suitable acid (e.g., hydrochloric acid) to ensure the analyte is in its non-ionized form.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for complex matrices and trace-level quantification.[8] The high specificity is achieved by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

      • A typical gradient might start at 10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferable for acidic compounds.

    • Precursor and Product Ions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. The deprotonated molecule [M-H]⁻ would be the precursor ion. The most abundant and stable fragment ion generated by collision-induced dissociation (CID) will be the product ion for quantification. A second product ion can be monitored for confirmation.

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions are monitored.

  • Sample Preparation (QuEChERS approach for complex matrices):

    • For complex samples like soil or food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extraction and cleanup.

    • The sample is first extracted with an organic solvent (e.g., acetonitrile) and partitioning salts.

    • The supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

    • The final extract is ready for LC-MS/MS analysis.

Performance Comparison and Validation Data

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the expected performance characteristics of each method based on typical validation data for similar analytes.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity/Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds.High; based on unique mass-to-charge ratio and fragmentation pattern.Peak purity and resolution for HPLC-UV; no interfering peaks at the retention time of the analyte for LC-MS/MS.
Linearity (r²) > 0.995> 0.998r² ≥ 0.99
Range 0.1 - 50 µg/mL0.1 - 100 ng/mLTypically 80-120% of the test concentration.
Accuracy (% Recovery) 90 - 110%95 - 105%80 - 120% for assays; may be wider for trace analysis.
Precision (% RSD) < 5%< 10%Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 5%.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.05 ng/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.1 ng/mLSignal-to-noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Generally high.Can be sensitive to matrix effects (ion suppression/enhancement).No significant changes in results with small, deliberate variations in method parameters.

Causality Behind Performance Differences:

  • Sensitivity and Selectivity: The fundamental difference lies in the detection principle. UV detection is non-specific and relies on the analyte's ability to absorb light at a particular wavelength. In contrast, tandem mass spectrometry is highly selective, acting as a "mass filter" that only allows ions of a specific mass-to-charge ratio and their characteristic fragments to be detected. This is why LC-MS/MS can achieve significantly lower LOD and LOQ values and is less prone to matrix interferences.

  • Matrix Effects: While LC-MS/MS is highly selective, it can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, impacting accuracy and precision. Careful sample preparation and the use of an internal standard are crucial to mitigate these effects. HPLC-UV is generally less affected by matrix effects.

  • Linearity and Range: Both techniques can demonstrate excellent linearity over a defined range. However, the dynamic range of LC-MS/MS is often wider, spanning several orders of magnitude.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The choice of method should be guided by the "fit for purpose" principle, as outlined in the ICH guidelines.[6]

  • For routine analysis of relatively high concentration samples in simple matrices (e.g., quality control of a drug substance), a validated HPLC-UV method is often sufficient, cost-effective, and robust.

  • For the determination of trace levels of the analyte in complex matrices (e.g., environmental water samples, biological fluids, or food products), the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable.

Regardless of the chosen technique, a comprehensive validation study must be conducted to demonstrate its suitability for the intended application. This includes a thorough assessment of specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate reliable analytical methods for the quantification of this compound.

References

A Researcher's Guide to Ensuring Biological Equivalence of 2-(4-Chloro-3-fluorophenoxy)acetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(4-Chloro-3-fluorophenoxy)acetic Acid and the Importance of Supplier Validation

This compound is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone indole-3-acetic acid (IAA).[1][2] Its primary established application is as a protoporphyrinogen oxidase (PPO) inhibitor, leading to its use as an herbicide.[3] The structure consists of a phenoxyacetic acid backbone with chloro and fluoro substitutions on the aromatic ring, which enhances its biological activity.[3] Given its potent biological effects, even minor impurities or variations in isomeric composition between batches from different suppliers could significantly alter experimental outcomes.

The concept of bioequivalence, traditionally applied to generic drug formulations, ensures that different products are comparable in terms of safety and efficacy.[4][5] While the regulatory framework for research chemicals is less stringent, the underlying scientific principles remain critical for maintaining experimental integrity.[6][7] This guide adapts these principles to the practical needs of a research laboratory.

Physicochemical Equivalence: The Foundation of Biological Comparability

Before assessing biological activity, it is crucial to establish the physicochemical equivalence of the compound from various suppliers. This involves a multi-pronged analytical approach to confirm identity, purity, and the presence of any impurities.

Analytical Techniques for Physicochemical Characterization

A battery of analytical tests should be employed to build a comprehensive profile of the compound from each supplier.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method can quantify the main compound and detect non-volatile impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the target compound and helps in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the bulk material and can reveal the presence of structural isomers or process-related impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides a characteristic fingerprint of the molecule, useful for confirming functional groups and for comparison against a reference standard.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, serving as a fundamental check of empirical formula.

Experimental Workflow for Physicochemical Analysis

The following diagram outlines a logical workflow for the physicochemical characterization of this compound from three hypothetical suppliers (A, B, and C).

G cluster_0 Sample Acquisition cluster_1 Initial Screening cluster_2 Structural & Purity Analysis cluster_3 Data Comparison & Equivalence Assessment Supplier_A Supplier A Visual_Inspection Visual Inspection (Color, Form) Supplier_A->Visual_Inspection Supplier_B Supplier B Supplier_B->Visual_Inspection Supplier_C Supplier C Supplier_C->Visual_Inspection Solubility_Test Solubility Testing (e.g., DMSO, Ethanol) Visual_Inspection->Solubility_Test HPLC_UV HPLC-UV (Purity Assay) Solubility_Test->HPLC_UV LC_MS LC-MS (Impurity Profiling) HPLC_UV->LC_MS NMR NMR (¹H, ¹³C) (Structural Confirmation) LC_MS->NMR Comparison Compare Purity, Impurity Profiles, and Spectral Data NMR->Comparison Decision Assess Physicochemical Equivalence Comparison->Decision G cluster_0 Compound Preparation cluster_1 In Vitro Bioassay cluster_2 Data Acquisition & Analysis cluster_3 Equivalence Determination Prep_A Prepare Stock Solution (Supplier A) Assay Perform Root Growth Inhibition Assay Prep_A->Assay Prep_B Prepare Stock Solution (Supplier B) Prep_B->Assay Prep_C Prepare Stock Solution (Supplier C) Prep_C->Assay Measure Measure Primary Root Length Assay->Measure Calculate Calculate IC₅₀ Values Measure->Calculate Compare_IC50 Compare Dose-Response Curves and IC₅₀ Values Calculate->Compare_IC50 Decision Assess Biological Equivalence Compare_IC50->Decision

References

A Researcher's Guide to Comparative Transcriptomics of Plant Response to 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive framework for investigating the transcriptomic response of plants to 2-(4-Chloro-3-fluorophenoxy)acetic acid. As a member of the phenoxyacetic acid chemical class, this compound is presumed to act as a synthetic auxin herbicide, disrupting normal plant growth and development by overwhelming endogenous hormonal signaling pathways.[1][2][3][4][5] While direct transcriptomic studies on this specific molecule are not yet prevalent in public literature, a robust comparative analysis can be constructed by leveraging the extensive research on structurally similar and widely used auxinic herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1][2][3][4][5]

This document is intended for researchers, scientists, and professionals in drug and herbicide development. It offers an in-depth, technically-grounded methodology for designing, executing, and interpreting a comparative transcriptomics study. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

A Note on Mode of Action: Based on its chemical structure, this compound is classified as a phenoxyacetic acid, a group of compounds that function as synthetic auxins.[1][2][3][4][5] It is important to note that at least one chemical supplier has listed this compound as a protoporphyrinogen oxidase (PPO) inhibitor.[6] PPO inhibitors have a distinct mode of action, leading to rapid membrane peroxidation through the disruption of chlorophyll biosynthesis.[7][8] This guide will proceed under the strong and chemically-supported hypothesis of an auxinic mode of action, while acknowledging this discrepancy. The experimental framework presented herein is robust enough to reveal transcriptomic signatures that would either confirm the auxinic pathway or strongly indicate an alternative mechanism, such as PPO inhibition.

Part 1: The Molecular Basis of Auxinic Herbicide Action

Synthetic auxins like 2,4-D and MCPA mimic the plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways. This leads to a persistent and overwhelming stimulation of auxin-responsive signaling cascades, resulting in uncontrolled and disorganized growth that is ultimately lethal to susceptible (typically broadleaf) plants.

The core of this signaling pathway involves the perception of auxin by the TIR1/AFB F-box proteins. In the presence of high auxin concentrations, the TIR1/AFB complex acts as a "molecular glue," binding to Aux/IAA transcriptional repressors and targeting them for degradation via the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to a massive transcriptional reprogramming.

Key physiological and molecular events triggered by auxinic herbicides include:

  • Ethylene and Abscisic Acid (ABA) Biosynthesis: A rapid induction of genes involved in the synthesis of these stress hormones is a hallmark of auxinic herbicide response.

  • Reactive Oxygen Species (ROS) Production: The metabolic disruption caused by the herbicide leads to oxidative stress.[9][10]

  • Downregulation of Photosynthesis: A common consequence of herbicide-induced stress is the suppression of genes related to photosynthetic machinery.

  • Cell Wall Loosening and Uncontrolled Expansion: Upregulation of genes like expansins leads to disorganized cell growth.

Hypothesized Signaling Pathway for this compound

Based on its presumed auxinic action, the following signaling cascade is hypothesized.

Auxinic Herbicide Signaling Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Transcriptomic & Physiological Response Herbicide This compound TIR1/AFB TIR1/AFB Receptor Complex Herbicide->TIR1/AFB binds Aux/IAA Aux/IAA Repressors TIR1/AFB->Aux/IAA targets for degradation Proteasome 26S Proteasome Aux/IAA->Proteasome ARF ARF Transcription Factors (Active) Proteasome->ARF releases DEG_Up Upregulation of: - Ethylene Biosynthesis - ABA Biosynthesis - Stress Response Genes - Cell Wall Modification ARF->DEG_Up activates transcription DEG_Down Downregulation of: - Photosynthesis - Primary Metabolism ARF->DEG_Down represses transcription Physiological Physiological Effects: - Epinasty - Senescence - Oxidative Stress - Lethality DEG_Up->Physiological DEG_Down->Physiological

Caption: Hypothesized signaling cascade for this compound.

Part 2: Experimental Design for Comparative Transcriptomics

A robust comparative transcriptomics study is essential to elucidate the molecular response to this compound and compare it with other known auxinic herbicides.

Experimental Setup
  • Plant Material: Select a model plant species with a well-annotated genome (e.g., Arabidopsis thaliana) or a relevant crop species.

  • Treatment Groups:

    • Control (mock treatment)

    • This compound

    • 2,4-D (positive control for auxinic herbicides)

    • MCPA (positive control for auxinic herbicides)

  • Time Course: Collect tissue samples at multiple time points to capture both early and late responses (e.g., 1, 6, 24, and 48 hours post-treatment).

  • Replication: Use a minimum of three biological replicates for each treatment group and time point to ensure statistical power.

Experimental Workflow Diagram

Comparative Transcriptomics Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_interpretation Data Interpretation A Plant Growth & Herbicide Treatment B Tissue Sampling & RNA Extraction A->B C RNA Quality Control (QC) B->C D mRNA Library Preparation C->D E High-Throughput Sequencing (Illumina) D->E F Raw Read QC (FastQC) E->F G Read Trimming (Trimmomatic) F->G H Alignment to Reference Genome (STAR) G->H I Quantification (HTSeq-count) H->I J Differential Gene Expression (DESeq2) I->J K Functional Annotation & Enrichment (GO & KEGG Analysis) J->K L Comparative Analysis of DEGs K->L M Pathway Analysis & Hypothesis Generation L->M

Caption: Experimental workflow for comparative transcriptomics of herbicide response.

Part 3: Detailed Experimental Protocols

Protocol 1: RNA Extraction and Quality Control
  • Tissue Homogenization: Flash-freeze collected plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • RNA Extraction: Use a commercially available plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 8.0 for high-quality sequencing libraries.

Protocol 2: Illumina RNA-Seq Library Preparation

This protocol outlines a standard procedure for preparing stranded mRNA libraries for Illumina sequencing.[2][11][12]

  • mRNA Isolation: Start with 100 ng to 1 µg of high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads.[2]

  • Fragmentation and Priming: Elute and fragment the mRNA using a fragmentation buffer under elevated temperature. Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and dNTPs.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in place of dTTP to achieve strand specificity.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate Illumina sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.

  • UNG Digestion: Degrade the dUTP-containing second strand of cDNA using Uracil-N-Glycosylase (UNG), preserving the first strand information.

  • Library Amplification: Amplify the adapter-ligated cDNA library using PCR with primers that anneal to the adapter sequences. Use a minimal number of PCR cycles to avoid amplification bias.

  • Library Purification and QC: Purify the final library using AMPure XP beads to remove primer-dimers and other contaminants. Assess the library size distribution and concentration using a Bioanalyzer and qPCR.

Protocol 3: Bioinformatic Analysis Pipeline
  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality bases from the reads.[13][14]

  • Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner such as STAR.[13][14]

  • Read Counting: Use HTSeq-count or a similar tool to count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between treatment groups and controls.[13][14] Set a significance threshold (e.g., False Discovery Rate [FDR] < 0.05) and a fold-change cutoff (e.g., |log2(FoldChange)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify over-represented biological processes and metabolic pathways.[15][16] Tools like PANTHER or DAVID can be used for this purpose.[3][17]

Part 4: Comparative Analysis and Expected Outcomes

The primary output of this study will be lists of DEGs for each herbicide at each time point. A comparative analysis will reveal both shared and unique transcriptomic responses.

Expected DEGs in Response to Auxinic Herbicides

Based on existing literature for 2,4-D and MCPA, the following table summarizes the key gene families and pathways expected to be significantly altered.[18][19][20]

Gene Family / PathwayExpected RegulationBiological Function
Auxin-Responsive Genes
Aux/IAAUpregulatedNegative feedback of auxin signaling
GH3UpregulatedAuxin conjugation and homeostasis
SAURsUpregulatedCell expansion
Hormone Signaling
ACS, ACOUpregulatedEthylene biosynthesis
NCEDUpregulatedAbscisic acid (ABA) biosynthesis
Stress Response
Glutathione S-Transferases (GSTs)UpregulatedDetoxification and oxidative stress
Cytochrome P450sUpregulatedHerbicide metabolism, detoxification
Heat Shock Proteins (HSPs)UpregulatedProtein folding and stability
WRKY, MYB, bZIP TFsUpregulatedTranscriptional regulation of stress response
Photosynthesis
LHCB, PSBA, PSBBDownregulatedLight-harvesting and photosystem components
RuBisCODownregulatedCarbon fixation
Interpreting the Results for this compound
  • Scenario 1: Confirmation of Auxinic Action: If the transcriptomic profile of this compound treatment shows significant overlap with that of 2,4-D and MCPA, particularly in the early upregulation of auxin-responsive genes (Aux/IAA, GH3) and ethylene/ABA biosynthesis genes, this would provide strong evidence for its role as a synthetic auxin.

  • Scenario 2: Indication of PPO Inhibition: If, instead, the dominant transcriptomic signature is a rapid and strong upregulation of genes related to oxidative stress (e.g., catalases, peroxidases, superoxide dismutases), and genes associated with the tetrapyrrole biosynthesis pathway, with a less pronounced early auxin signature, this would support the alternative PPO-inhibiting mode of action.[7][21][22] This would also be accompanied by a rapid downregulation of photosynthetic genes due to photo-oxidative damage.[7]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comparative transcriptomic analysis of plant responses to this compound. By employing the detailed experimental design and protocols outlined, researchers can generate high-quality, reproducible data. The comparative approach, using well-characterized auxinic herbicides as benchmarks, will not only elucidate the specific molecular mechanisms of the target compound but also definitively clarify its mode of action. The resulting insights will be invaluable for the development of novel herbicides and for understanding the complex interplay between chemical stressors and plant signaling networks.

References

Assessing the Phytotoxicity of 2-(4-Chloro-3-fluorophenoxy)acetic Acid on Non-Target Crops: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unintended Consequences of Herbicide Application

The development of novel herbicides is crucial for modern agriculture, yet their introduction necessitates a thorough evaluation of their potential impact on non-target organisms. This guide provides a comprehensive technical overview for assessing the phytotoxicity of the synthetic auxin herbicide, 2-(4-Chloro-3-fluorophenoxy)acetic acid, on valuable non-target crop species. As a protoporphyrinogen oxidase (PPO) inhibitor, this compound disrupts chlorophyll biosynthesis in susceptible plants, leading to rapid desiccation and death of broad-leaved weeds.[1] However, off-target application or spray drift can pose a significant risk to sensitive crops.

This document is designed for researchers, scientists, and drug development professionals, offering a framework for conducting robust phytotoxicity assessments. We will delve into the mechanistic underpinnings of phenoxy herbicide phytotoxicity, provide detailed, self-validating experimental protocols, and present a comparative analysis with other common auxin herbicides, supported by available experimental data. Our goal is to equip researchers with the knowledge and methodologies to generate reliable data for informed risk assessment and regulatory decision-making.

Mechanism of Action: A Tale of Two Plant Types

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[1] In susceptible dicotyledonous (broadleaf) plants, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth. This hormonal imbalance disrupts normal physiological processes, causing symptoms such as epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death.

The selectivity of phenoxy herbicides between broadleaf weeds and monocotyledonous (grassy) crops like corn and wheat is a key aspect of their agricultural utility. This selectivity is attributed to several factors, including differences in vascular structure, metabolic pathways, and the ability of monocots to more rapidly degrade or detoxify the herbicide.[1] However, this selectivity is not absolute, and high concentrations or application at sensitive growth stages can still cause injury to tolerant crops. Furthermore, many valuable non-target crops, such as soybeans and cotton, are dicots and therefore inherently susceptible to phenoxy herbicide damage.

Comparative Phytotoxicity: Benchmarking Against Established Herbicides

A critical aspect of evaluating a new herbicide is to compare its phytotoxicity profile against well-characterized compounds. For this compound, the most relevant comparators are other phenoxy herbicides, notably 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid).

While specific dose-response data for this compound on a wide range of non-target crops remains limited in publicly available literature, we can draw comparisons based on the known effects of its chemical class. The following tables summarize available data for comparator herbicides on key non-target crops. This data serves as a benchmark for the type of quantitative information that should be generated for a thorough assessment of this compound.

Table 1: Comparative Phytotoxicity of Auxin Herbicides on Soybean (Glycine max)

HerbicideGrowth Stage at ApplicationApplication Rate (g ae/ha)Visual Injury (%)Yield Loss (%)Reference
2,4-DV3 (Third trifoliate)28Moderate0[2][3][4]
2,4-DR2 (Full bloom)28Low0[2][3][4]
DicambaV3 (Third trifoliate)28High>20[2][3][4]
DicambaR2 (Full bloom)28High>50[2][3][4]

Table 2: Comparative Phytotoxicity of Auxin Herbicides on Cotton (Gossypium hirsutum)

HerbicideGrowth Stage at ApplicationApplication Rate (g ae/ha)Visual Injury (%)Yield Loss (%)Reference
2,4-DVegetativeLow (simulated drift)HighSignificant[5]
2,4-DSquaringLow (simulated drift)HighSignificant[5]
DicambaAll stagesLow (simulated drift)LowMinimal[5]

Note: The data presented are illustrative and can vary based on environmental conditions, crop variety, and specific experimental protocols. It is imperative to conduct dedicated dose-response studies for this compound to establish its specific phytotoxicity profile.

Experimental Protocols for Assessing Phytotoxicity

To ensure the scientific integrity and reproducibility of phytotoxicity data, standardized and self-validating experimental protocols are essential. The following sections detail methodologies for greenhouse and field-based assessments, drawing upon established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Greenhouse Dose-Response Studies

Greenhouse studies offer a controlled environment to precisely determine the dose-response relationship of a herbicide on various plant species.

Objective: To determine the effective dose (EDx) or growth reduction (GRx) values for various phytotoxicity endpoints (e.g., ED50 for biomass reduction).

Experimental Workflow:

Greenhouse_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Select and prepare test crop seeds C Sow seeds and allow germination A->C B Prepare soil and pots B->C E Apply herbicide at specified growth stage C->E D Prepare herbicide dilutions D->E F Visual injury assessment E->F G Biomass measurement E->G H Physiological measurements E->H I Dose-response modeling F->I G->I H->I J Calculate EDx/GRx values I->J Field_Trial_Workflow cluster_setup Trial Setup cluster_application Herbicide Application cluster_evaluation In-Season Evaluation cluster_harvest Harvest and Yield Analysis A Site selection and field preparation C Planting of non-target crops A->C B Experimental design (e.g., RCBD) B->C E Apply treatments at target growth stage C->E D Calibrate field sprayer D->E F Visual injury ratings E->F G Stand counts E->G H Crop height measurements E->H I Harvest plots H->I J Determine crop yield and quality I->J

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Considerations: Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the hazards associated with 2-(4-Chloro-3-fluorophenoxy)acetic acid is paramount. This compound is classified as an irritant.[1][2] It is crucial to recognize the potential risks to ensure the implementation of appropriate safety measures.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The Safety Data Sheet (SDS) is the primary source of detailed hazard information and should always be consulted before handling the chemical.

Table 1: Hazard and Precautionary Summary
Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.
Causes serious eye irritationEye Irritation (Category 2)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks during the handling and disposal of this compound. The rationale behind each piece of equipment is to create a barrier between you and the hazardous material.

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. As a halogenated organic compound, it is subject to specific disposal regulations to prevent environmental contamination.[4][5]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is to prevent dangerous chemical reactions and to ensure that the waste can be treated and disposed of safely and efficiently.

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazard symbols.

  • Container Integrity: Ensure the container is made of a material compatible with the chemical and is in good condition, free from leaks or cracks.

Step 2: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[6]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[7]

  • Cleanup: Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[7] Avoid generating dust.

  • Decontamination: Clean the affected area thoroughly.

Step 3: Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Approved Waste Disposal Plant: The labeled and sealed container must be transferred to an approved waste disposal plant.[3][8]

  • Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] As a halogenated organic compound, this chemical falls under specific EPA regulations.[5][9]

Diagram 1: Disposal Workflow

DisposalWorkflow Start Handling this compound WearPPE Wear Appropriate PPE Start->WearPPE Spill Spill Occurs Start->Spill GenerateWaste Generate Waste WearPPE->GenerateWaste SegregateWaste Segregate Waste in Labeled Container GenerateWaste->SegregateWaste StoreWaste Store Waste in Designated Area SegregateWaste->StoreWaste Spill->GenerateWaste No Cleanup Contain and Clean Up Spill Spill->Cleanup Yes Cleanup->SegregateWaste ContactDisposal Contact Licensed Waste Disposal Company StoreWaste->ContactDisposal TransferWaste Transfer Waste for Final Disposal ContactDisposal->TransferWaste End Disposal Complete TransferWaste->End

References

A Researcher's Guide to the Safe Handling of 2-(4-Chloro-3-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and analysis of novel chemical entities are paramount. Among these, compounds like 2-(4-Chloro-3-fluorophenoxy)acetic acid present unique opportunities for scientific advancement. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this specific compound, grounded in established safety protocols and field-proven insights. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as an irritant.[1][2] Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging irritation to the eyes.[2]

  • Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.[2]

A thorough risk assessment is the first step in any experimental protocol. Before handling this compound, every researcher must review the SDS and be fully aware of these potential hazards. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[3][4][5][6] This guide serves as a practical supplement to your institution's specific CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.N95, R95, or P95 filtering facepiece respirator.
Solution Preparation Chemical splash goggles.Nitrile gloves.Laboratory coat.Use in a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles. A face shield is recommended if there is a splash hazard.Nitrile gloves.Laboratory coat.Use in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Nitrile gloves.Chemical-resistant apron over a laboratory coat.Use in a certified chemical fume hood.
Hand Protection: A Deeper Dive

While "chemical-resistant gloves" is a common recommendation, the efficacy of a glove material is chemical-specific. For this compound, in the absence of specific permeation data, a conservative approach is necessary. Nitrile gloves are recommended due to their good resistance to weak acids and a wide range of chemicals commonly used in a laboratory setting.[7][8][9][10][11]

Key Considerations for Glove Selection and Use:

  • Thickness: A glove's thickness plays a role in its chemical resistance. For handling this compound, a glove with a minimum thickness of 5 mil is recommended.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Double-Gloving: When handling the solid form of the compound, double-gloving provides an additional layer of protection against potential contamination.

  • Proper Removal: To avoid skin contact with contaminants on the glove's exterior, use the proper glove removal technique.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.

Respiratory Protection: Preventing Inhalation Exposure

The solid, powdered form of this compound poses a respiratory hazard due to the potential for dust generation. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for selecting appropriate respiratory protection.[12]

Decision-Making for Respiratory Protection:

PPE_Decision_Tree start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid in_fume_hood Are you working in a certified chemical fume hood? is_solid->in_fume_hood Yes solution_work Solution work (dissolving, transferring). is_solid->solution_work No (in solution) weighing Are you weighing or aliquoting the solid? in_fume_hood->weighing Yes no_respirator No respirator required if fume hood is functioning correctly. in_fume_hood->no_respirator No (solution work) n95 Minimum: N95, R95, or P95 filtering facepiece respirator. weighing->n95 Yes weighing->no_respirator No end End: Procedure Complete n95->end solution_work->in_fume_hood no_respirator->end

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receipt and Storage
  • Upon receipt, verify that the container is intact and properly labeled.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is clearly marked with the appropriate hazard warnings.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure your institution's Chemical Hygiene Plan has been reviewed and is being followed.[6]

    • Don all required PPE as outlined in the table above, including an N95, R95, or P95 respirator.

    • Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Prepare all necessary equipment (spatula, weigh boat, glassware, solvent) before opening the chemical container.

  • Weighing:

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a calibrated balance.

    • Work gently to minimize dust generation.

    • Once the desired amount is weighed, securely close the primary container.

  • Solution Preparation:

    • Transfer the weighed solid to the appropriate glassware for dissolution.

    • Slowly add the desired solvent, ensuring the process is controlled to prevent splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. All solution preparation should be conducted within a certified chemical fume hood.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate the spatula and any other reusable equipment with soap and water.[4]

    • Wipe down the balance and surrounding work area with a damp cloth.

    • Dispose of all contaminated disposable items (weigh boat, gloves, wipes) in a designated hazardous waste container.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, weigh boats, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (unused solutions, rinsates) waste_type->liquid_waste Liquid solid_container Place in a labeled, sealed hazardous waste container for solids. solid_waste->solid_container liquid_container Place in a labeled, sealed hazardous waste container for liquids. liquid_waste->liquid_container segregation Ensure proper segregation from incompatible waste streams. solid_container->segregation liquid_container->segregation disposal_request Submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department. segregation->disposal_request end Waste Disposed disposal_request->end

Key Principles of Waste Disposal:

  • Segregation: Do not mix waste streams. This compound waste should be kept separate from other chemical waste unless explicitly permitted by your institution's EHS department.

  • Labeling: All hazardous waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

  • Containment: Waste containers must be in good condition and kept securely sealed when not in use.

  • Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal. The Environmental Protection Agency (EPA) and OSHA provide guidelines for the proper management of hazardous waste.[5][13][14]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-fluorophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-fluorophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.